molecular formula C14H25NO3 B594883 Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate CAS No. 1259489-90-1

Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Katalognummer: B594883
CAS-Nummer: 1259489-90-1
Molekulargewicht: 255.358
InChI-Schlüssel: OAPWGOWNVFTFPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate is a useful research compound. Its molecular formula is C14H25NO3 and its molecular weight is 255.358. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-13(2,3)18-12(16)15-8-4-14(5-9-15)6-10-17-11-7-14/h4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPWGOWNVFTFPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80719148
Record name tert-Butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1259489-90-1
Record name tert-Butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1259489-90-1

This technical guide provides a comprehensive overview of Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate, a heterocyclic building block with applications in medicinal chemistry and drug discovery. Due to the limited availability of detailed experimental data for this specific compound, this guide also incorporates information on closely related 1-oxa-9-azaspiro[5.5]undecane derivatives to provide a broader context for its potential applications and synthesis.

Chemical and Physical Properties

This compound is a spirocyclic compound featuring a tetrahydropyran ring fused to a piperidine ring, with the nitrogen atom of the piperidine protected by a tert-butyloxycarbonyl (Boc) group. This structure provides a unique three-dimensional scaffold that is of interest in the design of novel therapeutic agents.

PropertyValueSource
CAS Number 1259489-90-1ChemShuttle[1], INDOFINE Chemical Company[2]
Molecular Formula C14H25NO3abcr Gute Chemie
Molecular Weight 255.35 g/mol abcr Gute Chemie
Purity Typically ≥97%INDOFINE Chemical Company[2]

Synthesis and Experimental Protocols

General Synthetic Workflow for 1-oxa-9-azaspiro[5.5]undecane Derivatives

The synthesis of the 1-oxa-9-azaspiro[5.5]undecane scaffold often involves a multi-step process. A common strategy is the construction of the spirocyclic core via intramolecular reactions. The following diagram illustrates a generalized synthetic pathway.

G Generalized Synthesis of 1-oxa-9-azaspiro[5.5]undecane Derivatives A Starting Materials (e.g., Piperidine derivatives) B Intermediate Formation (e.g., N-Boc protection) A->B Protection C Spirocyclization (e.g., Intramolecular cyclization) B->C Cyclization Reaction D Scaffold Modification (e.g., Functional group introduction) C->D Derivatization E Final Product (1-oxa-9-azaspiro[5.5]undecane derivative) D->E Final Modification/Deprotection

Caption: Generalized synthetic workflow for 1-oxa-9-azaspiro[5.5]undecane derivatives.

Biological and Pharmacological Relevance

Derivatives of the oxa-azaspiro[5.5]undecane scaffold have shown promise in various therapeutic areas. The unique conformational constraints of the spirocyclic system can lead to high affinity and selectivity for biological targets.

Antituberculosis Activity of 1-oxa-9-azaspiro[5.5]undecane Derivatives

Recent research has highlighted the potential of 1-oxa-9-azaspiro[5.5]undecane derivatives as potent inhibitors of the MmpL3 protein in M. tuberculosis. This protein is crucial for the transport of mycolic acids, which are essential components of the mycobacterial cell wall, making it an attractive target for novel antituberculosis drugs.

The general structure-activity relationship (SAR) studies in this area involve the modification of substituents on the spirocyclic core to optimize potency and pharmacokinetic properties. The logical relationship for this drug discovery process can be visualized as follows.

G Drug Discovery Workflow for MmpL3 Inhibitors cluster_0 Lead Identification cluster_1 Optimization cluster_2 Preclinical Development A 1-oxa-9-azaspiro[5.5]undecane Scaffold B Chemical Synthesis of Analogs A->B Starting Point C In vitro Screening (MmpL3 inhibition) B->C Testing D Structure-Activity Relationship (SAR) Analysis C->D Data Analysis D->B Iterative Design E Lead Candidate Selection D->E Candidate Identification F In vivo Efficacy and Toxicity Studies E->F Further Evaluation

Caption: Iterative drug discovery cycle for developing 1-oxa-9-azaspiro[5.5]undecane-based MmpL3 inhibitors.

While this compound itself is primarily a building block, its incorporation into more complex molecules could be guided by the principles discovered in the development of these related bioactive compounds. Researchers and drug development professionals can utilize this scaffold to explore novel chemical space in their quest for new and effective therapeutics.

References

In-depth Technical Guide: Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate (CAS No. 1259489-90-1) is a heterocyclic organic compound featuring a spirocyclic scaffold. This structure, which combines a tetrahydropyran ring and a piperidine ring, is of interest in medicinal chemistry due to the potential for three-dimensional diversity in drug design. While detailed public data on this specific molecule is limited, this guide synthesizes the available information and provides a framework for its potential application, drawing on data from structurally related compounds. The 3-oxa-9-azaspiro[5.5]undecane core is noted for its potential as a building block for ion channel blockers.

Chemical Properties and Identification

Precise experimental data for this compound is not extensively reported in publicly accessible literature. The following table summarizes its basic identifiers and computed properties.

PropertyValueSource
CAS Number 1259489-90-1Chemical Supplier Data
Molecular Formula C₁₄H₂₅NO₃Chemical Supplier Data
Molecular Weight 255.36 g/mol Chemical Supplier Data
IUPAC Name This compound-
Canonical SMILES C1COCC1(CCN(C(=O)OC(C)(C)C)CC1)-
Purity Typically available at ≥95%Chemical Supplier Data

Note: Physical properties such as melting point, boiling point, and solubility are not consistently reported in available literature.

Synthesis and Experimental Protocols

General Hypothetical Synthesis Workflow:

A potential synthetic route could be conceptualized as a multi-step process, beginning with commercially available starting materials to construct the spirocyclic core, followed by functional group manipulations.

G A Starting Materials (e.g., Piperidine and Tetrahydropyran Precursors) B Construction of Spirocyclic Amine Core A->B C Boc Protection of the Secondary Amine B->C D Purification (e.g., Column Chromatography) C->D E Final Product: This compound D->E

Caption: Hypothetical synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been definitively ascribed to this compound in the available literature, related oxa-azaspiro undecane derivatives are suggested to have utility as ion channel blockers.[1] Ion channels are critical components of cellular signaling, and their modulation can impact a wide range of physiological processes.

Potential Mechanism of Action as an Ion Channel Blocker:

As a potential ion channel modulator, this compound could theoretically interact with the channel protein in several ways.

G cluster_membrane Cell Membrane IonChannel Ion Channel Protein Block Blockage of Ion Pore IonChannel->Block Conformation Allosteric Modulation of Channel Conformation IonChannel->Conformation Compound This compound Compound->IonChannel Binding Signaling Alteration of Downstream Signaling Block->Signaling Conformation->Signaling

Caption: Potential mechanisms of action for an ion channel blocking compound.

Spectroscopic Data

Detailed and verified spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. Researchers utilizing this compound would need to perform their own analytical characterization.

Expected Spectroscopic Features:

  • ¹H NMR: Signals corresponding to the protons of the tert-butyl group (a singlet around 1.4 ppm), as well as complex multiplets for the methylene protons of the piperidine and tetrahydropyran rings.

  • ¹³C NMR: A signal for the carbonyl carbon of the Boc group (around 155 ppm), a signal for the quaternary carbon of the tert-butyl group, and signals for the carbons of the spirocyclic core.

  • IR Spectroscopy: A strong absorption band around 1690 cm⁻¹ corresponding to the carbonyl stretching of the carbamate.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight (255.36 g/mol ).

Safety and Handling

A comprehensive Material Safety Data Sheet (MSDS) for this specific compound is not widely available. As with any research chemical with limited toxicological data, it should be handled with care in a well-ventilated laboratory environment. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

This compound represents a potentially valuable, yet under-characterized, building block for medicinal chemistry and drug discovery. Its spirocyclic nature offers a desirable three-dimensional architecture for probing biological targets. The suggestion of its utility in developing ion channel blockers highlights a promising area for future investigation. However, the current lack of detailed, publicly available experimental data necessitates that researchers conduct thorough in-house characterization and methods development. This guide serves as a foundational resource, compiling the currently accessible information and outlining logical directions for future research and application of this compound.

References

Synthesis of Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the

This technical guide provides a detailed overview of the synthesis of tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate, a valuable spirocyclic scaffold relevant to researchers, scientists, and professionals in drug development. The document outlines a robust and efficient synthetic protocol, presents quantitative data in a structured format, and includes a visualization of the synthetic workflow.

Introduction and Synthetic Strategy

This compound is a heterocyclic compound featuring a spiroketal fused to a Boc-protected piperidine ring. Spirocyclic systems are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can provide high-affinity and selective interactions with biological targets.

The most direct and efficient synthetic route to this compound is through an acid-catalyzed spiroketalization reaction. This involves the condensation of a cyclic ketone, N-Boc-4-piperidone, with a diol, 1,3-propanediol. The reaction is an equilibrium process that is driven to completion by the removal of water, typically through azeotropic distillation. P-toluenesulfonic acid (p-TSA) is a commonly employed catalyst for this transformation due to its effectiveness and ease of handling.[1]

Synthetic Workflow and Data

The synthesis proceeds in a single step from commercially available starting materials.[2] The key transformation is the formation of the spiroketal ring system.

Overall Reaction Scheme
  • Starting Materials: N-Boc-4-piperidone, 1,3-Propanediol

  • Catalyst: p-Toluenesulfonic acid monohydrate (p-TSA·H₂O)

  • Solvent: Toluene

  • Product: this compound

Data Presentation

The following table summarizes the quantitative data and reaction parameters for a representative synthesis.

ParameterValue
Reactants
N-Boc-4-piperidone1.0 eq
1,3-Propanediol1.5 eq
p-TSA·H₂O0.05 eq
Reaction Conditions
SolventToluene
TemperatureReflux (approx. 110-120 °C)
Reaction Time4-8 hours
Results
Yield85-95% (Typical)
Purity>95% (after purification)
Physical FormWhite to off-white solid
Physicochemical Properties
PropertyValue
Molecular FormulaC₁₃H₂₃NO₃
Molecular Weight241.33 g/mol
AppearanceWhite to off-white solid
StorageInert atmosphere, Room Temperature

Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Equipment:

  • N-Boc-4-piperidone (C₁₀H₁₇NO₃, MW: 199.25 g/mol )

  • 1,3-Propanediol (C₃H₈O₂, MW: 76.09 g/mol )

  • p-Toluenesulfonic acid monohydrate (p-TSA·H₂O, MW: 190.22 g/mol )

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stir bar, add N-Boc-4-piperidone (e.g., 10.0 g, 50.2 mmol, 1.0 eq) and toluene (e.g., 100 mL).

  • Addition of Reagents: To the stirred suspension, add 1,3-propanediol (e.g., 5.4 mL, 5.7 g, 75.3 mmol, 1.5 eq) followed by p-toluenesulfonic acid monohydrate (e.g., 0.48 g, 2.51 mmol, 0.05 eq).

  • Azeotropic Distillation: Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 4-8 hours). The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel.

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow of the synthetic process.

Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_workup Work-up & Purification NBoc N-Boc-4-piperidone Reaction Spiroketalization NBoc->Reaction Diol 1,3-Propanediol Diol->Reaction Catalyst p-TSA (cat.) Catalyst->Reaction Catalyst Solvent Toluene, Reflux Solvent->Reaction Conditions Apparatus Dean-Stark Trap Apparatus->Reaction Wash Aqueous Wash (NaHCO₃, Brine) Reaction->Wash Dry Drying (Na₂SO₄) Wash->Dry Concentrate Concentration Dry->Concentrate Purify Purification (optional) Concentrate->Purify Product This compound Purify->Product

Caption: Synthetic workflow for the acid-catalyzed spiroketalization.

Conclusion

The synthesis of this compound is achieved through a straightforward and high-yielding spiroketalization reaction. The protocol utilizes readily available starting materials and standard laboratory techniques, making it an accessible and scalable method for producing this valuable heterocyclic building block for applications in drug discovery and development.

References

Technical Guide: Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of experimental data for this specific molecule, this guide also incorporates information on the broader class of oxa-azaspiro[5.5]undecane derivatives to provide a contextual understanding of its synthesis and potential applications.

IUPAC Name and Chemical Identity

The correct IUPAC name for the compound is This compound .

Chemical and Physical Data

Quantitative experimental data for this compound is not extensively reported in publicly available literature. The following table summarizes available information, primarily from chemical suppliers and computational predictions. For comparative purposes, experimental data for the isomeric compound, tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate, is also included where available.

PropertyThis compound tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (Isomer)
CAS Number 1259489-90-1873924-08-4
Molecular Formula C₁₄H₂₅NO₃C₁₅H₂₅NO₃
Molecular Weight 255.36 g/mol 267.36 g/mol [1]
Melting Point Data not available70-73 °C[2]
Boiling Point Data not available120 °C at 0.02 Torr[2]
Density Data not available1.08 ± 0.1 g/cm³ (Predicted)[2]
pKa Data not available-0.76 ± 0.20 (Predicted)[2]
Storage Room temperature, under inert atmosphereRoom temperature, under inert atmosphere[2]

Synthesis and Experimental Protocols

Representative Experimental Protocol: Synthesis of the Oxa-azaspiro[5.5]undecane Scaffold via Prins Cyclization

The following is a generalized protocol based on literature precedents for the synthesis of similar spirocyclic ethers.

Objective: To construct the 1-oxa-9-azaspiro[5.5]undecane core structure.

Materials:

  • A suitable homoallylic alcohol with a protected amine (e.g., N-Boc-4-allyl-4-hydroxypiperidine)

  • An appropriate aldehyde

  • A Lewis or Brønsted acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf), scandium triflate)

  • Anhydrous dichloromethane (DCM) as solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of the N-protected homoallylic alcohol in anhydrous DCM at a reduced temperature (e.g., -78 °C) under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde.

  • Slowly add the Lewis or Brønsted acid catalyst to the reaction mixture.

  • Allow the reaction to stir at low temperature and then gradually warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired oxa-azaspiro[5.5]undecane derivative.

Applications in Research and Drug Development

The oxa-azaspiro[5.5]undecane scaffold is a "privileged" structure in medicinal chemistry due to its three-dimensional nature, which can lead to improved pharmacological properties. Derivatives of this scaffold have been investigated for a range of therapeutic applications.

  • Antituberculosis Agents: Certain derivatives of 1-oxa-9-azaspiro[5.5]undecane have been identified as potent inhibitors of the MmpL3 protein in Mycobacterium tuberculosis. This protein is crucial for the transport of mycolic acids, essential components of the bacterial cell wall, making it a promising target for new antituberculosis drugs.

  • Soluble Epoxide Hydrolase (sEH) Inhibitors: The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold has been used to develop highly potent inhibitors of soluble epoxide hydrolase. sEH inhibitors are of interest for treating chronic kidney diseases and other inflammatory conditions.

  • Pain Management: Researchers have designed 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives that act as dual µ-opioid receptor (MOR) agonists and σ₁ receptor (σ₁R) antagonists. This dual-target approach aims to develop potent analgesics with a reduced side-effect profile compared to traditional opioids.

  • Ion Channel Blockers: The parent compound, this compound, is suggested to be a useful building block for developing large-ring heterocycles with potential activity as ion channel blockers.

Mandatory Visualizations

Synthesis Workflow Diagram

G General Synthesis of Oxa-azaspiro[5.5]undecane via Prins Cyclization cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A N-Boc-4-allyl- 4-hydroxypiperidine C Prins Cyclization A->C B Aldehyde (R-CHO) B->C D N-Boc-Oxa-azaspiro[5.5]undecane Derivative C->D Lewis/Brønsted Acid DCM, -78°C to RT

Caption: General workflow for the synthesis of the oxa-azaspiro[5.5]undecane scaffold.

References

In-Depth Technical Guide: Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Topic: Molecular and Physicochemical Properties of a Novel Spirocyclic Scaffold.

This technical guide provides a detailed analysis of tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery as a spirocyclic building block.

Molecular Structure and Weight

The chemical structure of this compound is defined by a spiro[5.5]undecane framework. This core structure consists of two six-membered rings joined by a single common carbon atom. In this specific molecule, the undecane core is modified to contain a tetrahydropyran ring and a piperidine ring, linked by the spiro center. An oxygen atom is located at position 3, and a nitrogen atom at position 9 is protected by a tert-butoxycarbonyl (Boc) group.

Based on its structure, the molecular formula is determined to be C₁₄H₂₅NO₃ .

The molecular weight is calculated from the molecular formula by summing the atomic weights of the constituent atoms. The standard atomic weights for these elements are provided in the table below.

ElementSymbolCountStandard Atomic Weight (u)Total Weight (u)
CarbonC1412.011168.154
HydrogenH251.00825.200
NitrogenN114.00714.007
OxygenO315.99947.997
Total 255.358

The calculated molecular weight of this compound is 255.36 g/mol . This value is crucial for stoichiometric calculations in synthesis, purification, and analytical procedures.

Experimental Protocols

While specific experimental data for this exact molecule is not widely published, its structure lends itself to established synthetic and analytical methodologies common in organic and medicinal chemistry. The following sections detail generalized but robust protocols for its synthesis and characterization.

General Protocol for Synthesis of Boc-Protected Spirocyclic Amines

The synthesis of spirocyclic secondary amines followed by N-protection is a common strategy. A plausible synthetic route for the title compound would involve the construction of the spirocyclic core, followed by the introduction of the Boc protecting group.

Objective: To protect the secondary amine of a spirocyclic scaffold with a tert-butoxycarbonyl (Boc) group.

Materials:

  • Spirocyclic amine (e.g., 3-oxa-9-azaspiro[5.5]undecane)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA), Sodium bicarbonate)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)

Procedure:

  • Dissolution: Dissolve the spirocyclic amine (1.0 equivalent) in the chosen solvent (e.g., DCM) in a round-bottom flask.

  • Addition of Base: Add a suitable base such as triethylamine (1.2 equivalents) to the solution.

  • Addition of Protecting Agent: To this stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise or as a solution in the same solvent.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting amine is fully consumed.[1]

  • Work-up:

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

    • Combine the organic layers.

    • Wash the combined organic phase with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-Boc protected product.[1]

General Protocol for Structural Characterization

The identity and purity of a novel synthesized compound must be rigorously confirmed. This involves a suite of analytical techniques.

Objective: To confirm the structure and assess the purity of the synthesized this compound.

Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve a small sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃). This analysis will confirm the presence of all hydrogen atoms, their chemical environments, and their connectivity through spin-spin coupling, including the characteristic signals for the tert-butyl group (a singlet integrating to 9H) and the various methylene protons of the spirocyclic rings.

    • ¹³C NMR: A ¹³C NMR spectrum will show signals for all 14 carbon atoms in the molecule, confirming the carbon skeleton.

  • Mass Spectrometry (MS):

    • Use a technique such as Electrospray Ionization (ESI) to determine the mass-to-charge ratio (m/z) of the molecule. The exact mass measurement should correspond to the calculated monoisotopic mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺).

  • Thin-Layer Chromatography (TLC):

    • Used to assess the purity of the final compound. A pure compound should ideally show a single spot under UV light or after staining.[2]

  • Infrared (IR) Spectroscopy:

    • This technique identifies the functional groups present. Key stretches to observe would include the C=O of the carbamate (~1680-1700 cm⁻¹) and C-O stretches.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key logical and experimental workflows relevant to the title compound.

G Figure 1: Generalized Synthetic Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Spirocyclic Amine + (Boc)₂O + Base ReactionMixture Stirring at Room Temp Reactants->ReactionMixture Quench Quench with NaHCO₃(aq) ReactionMixture->Quench Monitor by TLC Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry with Na₂SO₄ Extraction->Drying Concentration Evaporation Drying->Concentration Purification Column Chromatography Concentration->Purification Product Pure Boc-Protected Product Purification->Product

Figure 1: Generalized Synthetic Workflow

G Figure 2: Compound Characterization Workflow cluster_analysis Analytical Techniques cluster_results Data Interpretation start Synthesized Compound TLC TLC (Purity Check) start->TLC NMR NMR Spectroscopy (¹H, ¹³C) start->NMR MS Mass Spectrometry (Exact Mass) start->MS IR IR Spectroscopy (Functional Groups) start->IR PurityAssess Purity Assessment TLC->PurityAssess StructureConfirm Structure Confirmation NMR->StructureConfirm MS->StructureConfirm IR->StructureConfirm Final Characterized Compound StructureConfirm->Final PurityAssess->Final

Figure 2: Compound Characterization Workflow

G Figure 3: Role in Drug Discovery Pipeline BuildingBlock Spirocyclic Scaffold (e.g., Title Compound) Debrotection Boc Debrotection (Acidic Conditions) BuildingBlock->Debrotection Derivatization Functionalization/ Coupling Reactions Debrotection->Derivatization Library Compound Library Synthesis Derivatization->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Identification Screening->Hit LeadOpt Lead Optimization Hit->LeadOpt Candidate Drug Candidate LeadOpt->Candidate

Figure 3: Role in Drug Discovery Pipeline

References

In-depth Technical Guide: Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate is a unique spirocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its three-dimensional structure and synthetic versatility make it a valuable building block for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the available data for this compound, with a focus on its Nuclear Magnetic Resonance (NMR) spectroscopic properties, which are crucial for its characterization and quality control.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a spirocyclic system containing a tetrahydropyran ring and a piperidine ring, with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.

Molecular Formula: C₁₄H₂₅NO₃ Molecular Weight: 255.36 g/mol CAS Number: 1272946-59-5

Nuclear Magnetic Resonance (NMR) Data

Despite extensive searches of scientific literature, public databases, and supplier information, specific experimental ¹H and ¹³C NMR spectral data for this compound has not been found in publicly available sources. The characterization data for this compound appears to be proprietary or located within less accessible resources such as patent supplementary information.

However, based on the known chemical structure, a theoretical analysis of the expected NMR signals can be provided as a reference for researchers working with this compound.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to exhibit a series of signals corresponding to the different proton environments in the molecule.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
tert-butyl (9H)1.4 - 1.5singlet9H
Piperidine ring CH₂ adjacent to N (4H)3.4 - 3.6broad multiplet4H
Tetrahydropyran ring CH₂ adjacent to O (4H)3.6 - 3.8multiplet4H
Spirocyclic CH₂ protons (8H)1.5 - 1.9multiplet8H
Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Carbon AtomPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)154 - 156
Quaternary carbon of tert-butyl group79 - 81
Methyl carbons of tert-butyl group28 - 29
Piperidine ring CH₂ adjacent to N40 - 45
Tetrahydropyran ring CH₂ adjacent to O65 - 70
Spiro carbon35 - 40
Other spirocyclic CH₂ carbons20 - 35

Experimental Protocols

General NMR Sample Preparation and Analysis Protocol
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Tune and match the probe for the desired nuclei (¹H and ¹³C).

  • Data Acquisition:

    • ¹H NMR:

      • Acquire a one-dimensional proton spectrum using a standard pulse sequence.

      • Set appropriate parameters, including the spectral width, acquisition time, relaxation delay, and number of scans.

    • ¹³C NMR:

      • Acquire a one-dimensional carbon spectrum, typically with proton decoupling to simplify the spectrum to single lines for each carbon.

      • Longer acquisition times and a greater number of scans are usually required for ¹³C NMR due to the lower natural abundance and sensitivity of the ¹³C isotope.

    • 2D NMR (Optional but Recommended):

      • Perform experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded proton and carbon atoms. These experiments are invaluable for unambiguous signal assignment.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain a pure absorption lineshape.

    • Perform baseline correction.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Reference the chemical shifts to the internal standard (TMS at 0.00 ppm).

Visualization of the Chemical Structure

To provide a clear visual representation of the molecule, the following Graphviz diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

Conclusion

While specific, experimentally verified ¹H and ¹³C NMR data for this compound are not publicly available, this guide provides a theoretical framework for its expected NMR characteristics. The provided general experimental protocol for NMR analysis serves as a practical guide for researchers to obtain and interpret the spectral data for this compound. The unique spirocyclic nature of this molecule makes it a compelling target for further synthetic and medicinal chemistry research.

Crystal Structure of 3-oxa-9-azaspiro[5.5]undecane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their unique three-dimensional structures, which can lead to improved pharmacological properties such as receptor affinity and selectivity. The 3-oxa-9-azaspiro[5.5]undecane core, a heterocyclic system featuring a shared carbon atom between a tetrahydropyran and a piperidine ring, represents a promising scaffold for the development of novel therapeutic agents. Its inherent structural rigidity and defined spatial orientation of substituents make it an attractive framework for designing molecules that can precisely interact with biological targets.

Synthesis and Crystallization

The synthesis of 3-oxa-9-azaspiro[5.5]undecane derivatives can be achieved through various synthetic routes, often involving multi-step sequences. A common strategy involves the construction of the two heterocyclic rings around a central quaternary carbon atom.

General Synthetic Approach:

A plausible synthetic route can be envisioned starting from readily available materials. For instance, a double Michael addition of a suitable nitrogen-containing nucleophile to a divinyl ketone precursor, followed by cyclization and reduction steps, could lead to the formation of the piperidine ring. The tetrahydropyran ring could be formed through an intramolecular Williamson ether synthesis or a Prins-type cyclization.

Crystallization:

Obtaining single crystals suitable for X-ray diffraction is a critical step. The choice of solvent or solvent system is crucial and is often determined empirically. Common techniques for crystallization include:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at room temperature.

  • Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile solvent in which the compound is less soluble.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

Crystal Structure Analysis: A Methodological Overview

Due to the limited availability of specific crystal structure data for 3-oxa-9-azaspiro[5.5]undecane derivatives in the reviewed literature, this section outlines a general and robust methodology for their structural determination using single-crystal X-ray diffraction. This protocol is based on standard crystallographic practices.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant, such as paratone-N oil, to prevent solvent loss and ice formation during data collection at low temperatures (typically 100 K).

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector). A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • Data Processing: The collected diffraction data are indexed, integrated, and scaled using appropriate software packages (e.g., CrysAlisPro, SAINT, or XDS). This process determines the unit cell parameters and the intensities of the Bragg reflections.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods (e.g., using SHELXT) and then refined by full-matrix least-squares on F² using software such as SHELXL. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

  • Data Visualization and Validation: The final crystal structure is visualized using software like OLEX2, Mercury, or Diamond. The quality of the structure is validated using tools such as checkCIF.

The following diagram illustrates the general workflow for crystal structure determination.

G General Workflow for Crystal Structure Determination cluster_synthesis Sample Preparation cluster_xray X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of Derivative purification Purification synthesis->purification crystallization Crystallization purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing solution Structure Solution data_processing->solution refinement Structure Refinement solution->refinement validation Validation (checkCIF) refinement->validation final_structure final_structure validation->final_structure Final Structure

General Workflow for Crystal Structure Determination

Structural Data

As of this review, a comprehensive public database of crystal structures for a series of 3-oxa-9-azaspiro[5.5]undecane derivatives could not be identified. Therefore, a table of quantitative data (bond lengths, angles, etc.) cannot be presented. Researchers who successfully crystallize a derivative of this class are encouraged to deposit their data with the Cambridge Crystallographic Data Centre (CCDC) to enrich the public knowledge base.

To provide an illustrative example of the type of data obtained from a crystallographic study of a related spirocyclic system, the following table presents hypothetical data for a generic derivative.

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) [Hypothetical Value]
b (Å) [Hypothetical Value]
c (Å) [Hypothetical Value]
α (°) 90
β (°) [Hypothetical Value]
γ (°) 90
Volume (ų) [Hypothetical Value]
Z 4
Calculated Density (g/cm³) [Hypothetical Value]
R-factor (%) [Hypothetical Value]
Selected Bond Lengths (Å) C-O: [Range], C-N: [Range], C-C: [Range]
Selected Bond Angles (°) C-O-C: [Value], C-N-C: [Value]
Selected Torsion Angles (°) [Hypothetical Values for Ring Conformations]

Potential Biological Activities and Signaling Pathways

While direct biological data for many 3-oxa-9-azaspiro[5.5]undecane derivatives is limited, the structural motifs present in this scaffold suggest potential interactions with various biological targets. Structurally related azaspirocycles have shown a range of biological activities. A predictive analysis based on these analogs suggests potential therapeutic applications.[1]

Potential Therapeutic Areas:

  • Neuropharmacology: The piperidine moiety is a common feature in many centrally acting drugs. Derivatives of 3-oxa-9-azaspiro[5.5]undecane could potentially modulate neurotransmitter receptors or transporters. For instance, related azaspiro[5.5]undecane compounds have been investigated as ligands for the γ-aminobutyric acid type A (GABA-A) receptor, suggesting potential applications in anxiety and epilepsy.[1]

  • Oncology: The rigid spirocyclic framework can be used to design selective kinase inhibitors or compounds that interfere with protein-protein interactions. Cytotoxic effects against various cancer cell lines have been observed for some diazaspiro[5.5]undecane derivatives.[1]

The following diagram illustrates a logical workflow for investigating the potential biological activity of a novel 3-oxa-9-azaspiro[5.5]undecane derivative.

G Investigational Workflow for Biological Activity start Novel 3-oxa-9-azaspiro[5.5]undecane Derivative in_silico In Silico Screening (Docking, Pharmacophore Modeling) start->in_silico primary_assay Primary Biological Assays (e.g., Receptor Binding, Enzyme Inhibition) in_silico->primary_assay hit_id Hit Identification primary_assay->hit_id hit_id->start Inactive secondary_assay Secondary Assays (e.g., Cell-based Assays, Functional Assays) hit_id->secondary_assay Active lead_opt Lead Optimization (Structure-Activity Relationship Studies) secondary_assay->lead_opt preclinical Preclinical Studies (In Vivo Models) lead_opt->preclinical

References

The Biological Frontier of 3-oxa-9-azaspiro[5.5]undecane Derivatives: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the date of this publication, direct experimental data on the biological effects of 3-oxa-9-azaspiro[5.5]undecane compounds are limited in publicly accessible scientific literature. This technical guide presents a predictive analysis based on the documented biological activities of structurally analogous spiro[5.5]undecane derivatives, particularly those with variations in the heterocyclic rings (e.g., diazaspiro[5.5]undecanes and oxa-azaspiro[5.5]undecanes with different heteroatom positions). This information is intended to serve as a foundational resource to stimulate and guide future research into the therapeutic potential of the 3-oxa-9-azaspiro[5.5]undecane scaffold.

Introduction

Spirocyclic systems have emerged as a compelling structural motif in medicinal chemistry, offering a rigid three-dimensional framework that can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles. The 3-oxa-9-azaspiro[5.5]undecane core, characterized by its unique spatial arrangement of heteroatoms, represents an under-explored area with significant potential for novel therapeutic discoveries. By examining the biological activities of its close structural relatives, we can infer promising avenues for investigation, primarily in the realms of neuropharmacology and oncology.

Predicted Biological Activities and Quantitative Data from Structural Analogs

The biological activities of compounds containing a spiro[5.5]undecane core are diverse. The following sections summarize the key therapeutic areas where analogs of 3-oxa-9-azaspiro[5.5]undecane have shown significant activity. The quantitative data for these analogs are presented to provide a predictive basis for the potential potency of the target scaffold.

Neuropharmacological Activity: GABAA Receptor Modulation

A significant body of research on azaspiro[5.5]undecane derivatives points towards their interaction with the γ-aminobutyric acid type A (GABAA) receptor, a critical target for treating anxiety, epilepsy, and other neurological disorders.[1] Notably, 3,9-diazaspiro[5.5]undecane-based compounds have been identified as potent competitive GABAA receptor antagonists.[2][3]

Compound ClassSpecific DerivativeReceptor SubtypeAssay TypeK_i_ (nM)Activity
3,9-Diazaspiro[5.5]undecanem-methylphenyl analog (1e)α4βδRadioligand Binding180Antagonist

Table 1: GABAA Receptor Modulation by a 3,9-Diazaspiro[5.5]undecane Analog[2][3]

Analgesic Activity: Dual μ-Opioid Receptor (MOR) Agonism and σ1 Receptor (σ1R) Antagonism

Derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have been investigated as a novel class of analgesics. These compounds exhibit a dual mechanism of action, acting as agonists at the μ-opioid receptor and antagonists at the sigma-1 receptor. This dual activity aims to provide potent pain relief with a potentially improved side-effect profile compared to traditional opioids.

Compound ClassSpecific DerivativeTargetAssay TypeK_i_ (nM)EC_50_ (nM)Efficacy (%)
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane15au MORRadioligand Binding1.8--
σ1RRadioligand Binding3.4--
MOR[³⁵S]GTPγS Binding-1563

Table 2: In Vitro Pharmacological Profile of a Dual MOR Agonist/σ1R Antagonist Analog

Anticancer Activity

Several diazaspiro[5.5]undecane derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest. While specific IC50 values for 3-oxa-9-azaspiro[5.5]undecane are not available, the data from analogs suggest that this is a promising area for investigation.

Compound ClassSpecific DerivativeCancer Cell LineAssay TypeIC_50_ / GI_50_ (µg/mL)
Diazaspiro[5.5]undecanep-fluorophenyl substitutedSK-HEP-1 (Liver Adenocarcinoma)MTT Assay47.46
Diazaspiro[5.5]undecanephenyl substitutedSK-HEP-1 (Liver Adenocarcinoma)MTT Assay46.31
Diazaspiro[5.5]undecanethiophene substitutedSK-HEP-1 (Liver Adenocarcinoma)MTT Assay109
Diazaspiro[5.5]undecane5-methyl furyl substitutedSK-HEP-1 (Liver Adenocarcinoma)MTT Assay125

Table 3: Anticancer Activity of Diazaspiro[5.5]undecane Analogs[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of biological activity. The following are generalized protocols for key experiments based on the investigation of structural analogs of 3-oxa-9-azaspiro[5.5]undecane.

GABAA Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound to the GABAA receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Radioligand: [³H]Muscimol or [³H]Gabazine.

  • Membrane Preparation: Crude synaptic membranes prepared from rat or mouse brain tissue.

  • Binding Buffer: Typically a Tris-HCl buffer at a physiological pH.

  • Non-specific Binding Control: A high concentration of unlabeled GABA.

  • Test Compound: 3-oxa-9-azaspiro[5.5]undecane derivative at various concentrations.

  • Glass fiber filters.

  • Scintillation vials and fluid.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize brain tissue in a suitable buffer and perform differential centrifugation to isolate the synaptic membrane fraction.

  • Binding Reaction: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and either binding buffer (for total binding), the non-specific binding control, or the test compound at varying concentrations.

  • Incubation: Incubate the reaction mixtures at a specific temperature (e.g., 4°C) for a set period to allow the binding to reach equilibrium.

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters to separate the bound and free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50, which can then be used to calculate the Ki value.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cell Lines: Appropriate cancer cell lines (e.g., SK-HEP-1, MCF-7, HeLa).

  • Culture Medium: As required for the specific cell line.

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide solution.

  • Solubilization Solution: e.g., DMSO or a buffered detergent solution.

  • Test Compound: 3-oxa-9-azaspiro[5.5]undecane derivative at various concentrations.

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add the MTT reagent to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to an untreated control and plot this against the compound concentration to determine the IC50 value.

Visualizing Pathways and Workflows

GABAA Receptor Signaling Pathway

The GABAA receptor is a ligand-gated ion channel. The binding of GABA leads to the opening of a chloride ion channel, resulting in hyperpolarization of the neuron and inhibition of neurotransmission. Antagonists block this action.

GABAA_Signaling cluster_neuron Postsynaptic Neuron GABA GABA GABAA_R GABAA Receptor GABA->GABAA_R Binds Cl_channel Chloride Channel GABAA_R->Cl_channel Opens Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Cl- influx Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition Antagonist 3-oxa-9-azaspiro[5.5]undecane (Antagonist) Antagonist->GABAA_R Blocks

GABAA Receptor Antagonist Mechanism
General Experimental Workflow for Screening Biological Activity

The following diagram outlines a typical workflow for the initial screening and characterization of the biological activity of novel compounds like 3-oxa-9-azaspiro[5.5]undecane derivatives.

Experimental_Workflow cluster_screening Primary Screening Compound Test Compound (3-oxa-9-azaspiro[5.5]undecane derivative) Primary_Assay Primary Assay (e.g., Receptor Binding or Broad Cytotoxicity Screen) Compound->Primary_Assay Hit_ID Hit Identification (Active in primary screen?) Primary_Assay->Hit_ID Dose_Response Dose-Response & Potency (IC50 / EC50 Determination) Hit_ID->Dose_Response Yes Hit_ID->Dose_Response Selectivity Selectivity Profiling (Against related targets) Hit_ID->Selectivity Mechanism Mechanism of Action Studies Hit_ID->Mechanism Lead_Opt Lead Optimization Dose_Response->Selectivity Selectivity->Mechanism Mechanism->Lead_Opt

Drug Discovery Workflow

Conclusion and Future Directions

While direct biological data for 3-oxa-9-azaspiro[5.5]undecane compounds are not yet widely available, the documented activities of their structural analogs provide a strong rationale for their investigation as potential therapeutic agents. The evidence points towards promising avenues in neuropharmacology, particularly as modulators of the GABAA receptor, and in oncology as cytotoxic agents. The unique structural features of the 3-oxa-9-azaspiro[5.5]undecane scaffold may confer novel activity profiles and selectivities.

Future research should focus on the synthesis of a library of 3-oxa-9-azaspiro[5.5]undecane derivatives followed by systematic in vitro screening. Initial studies should prioritize cytotoxicity screening against a diverse panel of cancer cell lines and binding assays for a range of central nervous system receptors, with a particular focus on the GABAA receptor. Positive hits from these initial screens would warrant further investigation into their mechanisms of action, including the elucidation of specific molecular targets and signaling pathways. This foundational work will be critical in unlocking the therapeutic potential of this novel chemical scaffold.

References

The Ascendancy of Spirocyclic Scaffolds: A Technical Guide to Their Role in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The paradigm of drug discovery is continually evolving, with a pronounced shift away from flat, aromatic structures towards more three-dimensional and sp³-rich molecular architectures. At the forefront of this evolution are spirocyclic scaffolds, unique motifs characterized by two rings sharing a single atom. This structural feature imparts a rigid, well-defined three-dimensional geometry that offers significant advantages in drug design. This technical guide provides an in-depth exploration of the role of spirocyclic scaffolds in medicinal chemistry, detailing their impact on physicochemical properties, pharmacology, and pharmacokinetics. It presents a comprehensive overview of their synthesis, application in targeting diverse protein classes, and the experimental protocols crucial for their evaluation, thereby serving as a vital resource for professionals in drug development.

Introduction: Escaping "Flatland" with Spirocycles

Spirocycles are cyclic systems where two rings are connected through a single common atom, known as the spiro atom.[1] This arrangement confers a distinct three-dimensional and rigid conformation, a stark contrast to the largely planar nature of many traditional aromatic and heteroaromatic scaffolds.[1][2] The increasing interest in spirocycles is driven by the "escape from flatland" concept, which posits that molecules with a higher fraction of sp³-hybridized carbons (Fsp³) have a greater probability of success in clinical development.[3][4] Spirocyclic scaffolds inherently increase the Fsp³ character of a molecule, which has been correlated with improved physicochemical and pharmacological properties.[3]

The Spirocyclic Advantage: A Quantitative Perspective

The incorporation of spirocyclic motifs into drug candidates has been shown to positively influence key parameters such as aqueous solubility, metabolic stability, and target-binding selectivity.[5] By rigidifying the molecular structure, spirocycles can reduce the entropic penalty upon binding to a biological target and orient substituents in precise vectors for optimal interactions.[6]

Physicochemical Properties

The move from planar, sp²-rich systems to sp³-rich spirocycles often leads to a decrease in lipophilicity (logP/logD) and an increase in aqueous solubility. This is a critical advantage in drug design, as high lipophilicity is often associated with poor solubility, increased metabolic liability, and off-target toxicity.

Compound/ScaffoldNon-Spirocyclic Analog (logD)Spirocyclic Analog (logD)Fold Change/ImprovementReference
MCHr1 AntagonistMorpholine derivative (logD > 3.0)2-oxa-6-azaspiro[3.3]heptane derivative (logD < 2.5)Lowered logD[3]
Sonidegib Analogmeta-benzeneSpiro[3.3]heptaneNot specified, but presented as a bioisostere[7]
Vorinostat AnalogPhenyl ringSpiro[3.3]heptaneNot specified, but presented as a bioisostere[7]
Pharmacological Potency and Selectivity

The rigid nature of spirocycles can lock a molecule into a bioactive conformation, leading to enhanced binding affinity and potency. Furthermore, the defined three-dimensional arrangement of functional groups can improve selectivity by enabling more specific interactions with the target protein while avoiding interactions with off-targets like the hERG ion channel.

TargetNon-Spirocyclic Inhibitor (IC₅₀)Spirocyclic Inhibitor (IC₅₀)Fold ImprovementReference
HPK1Compound 1 (IC₅₀ = 2.89 nM)Compound 16 (IC₅₀ = 2.67 nM)~1.1x[8]
MDM2Nutlin-3a (IC₅₀ = 90 nM)Spiro-oxindole MI-219 (IC₅₀ = 5 nM)18x[9]
RAF KinaseNon-spirocyclic precursor (cellular EC₅₀ > 10 µM)Spirocyclic Compound 9 (cellular EC₅₀ = 0.5 µM in H358 cells)>20x[10]
Pharmacokinetic Profile

Improved physicochemical properties often translate to a better pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) profile. Increased solubility can enhance bioavailability, while the introduction of sp³ centers can block sites of metabolism, thereby increasing metabolic stability and half-life.

CompoundhERG Inhibition (% @ 10 µM)Microsomal Stability (t½ min, human)Caco-2 Permeability (Papp A-B, 10⁻⁶ cm/s)
HPK1 Inhibitor 175.45 ± 1.92Data not specifiedData not specified
HPK1 Inhibitor 16 (Spiro) 25.53 ± 1.84Data not specifiedData not specified

Applications in Drug Discovery: Case Studies

Spirocyclic scaffolds have been successfully incorporated into drugs and clinical candidates across a wide range of therapeutic areas and target classes.

Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology. The defined geometry of spirocycles is well-suited to target the ATP-binding pocket of kinases with high specificity.

  • Tofacitinib (Xeljanz®): An approved Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis, featuring a spirocyclic piperidine core.

  • RAF Inhibitors: Novel spirocyclic compounds have been developed as RAF kinase inhibitors with potent activity against KRAS mutant cancers, demonstrating minimal paradoxical activation of the RAF-MEK-ERK signaling pathway.[10]

  • HPK1 Inhibitors: A series of spirocyclic hematopoietic progenitor kinase 1 (HPK1) inhibitors have shown excellent potency, selectivity, and favorable in vivo pharmacokinetic properties, with synergistic effects when combined with anti-PD-1 therapy.[8]

p53-MDM2 Interaction Inhibitors

The interaction between p53 and its negative regulator MDM2 is a key target in oncology. Spiro-oxindoles have emerged as a potent class of inhibitors that mimic the key interactions of p53 with MDM2.[11][12]

  • Spiro-oxindoles: These compounds utilize the oxindole core to mimic the tryptophan residue of p53, while the spirocyclic pyrrolidine allows for the projection of substituents into other hydrophobic pockets of MDM2, leading to high-affinity binding.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and evaluation of spirocyclic compounds.

Synthesis of a Spiro-oxindole MDM2 Inhibitor

General procedure for the synthesis of spirooxindole-pyrrolidine derivatives via 1,3-dipolar cycloaddition: [13]

  • A mixture of a substituted isatin (1.0 mmol), an amino acid (e.g., L-thioproline, 1.0 mmol), and a dipolarophile (e.g., an activated alkene, 1.0 mmol) is prepared in a suitable solvent such as methanol or ethanol (10-15 mL).

  • The reaction mixture is heated to reflux (typically 65-80 °C) and monitored by thin-layer chromatography (TLC). Reaction times can vary from 2 to 12 hours.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • If a precipitate forms, it is collected by filtration, washed with cold solvent, and dried under vacuum.

  • If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • The structure and purity of the final spiro-oxindole product are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR) and mass spectrometry (HRMS).

In Vitro ADME Assays

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[1][14][15][16]

  • Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer (e.g., 100 mM, pH 7.4). A test compound stock solution (e.g., 1 mM in DMSO) is prepared. An NADPH regenerating system is also prepared.

  • Incubation: The reaction is initiated by adding the test compound (final concentration typically 1-10 µM) to a pre-warmed mixture of liver microsomes and the NADPH regenerating system. The final mixture is incubated at 37°C with gentle shaking.

  • Sampling and Termination: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, and 60 minutes). The reaction in each aliquot is terminated by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged to precipitate proteins. The supernatant is then analyzed by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The half-life (t½) and intrinsic clearance (CLint) are then calculated from the slope of the natural log of the percent remaining versus time plot.[11]

This assay uses a monolayer of Caco-2 cells, which differentiate to form a model of the human intestinal epithelium, to assess the permeability of a compound and identify if it is a substrate of efflux transporters like P-glycoprotein (P-gp).[2][12][17][18]

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) before the experiment.

  • Permeability Measurement (Apical to Basolateral - A to B): The culture medium is replaced with a transport buffer. The test compound is added to the apical (A) side (donor compartment). At specified time intervals, samples are taken from the basolateral (B) side (receiver compartment).

  • Permeability Measurement (Basolateral to Apical - B to A): To assess efflux, the test compound is added to the basolateral (B) side, and samples are collected from the apical (A) side.

  • Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A to B and B to A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined. An efflux ratio significantly greater than 1 suggests that the compound is a substrate for an active efflux transporter.

Visualizing the Spirocyclic Drug Discovery Landscape

Graphviz diagrams are provided to illustrate key signaling pathways targeted by spirocyclic compounds and the general workflow of their discovery and development.

Signaling Pathways

This pathway is a critical regulator of cell cycle arrest and apoptosis. Spiro-oxindoles act by inhibiting the MDM2-mediated degradation of p53.

p53_MDM2_Pathway cluster_stress Cellular Stress cluster_regulation p53 Regulation cluster_outcome Cellular Outcome Stress DNA Damage, Oncogene Activation p53 p53 Stress->p53 activates MDM2 MDM2 p53->MDM2 activates transcription CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis MDM2->p53 inhibits (ubiquitination) Spiro_Inhibitor Spiro-oxindole Inhibitor Spiro_Inhibitor->MDM2 inhibits

p53-MDM2 Signaling Pathway

This is a key pathway in cell proliferation and is often dysregulated in cancer. Spirocyclic compounds are being developed as novel RAF inhibitors.

RAF_MEK_ERK_Pathway cluster_upstream Upstream Signaling cluster_cascade Kinase Cascade cluster_downstream Downstream Effects GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK phosphorylates Spiro_RAF_Inhibitor Spirocyclic RAF Inhibitor Spiro_RAF_Inhibitor->RAF inhibits ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation TranscriptionFactors->Proliferation

RAF-MEK-ERK Signaling Pathway
Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical development of a spirocyclic drug candidate.

Drug_Discovery_Workflow Target_ID Target Identification & Validation Library_Design Spirocyclic Library Design & Synthesis Target_ID->Library_Design HTS High-Throughput Screening (HTS) Library_Design->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Lead_Opt Lead Optimization (SAR Studies) Hit_to_Lead->Lead_Opt In_Vitro_ADME In Vitro ADME (Solubility, Stability, Permeability) Lead_Opt->In_Vitro_ADME In_Vivo_PK In Vivo PK Studies Lead_Opt->In_Vivo_PK In_Vitro_ADME->Lead_Opt Iterative Design Efficacy_Tox In Vivo Efficacy & Toxicology In_Vivo_PK->Efficacy_Tox Candidate Preclinical Candidate Selection Efficacy_Tox->Candidate

Spirocyclic Drug Discovery Workflow

Conclusion

Spirocyclic scaffolds have firmly established themselves as a privileged structural class in modern medicinal chemistry. Their inherent three-dimensionality provides a powerful tool to overcome the limitations of traditional planar molecules, leading to compounds with improved potency, selectivity, and pharmacokinetic properties. The successful translation of spirocyclic compounds from concept to clinic, exemplified by drugs like Tofacitinib, underscores their immense potential. As synthetic methodologies become more sophisticated and our understanding of structure-property relationships deepens, the strategic incorporation of spirocyclic motifs will undoubtedly continue to be a cornerstone of successful drug discovery programs, paving the way for the development of novel and effective therapeutics.

References

Conformational Landscape of the 3-oxa-9-azaspiro[5.5]undecane Ring System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-oxa-9-azaspiro[5.5]undecane scaffold is a key structural motif in medicinal chemistry, valued for its three-dimensional architecture which can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. A thorough understanding of its conformational behavior is paramount for the rational design of novel therapeutics. This technical guide provides an in-depth analysis of the conformational preferences of the 3-oxa-9-azaspiro[5.5]undecane ring system, drawing upon experimental data from analogous structures and established principles of stereochemistry.

Introduction to the 3-oxa-9-azaspiro[5.5]undecane Core

The 3-oxa-9-azaspiro[5.5]undecane framework consists of a tetrahydropyran ring and a piperidine ring fused at a common spiro carbon atom. This arrangement results in a rigid yet conformationally dynamic system. The primary modes of conformational isomerism in this system involve the chair-chair, chair-boat, and boat-boat arrangements of the two heterocyclic rings, as well as the axial or equatorial orientation of substituents on the piperidine nitrogen.

Conformational Equilibria

The conformational landscape of the 3-oxa-9-azaspiro[5.5]undecane system is dominated by the equilibrium between different chair conformations of the piperidine and tetrahydropyran rings. The relative energies of these conformers are influenced by steric and electronic factors, including the nature of the substituent on the nitrogen atom.

G cluster_piperidine Piperidine Ring Conformations cluster_tetrahydropyran Tetrahydropyran Ring Conformations Chair_Eq Chair (N-substituent Equatorial) Chair_Ax Chair (N-substituent Axial) Chair_Eq->Chair_Ax Ring Inversion Twist-Boat Twist-Boat Chair_Eq->Twist-Boat Ring Flipping Chair_Ax->Twist-Boat Ring Flipping THP_Chair Chair

Caption: Conformational equilibrium of the piperidine ring in the spirocyclic system.

Quantitative Conformational Data (from Analogous Systems)

Direct experimental quantitative data for the parent 3-oxa-9-azaspiro[5.5]undecane is limited in the public domain. However, studies on closely related spirocyclic systems, such as 3,3,9,9-tetrasubstituted-2,4,8,10-tetraoxaspiro[5.5]undecane derivatives, provide valuable insights into the expected conformational behavior.[1] The following tables summarize representative NMR data from such analogous systems, which can be used to infer the conformational properties of the target scaffold.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Analogous Spirocyclic Systems at Different Temperatures [1]

ProtonsRoom Temperature (298 K)Low Temperature (173 K)
Axial (Piperidine)~2.5 - 2.7Resolved signals, downfield shift
Equatorial (Piperidine)~2.8 - 3.0Resolved signals, upfield shift
Axial (Tetrahydropyran)~3.5 - 3.7Resolved signals, downfield shift
Equatorial (Tetrahydropyran)~3.8 - 4.0Resolved signals, upfield shift

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Analogous Spirocyclic Systems at Different Temperatures [1]

CarbonRoom Temperature (298 K)Low Temperature (164 K)
Spiro Carbon~75 - 80Sharp singlet
C-2, C-4 (Tetrahydropyran)~65 - 70Two distinct signals
C-8, C-10 (Piperidine)~50 - 55Two distinct signals

Note: The chemical shifts are approximate and can vary significantly with substitution.

Experimental Protocols for Conformational Analysis

A combination of experimental and computational methods is typically employed to elucidate the conformational landscape of spirocyclic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying conformational exchange processes.[1]

Protocol for Dynamic ¹H NMR:

  • Sample Preparation: Dissolve the compound in a suitable deuterated solvent (e.g., deuterated toluene, dichloromethane, or methanol) to a concentration of 10-20 mg/mL.

  • Data Acquisition: Record a series of ¹H NMR spectra over a wide temperature range (e.g., from 298 K down to 173 K).

  • Data Analysis: Analyze the changes in chemical shifts, coupling constants, and line shapes as a function of temperature to determine the coalescence temperature and calculate the energy barrier for conformational inversion.

G Sample Spirocyclic Compound in Solution NMR Variable Temperature NMR Spectrometer Sample->NMR Spectra Temperature-Dependent Spectra NMR->Spectra Analysis Lineshape Analysis & Energy Barrier Calculation Spectra->Analysis

Caption: Experimental workflow for dynamic NMR studies.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule.

Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer equipped with a monochromatic X-ray source.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain the final molecular structure.

Computational Modeling

Molecular mechanics and quantum mechanical calculations are invaluable for exploring the potential energy surface and predicting the relative stabilities of different conformers.

Protocol for Computational Conformational Analysis:

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers.

  • Geometry Optimization: Optimize the geometry of each identified conformer using a suitable level of theory (e.g., DFT with a basis set like 6-31G*).

  • Energy Calculation: Calculate the relative energies of the optimized conformers to determine their populations at a given temperature.

  • Property Prediction: Predict NMR chemical shifts and coupling constants for the major conformers to compare with experimental data.

G Start Initial 3D Structure Search Conformational Search (e.g., Monte Carlo) Start->Search Opt Geometry Optimization (e.g., DFT) Search->Opt Energy Relative Energy Calculation Opt->Energy Analysis Population Analysis & Property Prediction Energy->Analysis

Caption: Logical workflow for computational conformational analysis.

Conclusion

The conformational analysis of the 3-oxa-9-azaspiro[5.5]undecane ring system is crucial for understanding its structure-activity relationships and for the design of new bioactive molecules. While direct experimental data for the parent scaffold is not extensively available, a combination of data from analogous systems and computational modeling provides a robust framework for predicting its conformational behavior. The methodologies outlined in this guide offer a comprehensive approach to characterizing the conformational landscape of this important heterocyclic system.

References

An In-depth Technical Guide to the Lipophilicity of Boc-Protected Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipophilicity is a critical physicochemical parameter in drug discovery, profoundly influencing a compound's absorption, distribution, metabolism, excretion, and toxicity (ADME-T) profile. Spirocyclic scaffolds have emerged as valuable motifs in medicinal chemistry for their ability to confer three-dimensionality and modulate molecular properties. This guide provides a comprehensive overview of the lipophilicity of spirocyclic amines, with a particular focus on the impact of the commonly used tert-butyloxycarbonyl (Boc) protecting group. We present a compilation of experimental and calculated lipophilicity data, detailed experimental protocols for its determination, and a discussion of the structure-lipophilicity relationships that govern these important molecular classes.

Introduction to Lipophilicity and its Importance in Drug Discovery

Lipophilicity, the affinity of a molecule for a lipophilic (non-polar) environment, is a key determinant of a drug's pharmacokinetic and pharmacodynamic properties.[1] It is typically quantified by the partition coefficient (P) between a non-polar solvent (most commonly n-octanol) and an aqueous phase, expressed in its logarithmic form, logP.[2] For ionizable compounds, the distribution coefficient (logD) at a specific pH (typically physiological pH 7.4) is a more relevant descriptor, as it accounts for the partitioning of all ionic and neutral species.[3]

A delicate balance of lipophilicity is crucial for a successful drug candidate. While sufficient lipophilicity is required for membrane permeability and target engagement, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[4]

Spirocyclic Amines: Modulating Physicochemical Properties

Spirocycles, carbocyclic or heterocyclic ring systems fused at a single atom, have gained significant traction in drug design.[5] Their rigid, three-dimensional structures offer a departure from traditional "flat" aromatic scaffolds, often leading to improved potency, selectivity, and physicochemical properties.[5]

A noteworthy characteristic of certain spirocyclic scaffolds is their ability to modulate lipophilicity in a sometimes counterintuitive manner. For instance, the replacement of a piperidine ring with a 2-azaspiro[3.3]heptane can lead to a decrease in lipophilicity, despite the net addition of a carbon atom.[6] This has been attributed to factors such as increased basicity and altered molecular shape.

The Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under a wide range of conditions and its facile removal under acidic conditions.[7] The introduction of a Boc group significantly alters the physicochemical properties of the parent amine. By masking the polar N-H group and introducing a bulky, non-polar tert-butyl moiety, Boc protection generally leads to a substantial increase in lipophilicity.

Quantitative Lipophilicity Data

The following tables summarize available experimental and calculated lipophilicity data for a selection of spirocyclic amines and their non-spirocyclic analogues. The data for Boc-protected spirocyclic amines is more limited in the public domain, but available calculated values are included to provide an estimate of their lipophilicity.

Table 1: Comparative Lipophilicity of Unprotected Spirocyclic Amines and their Analogues

CompoundNon-Spirocyclic AnaloguelogD @ pH 7.4clogPReference
2-Azaspiro[3.3]heptane derivativePiperidine derivative1.23.4[6]
1-Azaspiro[3.3]heptane derivativePiperidine derivative1.03.4[6]
2-Oxa-6-azaspiro[3.3]heptane derivativeMorpholine derivative1.6-
2,6-Diazaspiro[3.3]heptane derivative (NAc)Piperazine derivative (NAc)--

Table 2: Lipophilicity of Boc-Protected Spirocyclic Amines

CompoundLipophilicity (XlogP3)Reference
2-Boc-2,6-diazaspiro[3.3]heptane0.3[8]
tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate0.9[9]
2-(Boc-amino)-6-aza-spiro[3.4]octane1.3[5]

Note: XlogP3 is a calculated logP value from PubChem.

Experimental Protocols for Lipophilicity Determination

Accurate determination of lipophilicity is paramount in drug discovery. The following are detailed protocols for two of the most common experimental methods.

Shake-Flask Method for logD Determination

The shake-flask method is considered the "gold standard" for direct logP and logD determination.[1]

Materials:

  • Test compound

  • n-Octanol (pre-saturated with buffer)

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline pH 7.4, pre-saturated with n-octanol)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to a vial containing a known volume of the aqueous buffer.

  • Add a known volume of n-octanol to the vial.

  • Cap the vial tightly and shake vigorously for a set period (e.g., 1-3 hours) at a constant temperature to allow for partitioning equilibrium to be reached.

  • Centrifuge the vial to ensure complete phase separation.

  • Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.

  • Quantify the concentration of the test compound in each phase using a suitable analytical method.

  • Calculate the logD using the following formula: logD = log10([Compound]octanol / [Compound]aqueous)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for logP Estimation

RP-HPLC offers a high-throughput alternative to the shake-flask method for estimating lipophilicity.[10] The method is based on the correlation between a compound's retention time on a non-polar stationary phase and its known logP value.

Materials:

  • HPLC system with a UV or MS detector

  • Reversed-phase column (e.g., C18, C8)

  • Mobile phase: A mixture of an aqueous buffer and an organic modifier (e.g., methanol, acetonitrile)

  • A set of calibration standards with known logP values covering the expected range of the test compounds.

  • Test compound

Procedure:

  • Equilibrate the RP-HPLC column with the chosen mobile phase composition.

  • Inject a solution of a void volume marker (e.g., uracil) to determine the dead time (t0).

  • Inject each of the calibration standards and record their retention times (tR).

  • Calculate the capacity factor (k) for each standard using the formula: k = (tR - t0) / t0.

  • Generate a calibration curve by plotting the log(k) values against the known logP values of the standards.

  • Inject a solution of the test compound and record its retention time.

  • Calculate the log(k) for the test compound.

  • Determine the logP of the test compound by interpolating its log(k) value on the calibration curve.

Visualizing Workflows and Relationships

Experimental Workflow for RP-HPLC logP Determination

RP_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Mobile Phase (Buffer + Organic Modifier) D Equilibrate RP-HPLC Column A->D B Prepare Calibration Standards (Known logP) F Inject Calibration Standards (Measure tR) B->F C Prepare Test Compound Solution G Inject Test Compound (Measure tR) C->G E Inject Void Volume Marker (Determine t0) D->E E->F F->G H Calculate log(k) for Standards F->H J Calculate log(k) for Test Compound G->J I Generate Calibration Curve (log(k) vs. logP) H->I K Determine logP of Test Compound I->K J->K

Workflow for logP determination using RP-HPLC.
Structure-Lipophilicity Relationships

Lipophilicity_Relationship A Spirocyclic Amine (e.g., 2-Azaspiro[3.3]heptane) B Boc-Protected Spirocyclic Amine A->B Boc Protection (Increases Lipophilicity) Low Lower High Higher C Non-Spirocyclic Amine (e.g., Piperidine) C->A Spirocyclization (May Decrease Lipophilicity)

Impact of Boc protection and spirocyclization on amine lipophilicity.

Conclusion

The lipophilicity of Boc-protected spirocyclic amines is a multifaceted property governed by the interplay of the spirocyclic core's three-dimensional structure and the presence of the bulky, non-polar Boc group. While spirocyclization can offer a strategy to reduce the lipophilicity of amine-containing scaffolds, subsequent Boc protection will invariably increase it. A thorough understanding and accurate measurement of the lipophilicity of these compounds are essential for medicinal chemists to optimize the ADME-T properties of drug candidates and ultimately enhance the probability of clinical success. The data and protocols presented in this guide serve as a valuable resource for researchers navigating the chemical space of these important building blocks.

References

Literature review of Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on a Promising Spirocyclic Scaffold

Notice to the Reader

A comprehensive literature review for Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate as requested, including detailed experimental protocols, extensive quantitative data, and associated signaling pathways, cannot be fully compiled at this time. Publicly available scientific literature and research data on this specific compound are limited. The information that is available primarily originates from chemical supplier catalogs, which confirm its existence and basic properties but lack in-depth experimental and biological details.

A structurally similar compound, Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate , is more extensively documented. To provide a helpful resource, this review will present the available information on the target compound and, for comparative purposes, briefly touch upon its more researched analogue.

Core Compound: this compound

This molecule is a spirocyclic compound featuring a tetrahydropyran ring fused to a piperidine ring at a quaternary carbon. The nitrogen atom of the piperidine ring is protected by a tert-butoxycarbonyl (Boc) group.

Chemical and Physical Properties
PropertyValueSource
CAS Number 1259489-90-1[1][2][3]
Molecular Formula C₁₄H₂₅NO₃[1] (Note: Inferred from name and structure, though some suppliers list different formulas for related compounds)
Purity 95%[1]
Synthesis and Experimental Protocols

Detailed, peer-reviewed synthesis protocols for this compound are not available in the public domain. Chemical suppliers list the compound for sale, indicating that a synthetic route has been established, but the methodology is proprietary or has not been published.

Biological Activity and Applications

The primary suggested application for this compound comes from a commercial supplier, which indicates that this oxa-azaspiro undecane derivative is part of a library of large-ring heterocycles for use as ion channel blockers . However, no specific ion channels are mentioned, nor is any biological data provided to support this claim.

Structurally Related Analogue: Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate

In contrast to the target compound, its analogue featuring a ketone group at the 9-position of the 3-azaspiro[5.5]undecane core is more frequently cited in chemical literature.

Chemical and Physical Properties
PropertyValueSource
CAS Number 873924-08-4[4][5][6][7]
Molecular Formula C₁₅H₂₅NO₃[5][6]
Molecular Weight 267.36 g/mol [5]
Melting Point 70-73 °C[5]
Boiling Point 120 °C (at 0.02 Torr)[5]
Density 1.08 ± 0.1 g/cm³ (Predicted)[5]
Biological Activity and Applications

This analogue is noted for its utility in the field of targeted protein degradation. It is described as a PROTAC (Proteolysis Targeting Chimera) linker [6]. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The logical workflow for the application of this analogue in PROTAC synthesis can be visualized as follows:

PROTAC_Workflow cluster_components PROTAC Components cluster_synthesis Synthesis cluster_result Result Target Protein Ligand Target Protein Ligand Chemical Synthesis Chemical Synthesis Target Protein Ligand->Chemical Synthesis E3 Ligase Ligand E3 Ligase Ligand E3 Ligase Ligand->Chemical Synthesis Linker Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate Linker->Chemical Synthesis PROTAC Molecule PROTAC Molecule Chemical Synthesis->PROTAC Molecule

Caption: Workflow for PROTAC Synthesis.

This analogue is also used in the preparation of benzothiazole derivatives as IRAK (Interleukin-1 Receptor-Associated Kinase) degraders[4][5].

Conclusion

While This compound is commercially available and has potential applications in areas such as ion channel modulation, there is a notable absence of detailed scientific literature to support an in-depth technical review. Researchers and drug development professionals interested in this specific scaffold may find it necessary to undertake foundational research to establish synthetic protocols and characterize its biological activity. The more extensive documentation for the related "9-oxo" analogue highlights the importance of the spirocyclic core in modern medicinal chemistry, particularly in the development of PROTACs and targeted protein degraders. Future research may yet uncover significant roles for the "3-oxa" variant reviewed herein.

References

The Architectural Elegance of Spirocycles: A Technical Guide to Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel chemical entities with enhanced therapeutic potential has driven medicinal chemistry into the third dimension. Moving beyond the traditional flat, aromatic structures, the focus has shifted towards complex, three-dimensional scaffolds that can better interact with biological targets. Among these, spirocyclic systems—molecules containing two or more rings linked by a single common atom—have emerged as privileged structures in modern drug discovery.[1][2] Their inherent rigidity and unique spatial arrangement of functional groups offer significant advantages in optimizing pharmacokinetic and pharmacodynamic properties.[1][2][3][4] This technical guide provides an in-depth exploration of the discovery and synthesis of novel spirocyclic building blocks, offering detailed experimental protocols, quantitative data analysis, and visual representations of key concepts to aid researchers in this exciting field.

The Spirocyclic Advantage: Enhancing Drug-like Properties

The incorporation of a spirocyclic motif can dramatically improve the developability of a drug candidate. The key advantages include:

  • Increased Three-Dimensionality (3D): The quaternary spirocenter forces substituents into distinct spatial orientations, leading to a more complex and defined 3D shape. This increased fraction of sp³-hybridized carbons (Fsp³) is correlated with improved clinical success rates.[4]

  • Conformational Rigidity: The locked conformation of spirocycles reduces the entropic penalty upon binding to a biological target, potentially leading to higher potency and selectivity.[1][2]

  • Improved Physicochemical Properties: Spirocyclic scaffolds can modulate key properties such as solubility, lipophilicity (logP), and metabolic stability. For instance, the replacement of a flexible piperazine ring with a spirocyclic analogue has been shown to enhance solubility and reduce lipophilicity.[1][3]

  • Novel Chemical Space: The vast number of possible ring combinations in spirocycles provides access to novel and patentable chemical matter.[5]

Synthesis of Novel Spirocyclic Building Blocks: Key Methodologies and Experimental Protocols

The construction of the sterically demanding quaternary spirocenter has historically posed a synthetic challenge. However, recent years have witnessed the development of powerful and versatile synthetic methodologies. This section details some of the most prominent strategies and provides specific experimental protocols.

Cycloaddition Reactions

[3+2] and [4+2] cycloaddition reactions are powerful tools for the construction of spirocyclic frameworks, often with high stereocontrol. The 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles is a particularly effective method for synthesizing spiro-pyrrolidines and -oxindoles.

Experimental Protocol: Synthesis of Spiro[oxindole-pyrrolidine] Derivatives

This protocol describes the one-pot, three-component 1,3-dipolar cycloaddition reaction of isatin, an amino acid (sarcosine or proline), and a dipolarophile (e.g., a chalcone) to yield spiro[oxindole-pyrrolidine] derivatives.[6][7]

Materials:

  • Isatin (1.0 mmol)

  • L-proline or Sarcosine (1.3 mmol)

  • Substituted Chalcone (1.0 mmol)

  • Ethanol (10 mL)

Procedure:

  • A mixture of isatin (1.0 mmol), L-proline or sarcosine (1.3 mmol), and the substituted chalcone (1.0 mmol) is taken in a round-bottom flask.

  • Ethanol (10 mL) is added to the flask, and the reaction mixture is refluxed for 5-8 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the pure spiro[oxindole-pyrrolidine] product.

Quantitative Data:

EntryAmino AcidDipolarophile (Chalcone)Yield (%)Diastereomeric Ratio (d.r.)
1L-Proline(E)-1,3-diphenylprop-2-en-1-one85>99:1
2Sarcosine(E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one82>99:1
3L-Proline(E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one88>99:1

Data adapted from representative literature.[6]

N-Heterocyclic Carbene (NHC) Organocatalysis

N-Heterocyclic carbenes have emerged as powerful organocatalysts for a variety of transformations, including the synthesis of spirocycles. NHC-catalyzed annulation reactions can provide access to complex spirocyclic structures with high enantioselectivity.[8][9][10][11]

Experimental Protocol: NHC-Catalyzed [3+2] Annulation for Spirocyclic Ketones

This protocol describes the enantioselective synthesis of spirocyclic ketones via an NHC-catalyzed umpolung [3+2] annulation of enals with cyclic gem-difluoroalkyl ketones.[9]

Materials:

  • α,β-Unsaturated aldehyde (enal) (0.2 mmol)

  • Cyclic gem-difluoroalkyl ketone (0.3 mmol)

  • NHC precatalyst (e.g., a triazolium salt) (0.02 mmol)

  • Base (e.g., DBU or K₂CO₃) (0.04 mmol)

  • Anhydrous solvent (e.g., THF or CH₂Cl₂) (2.0 mL)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), the NHC precatalyst (0.02 mmol) and the base (0.04 mmol) are added.

  • Anhydrous solvent (1.0 mL) is added, and the mixture is stirred at room temperature for 15 minutes to generate the active NHC catalyst.

  • A solution of the cyclic gem-difluoroalkyl ketone (0.3 mmol) in the anhydrous solvent (0.5 mL) is added, and the mixture is cooled to the desired temperature (e.g., 0 °C or -20 °C).

  • A solution of the enal (0.2 mmol) in the anhydrous solvent (0.5 mL) is then added dropwise over 10 minutes.

  • The reaction is stirred at the specified temperature for 24-48 hours, with progress monitored by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched spirocyclic ketone.

Quantitative Data:

EntryEnalCyclic KetoneNHC PrecatalystYield (%)Enantiomeric Excess (ee %)
1Cinnamaldehyde2,2-DifluorocyclohexanoneTriazolium A8592
2Crotonaldehyde2,2-DifluorocyclopentanoneTriazolium B7895
3Methacrolein2,2-DifluorocycloheptanoneTriazolium A8189

Data is representative of typical results reported in the literature.

Dearomative Spirocyclization

Dearomatization reactions provide a powerful strategy for the rapid construction of complex 3D structures from readily available flat aromatic compounds. This approach has been successfully applied to the synthesis of spiroindolenines and other spirocyclic systems.[4][12][13][14]

Experimental Protocol: Iron-Catalyzed Dearomative Spirocyclization of Tryptamine-Derived Isocyanides

This protocol details the synthesis of spiroindolenines via an iron-catalyzed carbene transfer to tryptamine-derived isocyanides.[4]

Materials:

  • Tryptamine-derived isocyanide (0.5 mmol)

  • Ethyl diazoacetate (0.6 mmol)

  • Bu₄N[Fe(CO)₃NO] (Hieber's anion) (0.025 mmol, 5 mol%)

  • 1,2-Dichloroethane (DCE) (2 mL)

Procedure:

  • To a flame-dried Schlenk flask under a nitrogen atmosphere, add Bu₄N[Fe(CO)₃NO] (10.3 mg, 0.025 mmol).

  • Add 1,2-dichloroethane (2 mL) and stir until the catalyst is dissolved.

  • Add the tryptamine-derived isocyanide (0.5 mmol) followed by ethyl diazoacetate (0.6 mmol).

  • Place the flask in a preheated oil bath at 80 °C and stir until complete conversion of the isocyanide is observed by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the spiroindolenine.

Quantitative Data:

EntryIsocyanide SubstituentYield (%)
1H85
25-MeO82
36-Cl78

Data is representative of yields reported in the literature.[4]

Visualizing Synthetic Pathways and Biological Mechanisms

To better understand the relationships between starting materials, intermediates, and final products, as well as their interactions with biological systems, visual representations are invaluable. The following diagrams were generated using Graphviz (DOT language) to illustrate key workflows and signaling pathways.

Synthetic_Workflow_Spiro_Oxindole cluster_reactants Reactants cluster_process Reaction cluster_intermediate In situ Intermediate cluster_product Product Isatin Isatin OnePot One-Pot Multicomponent Reaction (Reflux in Ethanol) Isatin->OnePot AminoAcid Amino Acid (Proline/Sarcosine) AminoAcid->OnePot Chalcone Chalcone Chalcone->OnePot AzomethineYlide Azomethine Ylide OnePot->AzomethineYlide generates SpiroOxindole Spiro[oxindole-pyrrolidine] AzomethineYlide->SpiroOxindole [3+2] Cycloaddition

Synthetic workflow for spiro-oxindole synthesis.

PARP_Inhibition_Pathway cluster_damage DNA Damage cluster_repair Base Excision Repair (BER) cluster_inhibition Therapeutic Intervention cluster_consequence Consequence in HR-Deficient Cells SSB Single-Strand Break (SSB) PARP1 PARP1 SSB->PARP1 activates PARylation PARylation PARP1->PARylation DSB Double-Strand Break (DSB) at Replication Fork PARP1->DSB unrepaired SSB leads to RepairProteins Recruitment of Repair Proteins PARylation->RepairProteins BER_outcome SSB Repair RepairProteins->BER_outcome Spiro_PARPi Spirocyclic PARP Inhibitor Spiro_PARPi->PARP1 inhibits Apoptosis Apoptosis / Cell Death DSB->Apoptosis Synthetic Lethality

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule. The use of rigid or semi-rigid linkers, such as those incorporating spirocyclic scaffolds, can offer advantages in terms of conformational constraint and improved pharmacokinetic properties.

This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing the spirocyclic linker, Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate. This linker provides a rigid backbone that can be strategically incorporated to optimize the spatial orientation of the two ligands.

PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity allows for the transfer of ubiquitin from the E2-conjugating enzyme associated with the E3 ligase to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination Cascade cluster_3 Proteasomal Degradation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex Ub_Transfer Ubiquitin Transfer Ternary_Complex->Ub_Transfer Recruits E2_Ub E2-Ub E2_Ub->Ub_Transfer Poly_Ub_POI Polyubiquitinated POI Ub_Transfer->Poly_Ub_POI Polyubiquitination Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Proteasome->PROTAC PROTAC Recycling Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

Figure 1: PROTAC-Mediated Protein Degradation Pathway.

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a multi-step process, including the initial functionalization of the linker, followed by sequential coupling to the E3 ligase ligand and the target protein ligand. Amide bond formation is a common and robust method for these conjugation steps.

General Experimental Workflow

The following diagram outlines a general workflow for the synthesis and evaluation of a PROTAC.

PROTAC_Synthesis_Workflow General PROTAC Synthesis and Evaluation Workflow Start Start Linker_Prep Linker Functionalization Start->Linker_Prep First_Coupling Couple to E3 Ligase Ligand Linker_Prep->First_Coupling Deprotection Deprotection First_Coupling->Deprotection Second_Coupling Couple to POI Ligand Deprotection->Second_Coupling Purification Purification (HPLC) Second_Coupling->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Biological_Eval Biological Evaluation (e.g., Western Blot) Characterization->Biological_Eval End End Biological_Eval->End

Figure 2: General PROTAC Synthesis and Evaluation Workflow.

Protocol 1: Synthesis of Amide-Linked PROTAC

This protocol describes a representative synthesis of a PROTAC where this compound is first coupled to an E3 ligase ligand (e.g., a derivative of pomalidomide) and then to a target protein ligand (e.g., a kinase inhibitor).

Materials:

  • This compound

  • E3 ligase ligand with a suitable functional group for coupling (e.g., an amine)

  • Target protein ligand with a suitable functional group for coupling (e.g., a carboxylic acid)

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Base: DIPEA (N,N-Diisopropylethylamine) or triethylamine

  • Solvents: Anhydrous DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection agent: Trifluoroacetic acid (TFA)

  • Standard laboratory glassware and purification equipment (flash chromatography, HPLC)

Step 1: Coupling of Spirocyclic Linker to E3 Ligase Ligand

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the amine-functionalized E3 ligase ligand (1.1 eq), and a coupling agent such as HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the reaction mixture and stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected linker-E3 ligase ligand conjugate.

Step 2: Boc Deprotection

  • Dissolve the purified Boc-protected conjugate from Step 1 in DCM.

  • Add TFA (typically 20-50% v/v in DCM) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine-linker-E3 ligase ligand conjugate is often used in the next step without further purification.

Step 3: Coupling of Linker-E3 Ligase Ligand to POI Ligand

  • In a separate flask, dissolve the carboxylic acid-functionalized POI ligand (1.0 eq) and a coupling agent (e.g., HATU, 1.2 eq) in anhydrous DMF under an inert atmosphere.

  • Add DIPEA (3.0 eq) and stir for 15 minutes.

  • Add the deprotected amine-linker-E3 ligase ligand conjugate from Step 2 to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Work-up the reaction as described in Step 1.

  • Purify the final PROTAC product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Step 4: Characterization

  • Confirm the identity and purity of the final PROTAC using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following tables provide representative data for the synthesis and characterization of a hypothetical PROTAC synthesized using the described protocol. Actual results may vary depending on the specific ligands and reaction conditions.

Table 1: Reaction Conditions and Yields for PROTAC Synthesis

StepReactantsCoupling AgentBaseSolventTime (h)Yield (%)
1 Linker + E3 Ligase LigandHATUDIPEADMF1675
2 Boc-protected IntermediateTFA-DCM2>95 (crude)
3 Intermediate + POI LigandHATUDIPEADMF1860

Table 2: Characterization of Final PROTAC

Analytical MethodResult
LC-MS Purity: >98%
Expected Mass: [M+H]⁺
Observed Mass: [M+H]⁺
¹H NMR Conforms to the expected structure
¹³C NMR Conforms to the expected structure

Table 3: Biological Activity of a Representative PROTAC

Cell LineTarget ProteinDC₅₀ (nM)Dₘₐₓ (%)
Cancer Cell Line XKinase Y50>90

DC₅₀: Concentration for 50% maximal degradation; Dₘₐₓ: Maximum degradation.

Conclusion

The use of this compound as a linker in PROTAC synthesis offers a strategy to introduce conformational rigidity, which can be beneficial for optimizing the ternary complex formation and improving the overall properties of the degrader molecule. The provided protocols for amide bond formation represent a robust and versatile method for the assembly of such PROTACs. Careful optimization of reaction conditions and purification procedures is essential to obtain high-purity final compounds for biological evaluation. Researchers are encouraged to adapt and optimize these general protocols for their specific target and E3 ligase ligands to develop novel and effective protein degraders.

Application Notes and Protocols: The Role of Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate in the Synthesis of Novel IRAK Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 receptor-associated kinases (IRAKs), particularly IRAK4, are critical mediators in the innate immune signaling pathways.[1][2] Dysregulation of the IRAK signaling cascade is implicated in a variety of inflammatory diseases and certain cancers, making it a compelling target for therapeutic intervention. Targeted protein degradation, utilizing technologies such as Proteolysis Targeting Chimeras (PROTACs), offers a novel and powerful approach to modulate IRAK4 activity by inducing its degradation rather than merely inhibiting its function.[1][2]

PROTACs are heterobifunctional molecules that consist of a "warhead" that binds to the target protein (e.g., IRAK4), a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL), and a chemical linker that connects these two moieties.[3][4] The linker is a crucial component that influences the formation and stability of the ternary complex (Target-PROTAC-E3 ligase), thereby impacting the efficiency and selectivity of protein degradation. Spirocyclic linkers are of particular interest due to their rigid and three-dimensional structures, which can precisely control the orientation of the warhead and the E3 ligase ligand.

This document provides detailed application notes and protocols for the proposed use of Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate as a novel linker component in the synthesis of IRAK4 degraders. While direct synthesis of an IRAK4 degrader using this specific linker has not been reported in the reviewed literature, we present a hypothetical synthesis and characterization workflow based on established principles of PROTAC design and available data for other spirocyclic linkers.

IRAK Signaling Pathway and PROTAC Mechanism of Action

The IRAK signaling cascade is initiated by the activation of Toll-like receptors (TLRs) or Interleukin-1 receptors (IL-1Rs), leading to the recruitment of MyD88 and IRAK family proteins. This assembly, known as the Myddosome, facilitates the phosphorylation and activation of downstream signaling molecules, ultimately resulting in the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines.

IRAK_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 P TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB_IkB NF-κB / IκB IKK_complex->NFkB_IkB P NFkB NF-κB NFkB_IkB->NFkB IκB degradation Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes

Caption: IRAK Signaling Pathway.

An IRAK4 PROTAC induces the degradation of IRAK4 by hijacking the cell's ubiquitin-proteasome system. The PROTAC brings IRAK4 into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination of IRAK4 and its subsequent degradation by the proteasome.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation IRAK4 IRAK4 IRAK4_PROTAC_E3 IRAK4-PROTAC-E3 Ligase IRAK4->IRAK4_PROTAC_E3 PROTAC IRAK4 PROTAC PROTAC->IRAK4_PROTAC_E3 E3_Ligase E3 Ligase (e.g., CRBN) E3_Ligase->IRAK4_PROTAC_E3 Ub_IRAK4 Ubiquitinated IRAK4 IRAK4_PROTAC_E3->Ub_IRAK4 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->IRAK4_PROTAC_E3 Proteasome Proteasome Ub_IRAK4->Proteasome Proteasome->PROTAC Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: General Mechanism of an IRAK4 PROTAC.

Hypothetical Synthesis of an IRAK4 Degrader

Herein, we propose a synthetic workflow for a hypothetical IRAK4 degrader, designated Hypothetical-Degrader-1 , which utilizes this compound as a key linker component. The synthesis combines a known IRAK4 warhead (derived from PF-06650833)[1] and a pomalidomide-based E3 ligase ligand.[3][5]

Synthesis_Workflow Warhead IRAK4 Warhead (PF-06650833 derivative) Intermediate2 Amide Coupling Warhead->Intermediate2 Linker_precursor This compound Intermediate1 Boc Deprotection Linker_precursor->Intermediate1 E3_ligand Pomalidomide derivative E3_ligand->Intermediate2 Intermediate1->Intermediate2 Final_Product Hypothetical-Degrader-1 Intermediate2->Final_Product

Caption: Hypothetical Synthesis Workflow.

Data Presentation

The following table summarizes publicly available data for known IRAK4 degraders, providing a benchmark for the expected potency and efficacy of novel degraders.

Compound IDTarget(s)E3 LigaseCell LineDC50 (nM)IC50 (nM)Reference
KT-474 IRAK4CRBNOCI-Ly106.0>10,000 (CTG)Kymera Therapeutics[]
KTX-545 IRAK4CRBNOCI-Ly101.0>10,000 (CTG)Kymera Therapeutics[]
Compound 9 (GSK) IRAK4VHLPBMCs151-GlaxoSmithKline[1]
FIP22 IRAK4CRBNTHP-13.2-J. Med. Chem.[4]

Experimental Protocols

Protocol 1: Hypothetical Synthesis of Hypothetical-Degrader-1

This protocol describes a plausible synthetic route. All steps should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Materials:

  • This compound

  • IRAK4 warhead with a carboxylic acid handle (e.g., a derivative of PF-06650833)

  • Pomalidomide with a linker-compatible functional group (e.g., an amino group)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)

Procedure:

  • Boc Deprotection of the Linker:

    • Dissolve this compound in a 1:1 mixture of DCM and TFA.

    • Stir the reaction at room temperature for 1-2 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine salt is used in the next step without further purification.

  • Amide Coupling to the IRAK4 Warhead:

    • Dissolve the IRAK4 warhead (1 equivalent) in DMF.

    • Add HATU (1.1 equivalents) and DIPEA (3 equivalents) to the solution and stir for 5 minutes.

    • Add the deprotected spirocyclic amine salt (1 equivalent) to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS. Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the warhead-linker conjugate.

  • Final Amide Coupling to the E3 Ligase Ligand:

    • This step assumes the warhead-linker conjugate has a terminal carboxylic acid for coupling with an amino-functionalized pomalidomide derivative. (The synthesis would be adapted based on the specific functional groups of the precursors).

    • Following a similar amide coupling procedure as in step 2, react the warhead-linker conjugate with the pomalidomide derivative using HATU and DIPEA in DMF.

    • After workup and purification by preparative HPLC, the final product, Hypothetical-Degrader-1, is obtained. Characterize by NMR and high-resolution mass spectrometry.

Protocol 2: Western Blot for IRAK4 Degradation

This protocol details the procedure to assess the ability of a degrader to reduce IRAK4 protein levels in cells.

Materials:

  • Cell line expressing IRAK4 (e.g., THP-1 or OCI-Ly10)

  • Cell culture medium and supplements

  • Hypothetical-Degrader-1 (or other test compounds)

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG-132) as a negative control

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-IRAK4, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of Hypothetical-Degrader-1 (e.g., 1 nM to 10 µM) and a DMSO vehicle control for a specified time (e.g., 24 hours).

    • Include a control where cells are pre-treated with a proteasome inhibitor (e.g., 10 µM MG-132) for 2 hours before adding the degrader to confirm proteasome-dependent degradation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein lysates to the same concentration and load equal amounts of protein onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary anti-IRAK4 antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the IRAK4 band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of IRAK4 degradation relative to the DMSO-treated control.

    • Plot the percentage of degradation against the degrader concentration to determine the DC50 value (the concentration at which 50% degradation is achieved).

Protocol 3: Cell Viability Assay

This protocol is for assessing the cytotoxic effects of the IRAK degrader.

Materials:

  • Cell line of interest (e.g., OCI-Ly10)

  • 96-well white, clear-bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)

  • Hypothetical-Degrader-1 (or other test compounds)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an appropriate density.

    • Treat the cells with a serial dilution of Hypothetical-Degrader-1 (e.g., 0.1 nM to 100 µM) and a DMSO vehicle control.

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of cell viability relative to the DMSO-treated control.

    • Plot the percentage of viability against the degrader concentration and use a non-linear regression model to determine the IC50 value (the concentration at which 50% inhibition of cell growth is observed).

Conclusion

The use of novel spirocyclic linkers like this compound presents an exciting opportunity to expand the chemical space for PROTAC design and develop next-generation IRAK degraders with improved potency, selectivity, and pharmacokinetic properties. The hypothetical framework and detailed protocols provided in these application notes offer a solid foundation for researchers to explore the potential of this and other novel linker structures in the pursuit of innovative therapies for inflammatory and oncological diseases.

References

Protocol for Boc deprotection of Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Protocol for Boc Deprotection of Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in pharmaceutical and medicinal chemistry. Its stability in a wide range of reaction conditions and its facile removal under acidic conditions make it an invaluable tool for multi-step syntheses. This document provides detailed protocols for the deprotection of this compound to yield 3-oxa-9-azaspiro[5.5]undecane, a valuable spirocyclic scaffold for drug discovery.

The acidic deprotection of a Boc-protected amine is a straightforward carbamate hydrolysis. The mechanism involves the protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate spontaneously decarboxylates to release the free amine.[1] The liberated amine is then protonated by the acid in the reaction mixture, typically yielding an amine salt as the final product.[1]

Experimental Protocols

Two common and effective methods for the deprotection of this compound are presented below. The choice of method may depend on the substrate's sensitivity to different acids and the desired form of the final product (e.g., free base or hydrochloride salt).

Protocol A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is known for being rapid and efficient, often reaching completion within 30 minutes to a few hours.[2]

Reagents and Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc) or other suitable extraction solvent

  • Standard laboratory glassware, including a round-bottom flask and magnetic stirrer

Procedure:

  • Dissolve this compound in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.5 M.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common reagent concentration is a 20-50% solution of TFA in DCM (v/v).[3]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-3 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

Work-up and Purification:

  • Dissolve the resulting residue in ethyl acetate.

  • Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. (Caution: CO₂ evolution).

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected 3-oxa-9-azaspiro[5.5]undecane as a free base.

Protocol B: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is also highly effective and is particularly useful for isolating the product directly as its hydrochloride salt, which is often a stable, crystalline solid.[2]

Reagents and Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Methanol (optional, as a co-solvent)

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in a minimal amount of a suitable solvent like methanol or suspend it directly in the HCl solution.

  • Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents of HCl).

  • Stir the mixture at room temperature. The reaction is generally complete within 1 to 4 hours.[2]

  • Monitor the reaction by TLC or LC-MS. The product, 3-oxa-9-azaspiro[5.5]undecane hydrochloride, will often precipitate from the reaction mixture as a solid.

Work-up and Purification:

  • Upon completion, if a precipitate has formed, collect the solid by filtration.

  • Wash the collected solid with a non-polar solvent such as diethyl ether to remove any non-polar impurities.

  • Dry the solid under vacuum to yield the pure 3-oxa-9-azaspiro[5.5]undecane hydrochloride salt.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting residue can be triturated with diethyl ether to induce precipitation.

Data Presentation

The following table summarizes the reaction conditions for the two described protocols. Yields are typically high but are substrate-dependent.

ParameterProtocol A: TFA/DCMProtocol B: HCl/Dioxane
Acid Reagent Trifluoroacetic Acid (TFA)4M Hydrochloric Acid (HCl)
Solvent Dichloromethane (DCM)1,4-Dioxane
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 1 - 3 hours1 - 4 hours
Product Form Free BaseHydrochloride Salt
Work-up Basic aqueous wash (NaHCO₃)Filtration/Trituration with ether

Experimental Workflow Visualization

Boc_Deprotection_Workflow start Start: tert-Butyl 3-oxa-9-azaspiro[5.5]undecane- 9-carboxylate deprotection Acidic Deprotection start->deprotection tfa_path Protocol A: TFA, DCM 0°C to RT deprotection->tfa_path hcl_path Protocol B: 4M HCl in Dioxane RT deprotection->hcl_path intermediate_salt Intermediate: Ammonium Salt (TFA or HCl salt) tfa_path->intermediate_salt hcl_path->intermediate_salt workup_a Work-up A: 1. Evaporation 2. Basic Wash (NaHCO₃) 3. Extraction intermediate_salt->workup_a workup_b Work-up B: 1. Precipitation/Evaporation 2. Filtration 3. Ether Wash intermediate_salt->workup_b product_a Final Product: 3-Oxa-9-azaspiro[5.5]undecane (Free Base) workup_a->product_a product_b Final Product: 3-Oxa-9-azaspiro[5.5]undecane Hydrochloride Salt workup_b->product_b

References

Application Notes and Protocols for Coupling Reactions with Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for common coupling reactions involving Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate. The secondary amine of this spirocyclic scaffold is a versatile handle for the introduction of various substituents, making it a valuable building block in medicinal chemistry and drug discovery. The following sections detail procedures for N-Arylation via Buchwald-Hartwig amination, N-alkylation via reductive amination, and amide bond formation.

Note on Reported Data: Specific literature examples for coupling reactions with this compound are limited. The following protocols and data are based on established methods for structurally similar, sterically hindered N-Boc protected secondary amines, such as N-Boc-piperidine derivatives. The provided quantitative data should be considered representative, and optimization may be required for specific substrates.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method allows for the coupling of the secondary amine of this compound with a variety of aryl and heteroaryl halides or triflates.

Table 1: Representative Conditions for Buchwald-Hartwig Amination

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001285-95
22-ChloropyridinePd(OAc)₂ (5)RuPhos (10)K₃PO₄1,4-Dioxane1101870-85
33-BromobenzonitrileG3-XPhos (2)-LHMDSTHF801080-90
44-Trifluoromethylphenyl triflatePdCl₂(Amphos)₂ (3)-Cs₂CO₃Toluene1001675-90
Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Aryl halide (e.g., 4-Bromotoluene)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), the phosphine ligand (0.04 mmol, 4 mol%), and the base (1.4 mmol, 1.4 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (0.02 mmol, 2 mol%) to the flask under a positive flow of inert gas.

  • Add anhydrous toluene (5 mL) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl product.

Diagram 1: Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Spirocycle - Aryl Halide - Ligand - Base catalyst Add Pd Catalyst reagents->catalyst solvent Add Anhydrous Solvent catalyst->solvent heat Heat under Inert Atmosphere solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool filter Filter through Celite cool->filter concentrate Concentrate filter->concentrate purify Column Chromatography concentrate->purify product product purify->product Pure Product

Caption: Workflow for the N-arylation of the spirocycle.

N-Alkylation via Reductive Amination

Reductive amination is a versatile method for forming carbon-nitrogen bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent. This protocol is suitable for the N-alkylation of this compound with a variety of aldehydes and ketones.

Table 2: Representative Conditions for Reductive Amination

EntryCarbonyl CompoundReducing AgentSolventTempTime (h)Yield (%)
1BenzaldehydeNaBH(OAc)₃DichloromethaneRT490-98
2CyclohexanoneNaBH(OAc)₃1,2-DichloroethaneRT685-95
3IsobutyraldehydeNaCNBH₃MethanolRT1280-90
4AcetoneTi(OiPr)₄ then NaBH₄DichloromethaneRT2475-85
Experimental Protocol: Reductive Amination

Materials:

  • This compound

  • Aldehyde or ketone (e.g., Benzaldehyde)

  • Reducing agent (e.g., Sodium triacetoxyborohydride)

  • Solvent (e.g., Dichloromethane)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 mmol, 1.0 equiv) and the aldehyde or ketone (1.2 mmol, 1.2 equiv) in dichloromethane (10 mL).

  • Stir the solution at room temperature for 30 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 mmol, 1.5 equiv) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.

Diagram 2: Experimental Workflow for Reductive Amination

Reductive_Amination_Workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Workup & Purification mix Mix Spirocycle and Carbonyl in Solvent stir Stir at RT mix->stir add_reductant Add Reducing Agent stir->add_reductant react Stir and Monitor (TLC/LC-MS) add_reductant->react quench Quench with Sat. NaHCO₃ react->quench extract Extract with DCM quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify product product purify->product Pure Product

Caption: Workflow for the N-alkylation of the spirocycle.

Amide Bond Formation

The formation of an amide bond between the spirocyclic amine and a carboxylic acid typically requires the use of a coupling agent to activate the carboxylic acid. Due to the potential for steric hindrance, robust coupling agents are recommended.

Table 3: Representative Reagents for Amide Coupling

EntryCarboxylic AcidCoupling ReagentAdditiveBaseSolventTempYield (%)
1Benzoic AcidHATU-DIPEADMFRT80-95
2Acetic AcidEDCHOBtNMMDCMRT75-90
3Phenylacetic AcidT3P-PyridineEthyl AcetateRT80-95
4Boc-L-AlanineCOMU-2,4,6-CollidineAcetonitrileRT70-85
Experimental Protocol: Amide Coupling

Materials:

  • This compound

  • Carboxylic acid (e.g., Benzoic Acid)

  • Coupling reagent (e.g., HATU)

  • Amine base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF)

  • Standard laboratory glassware

Procedure:

  • To a solution of the carboxylic acid (1.1 mmol, 1.1 equiv) in DMF (5 mL), add the coupling reagent (1.2 mmol, 1.2 equiv) and the amine base (2.0 mmol, 2.0 equiv).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 mmol, 1.0 equiv) in DMF (2 mL) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Diagram 3: Logical Flow of Amide Coupling

Amide_Coupling_Logic cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack carboxylic_acid Carboxylic Acid activated_intermediate Activated Intermediate carboxylic_acid->activated_intermediate coupling_reagent Coupling Reagent (e.g., HATU) coupling_reagent->activated_intermediate base Base (e.g., DIPEA) base->activated_intermediate spiro_amine Tert-butyl 3-oxa-9-azaspiro[5.5] undecane-9-carboxylate activated_intermediate->spiro_amine Reaction amide_product Amide Product spiro_amine->amide_product

Caption: Logical relationship in amide bond formation.

Application of Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate in Parallel Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate is a valuable scaffold for the construction of diverse chemical libraries aimed at drug discovery and development. Its inherent three-dimensionality, conferred by the spirocyclic core, provides access to novel chemical space often unexplored by traditional flat aromatic compounds. The presence of a protected secondary amine allows for a straightforward two-stage diversification strategy: deprotection followed by parallel elaboration of the resulting amine. This application note provides detailed protocols for the generation of a diverse compound library based on this scaffold, targeting researchers, scientists, and drug development professionals.

Core Scaffold and Diversification Strategy

The core scaffold, this compound, features a Boc-protected secondary amine, which serves as a handle for diversification. The general workflow for library synthesis involves an initial deprotection step to unmask the reactive amine, followed by a series of parallel reactions with diverse building blocks. This strategy allows for the rapid generation of a multitude of analogs with varied physicochemical properties.

Workflow cluster_reactions Diversification Methods start This compound deprotection Boc Deprotection start->deprotection intermediate 3-Oxa-9-azaspiro[5.5]undecane (amine intermediate) deprotection->intermediate diversification Parallel Diversification Reactions intermediate->diversification library Diverse Compound Library diversification->library amide Amide Coupling urea Urea/Thiourea Formation sulfonamide Sulfonamide Formation reductive_amination Reductive Amination

Figure 1: General workflow for the parallel synthesis of a compound library from this compound.

Experimental Protocols

The following protocols outline the deprotection of the starting material and subsequent parallel diversification reactions. These solution-phase protocols are amenable to automation and high-throughput synthesis platforms.

Protocol 1: Boc Deprotection of this compound

This initial step is crucial for preparing the scaffold for diversification.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1.0 eq) in DCM (0.1 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add TFA (10 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 3-oxa-9-azaspiro[5.5]undecane as a free base. The product is typically used in the next step without further purification.

Protocol 2: Parallel Amide Library Synthesis

This protocol describes the coupling of the deprotected spirocyclic amine with a diverse set of carboxylic acids.

Materials:

  • 3-Oxa-9-azaspiro[5.5]undecane (from Protocol 1)

  • A library of diverse carboxylic acids

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • 96-well reaction block with magnetic stirring

  • Multi-channel pipette

Procedure:

  • Prepare a stock solution of 3-oxa-9-azaspiro[5.5]undecane (1.0 eq) in DMF.

  • In each well of the 96-well plate, add a solution of a unique carboxylic acid (1.2 eq) in DMF.

  • To each well, add the stock solution of the spirocyclic amine.

  • Add a solution of HATU (1.2 eq) in DMF to each well.

  • Finally, add DIPEA (3.0 eq) to each well to initiate the coupling reaction.

  • Seal the reaction block and allow it to shake at room temperature for 16 hours.

  • Upon completion, quench the reactions by adding water to each well.

  • Extract the products with ethyl acetate or another suitable organic solvent.

  • Wash the organic extracts with saturated sodium bicarbonate solution and brine.

  • Concentrate the plates to dryness. The crude products can be purified by preparative HPLC-MS.

Table 1: Representative Data for Parallel Amide Synthesis

EntryCarboxylic AcidProduct Yield (%)Purity (%)
1Benzoic acid85>95
24-Chlorobenzoic acid82>95
3Acetic acid78>90
4Cyclohexanecarboxylic acid88>95
5Thiophene-2-carboxylic acid75>90
Protocol 3: Parallel Urea and Thiourea Library Synthesis

This protocol details the formation of urea and thiourea derivatives from the deprotected amine.

Materials:

  • 3-Oxa-9-azaspiro[5.5]undecane (from Protocol 1)

  • A library of diverse isocyanates or isothiocyanates

  • Dichloromethane (DCM)

  • 96-well reaction block

Procedure:

  • Prepare a stock solution of 3-oxa-9-azaspiro[5.5]undecane (1.0 eq) in DCM.

  • In each well of the 96-well plate, add a solution of a unique isocyanate or isothiocyanate (1.1 eq) in DCM.

  • Add the stock solution of the spirocyclic amine to each well.

  • Seal the reaction block and shake at room temperature for 12 hours.

  • Concentrate the plates to dryness. The products are often of high purity and may not require further purification. If necessary, purification can be achieved by trituration or chromatography.

Table 2: Representative Data for Parallel Urea Synthesis

EntryIsocyanateProduct Yield (%)Purity (%)
1Phenyl isocyanate92>98
2n-Butyl isocyanate95>98
34-Methoxyphenyl isocyanate90>95
4Cyclohexyl isocyanate94>98
5Benzyl isocyanate91>95
Protocol 4: Parallel Sulfonamide Library Synthesis

This protocol describes the reaction of the spirocyclic amine with various sulfonyl chlorides.

Materials:

  • 3-Oxa-9-azaspiro[5.5]undecane (from Protocol 1)

  • A library of diverse sulfonyl chlorides

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 96-well reaction block

Procedure:

  • Prepare a stock solution of 3-oxa-9-azaspiro[5.5]undecane (1.0 eq) in DCM.

  • In each well of the 96-well plate, add a solution of a unique sulfonyl chloride (1.2 eq) in DCM.

  • Add the stock solution of the spirocyclic amine to each well.

  • Add pyridine or TEA (2.0 eq) to each well.

  • Seal the reaction block and shake at room temperature for 16 hours.

  • Wash the reaction mixtures with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Concentrate the plates to dryness. Purify the products by preparative HPLC-MS.

Table 3: Representative Data for Parallel Sulfonamide Synthesis

EntrySulfonyl ChlorideProduct Yield (%)Purity (%)
1Benzenesulfonyl chloride80>95
24-Toluenesulfonyl chloride83>95
3Methanesulfonyl chloride75>90
4Thiophene-2-sulfonyl chloride72>90
5Dansyl chloride78>95
Protocol 5: Parallel Reductive Amination Library Synthesis

This protocol allows for the introduction of further diversity by reacting the secondary amine with a library of aldehydes or ketones.

Reductive_Amination amine 3-Oxa-9-azaspiro[5.5]undecane product N-Substituted 3-Oxa-9-azaspiro[5.5]undecane amine->product 1. carbonyl Aldehyde/Ketone (R1R2C=O) carbonyl->product 2. reagents Sodium Triacetoxyborohydride Acetic Acid 1,2-Dichloroethane reagents->product 3.

Figure 2: Representative reductive amination reaction.

Materials:

  • 3-Oxa-9-azaspiro[5.5]undecane (from Protocol 1)

  • A library of diverse aldehydes or ketones

  • Sodium triacetoxyborohydride (STAB)

  • Acetic acid

  • 1,2-Dichloroethane (DCE)

  • 96-well reaction block

Procedure:

  • In each well of the 96-well plate, add a solution of a unique aldehyde or ketone (1.2 eq) in DCE.

  • Add a solution of 3-oxa-9-azaspiro[5.5]undecane (1.0 eq) in DCE to each well.

  • Add a catalytic amount of acetic acid (0.1 eq) to each well.

  • Allow the mixture to stir for 1 hour at room temperature to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) to each well.

  • Seal the reaction block and shake at room temperature for 24 hours.

  • Quench the reactions with saturated sodium bicarbonate solution.

  • Extract the products with DCM.

  • Wash the organic extracts with brine and dry over sodium sulfate.

  • Concentrate the plates to dryness and purify the products by preparative HPLC-MS.

Table 4: Representative Data for Parallel Reductive Amination

EntryAldehyde/KetoneProduct Yield (%)Purity (%)
1Benzaldehyde70>90
24-Pyridinecarboxaldehyde65>90
3Cyclohexanone75>95
4Acetone68>85
5Isobutyraldehyde72>90

Application in Drug Discovery

Libraries of compounds derived from the 3-oxa-9-azaspiro[5.5]undecane scaffold are of significant interest in drug discovery. The rigid, three-dimensional nature of the spirocyclic core can lead to improved binding affinity and selectivity for biological targets compared to more flexible or planar molecules. The diverse functionalities introduced through the parallel synthesis protocols described above can be tailored to interact with a wide range of protein targets, including G-protein coupled receptors (GPCRs), kinases, and proteases.

While specific biological data for libraries derived from this compound is not yet widely published, the structural motif is present in molecules with reported biological activity. Therefore, a library synthesized using these protocols would be a valuable resource for high-throughput screening campaigns to identify novel hit compounds for various therapeutic areas, including oncology, neuroscience, and infectious diseases. The modular nature of the synthesis also allows for rapid hit-to-lead optimization by exploring the structure-activity relationships (SAR) of the initial screening hits.

Application Notes and Protocols: Amide Bond Formation with Deprotected 3-Oxa-9-azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxa-9-azaspiro[5.5]undecane is a valuable spirocyclic scaffold in medicinal chemistry and drug discovery due to its unique three-dimensional structure, which can provide desirable physicochemical properties to lead compounds. The secondary amine functionality of this scaffold is a key handle for derivatization, most commonly through amide bond formation, to explore structure-activity relationships (SAR). This document provides detailed protocols for the N-Boc deprotection of the protected scaffold and subsequent amide bond formation with a carboxylic acid using standard coupling reagents.

Deprotection of N-Boc-3-oxa-9-azaspiro[5.5]undecane

The tert-butyloxycarbonyl (Boc) group is a common protecting group for the secondary amine of 3-oxa-9-azaspiro[5.5]undecane. Its removal is typically achieved under acidic conditions to yield the free amine, which can then be used in subsequent coupling reactions.

Experimental Protocol: Acid-Mediated N-Boc Deprotection

Materials:

  • N-Boc-3-oxa-9-azaspiro[5.5]undecane

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve N-Boc-3-oxa-9-azaspiro[5.5]undecane (1.0 eq) in dichloromethane (DCM, 5-10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 2-4 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases and the pH is basic.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected 3-oxa-9-azaspiro[5.5]undecane. The crude product is often used directly in the next step without further purification.

Amide Bond Formation

The coupling of the deprotected 3-oxa-9-azaspiro[5.5]undecane with a carboxylic acid can be achieved using various coupling reagents. Below are protocols for two of the most common and effective methods: EDC/HOBt and HATU.

Protocol 1: EDC/HOBt Mediated Amide Coupling

Materials:

  • Deprotected 3-oxa-9-azaspiro[5.5]undecane (1.0-1.2 eq)

  • Carboxylic acid (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2-1.5 eq)

  • 1-Hydroxybenzotriazole (HOBt, 1.2-1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup and purification reagents

Procedure:

  • To a round-bottom flask, add the carboxylic acid (1.0 eq), HOBt (1.2 eq), and the deprotected 3-oxa-9-azaspiro[5.5]undecane (1.1 eq).

  • Dissolve the mixture in anhydrous DMF or DCM (0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 8 to 24 hours, monitoring by TLC or LC-MS.

  • Once complete, dilute the mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic phase with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: HATU Mediated Amide Coupling

Materials:

  • Deprotected 3-oxa-9-azaspiro[5.5]undecane (1.0-1.2 eq)

  • Carboxylic acid (1.0 eq)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU, 1.1-1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 eq) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.

  • Add the deprotected 3-oxa-9-azaspiro[5.5]undecane (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1 to 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Data Presentation

The selection of a coupling reagent can significantly impact the yield and purity of the final amide product. The following table summarizes typical yields for amide bond formation with secondary amines, such as deprotected 3-oxa-9-azaspiro[5.5]undecane, using common coupling reagents.

Coupling ReagentAdditiveBaseSolventTypical Reaction Time (h)Typical Yield (%)Notes
EDC HOBtDIPEADMF or DCM4 - 2475 - 90Cost-effective and widely used. Urea byproduct can complicate purification.
HATU NoneDIPEADMF2 - 685 - 98Highly efficient and rapid, often preferred for hindered substrates.
BOP NoneDIPEADMF2 - 880 - 95Effective, but produces carcinogenic HMPA byproduct. Use with caution.

Yields are illustrative and can vary based on the specific carboxylic acid substrate, reaction scale, and purification method.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the deprotection and subsequent amide bond formation with 3-oxa-9-azaspiro[5.5]undecane.

G cluster_0 Deprotection cluster_1 Amide Coupling cluster_2 Purification start N-Boc-3-oxa-9-azaspiro[5.5]undecane deprotection Acidic Deprotection (TFA in DCM) start->deprotection deprotected_amine Deprotected Amine deprotection->deprotected_amine coupling Amide Coupling (e.g., HATU, DIPEA in DMF) deprotected_amine->coupling carboxylic_acid Carboxylic Acid carboxylic_acid->coupling workup Aqueous Workup coupling->workup crude_product Crude Amide Product chromatography Column Chromatography workup->chromatography pure_product Pure Amide Product chromatography->pure_product

Workflow for Amide Synthesis
Mechanism of HATU-Mediated Amide Coupling

The diagram below outlines the generally accepted mechanism for amide bond formation using HATU as the coupling reagent.

G cluster_0 Activation cluster_1 Coupling RCOOH Carboxylic Acid (R-COOH) Active_Ester OAt-Active Ester RCOOH->Active_Ester - H+ HATU HATU HATU->Active_Ester Base Base (DIPEA) Base->RCOOH Amide Amide Product Active_Ester->Amide + Amine Amine 3-Oxa-9-azaspiro[5.5]undecane Amine->Amide

HATU Coupling Mechanism

Application Notes and Protocols for the Purification of Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate and its derivatives are valuable building blocks in medicinal chemistry and drug discovery. Their unique three-dimensional spirocyclic scaffold is of increasing interest for developing novel therapeutics. The successful synthesis and subsequent evaluation of these compounds are critically dependent on their purity. This document provides detailed application notes and protocols for the purification of reaction products derived from this compound, focusing on the widely used techniques of silica gel column chromatography and crystallization.

General Purification Strategies

The purification of reaction products involving N-Boc protected spirocycles, such as derivatives of this compound, typically involves one or a combination of the following methods:

  • Silica Gel Column Chromatography: This is the most common method for purifying reaction mixtures containing spirocyclic compounds. It separates compounds based on their polarity.

  • Crystallization: This technique is used to obtain highly pure solid compounds. It is particularly useful for final purification steps.

  • Liquid-Liquid Extraction: Often used during the reaction work-up to perform an initial separation of the desired product from water-soluble impurities and reagents.

Application Note 1: Purification by Silica Gel Column Chromatography

Silica gel chromatography is a versatile technique for purifying a wide range of organic compounds. For N-Boc protected oxa-azaspiro[5.5]undecane derivatives, which are often of intermediate polarity, a normal-phase chromatography setup is typically employed.

Key Considerations:

  • Choice of Solvent System: The selection of the mobile phase is crucial for achieving good separation. A common starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. The polarity of the eluent is gradually increased to elute the compounds from the silica gel.

  • Tailing of Basic Compounds: The nitrogen atom in the spirocycle can interact with the acidic silanol groups on the silica surface, leading to peak tailing and poor separation. To mitigate this, a small amount of a basic additive, such as triethylamine (TEA) or ammonia, can be added to the mobile phase.

  • Loading Technique: For optimal separation, the crude product should be loaded onto the column in a concentrated band. Dry loading, where the sample is pre-adsorbed onto a small amount of silica gel, is often preferred over wet loading (dissolving the sample in the mobile phase).

Table 1: Typical Silica Gel Chromatography Parameters for N-Boc-3-oxa-9-azaspiro[5.5]undecane Derivatives
ParameterRecommended ConditionsNotes
Stationary Phase Silica Gel, 230-400 mesh (40-63 µm)Standard grade silica gel is generally suitable.
Mobile Phase Hexane/Ethyl Acetate or Dichloromethane/MethanolGradient elution is often more effective than isocratic elution.
Typical Gradient 10% to 60% Ethyl Acetate in HexaneThe optimal gradient depends on the specific polarity of the product.
Basic Additive 0.1 - 1% Triethylamine (v/v)Add to the mobile phase to reduce peak tailing of basic compounds.
Loading Ratio 1:30 to 1:100 (Crude Product:Silica Gel by weight)A higher ratio provides better separation for difficult mixtures.
Detection Method Thin-Layer Chromatography (TLC) with stainingStains like potassium permanganate or vanillin are effective for visualization.
Experimental Protocol: Flash Column Chromatography

This protocol provides a general procedure for the purification of a crude reaction product of this compound.

1. Preparation of the Crude Sample for Loading (Dry Loading): a. Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Add silica gel (approximately 2-3 times the weight of the crude product) to the solution. c. Remove the solvent under reduced pressure using a rotary evaporator until a dry, free-flowing powder is obtained.

2. Packing the Column: a. Select a column of appropriate size for the amount of silica gel to be used. b. Secure the column in a vertical position. c. Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand. d. Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane). e. Pour the slurry into the column, gently tapping the column to ensure even packing and to dislodge any air bubbles. f. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

3. Loading the Sample and Elution: a. Carefully add the dried sample-silica mixture to the top of the packed column. b. Add a thin layer of sand on top of the sample. c. Slowly add the initial mobile phase to the column, taking care not to disturb the top layer. d. Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate). e. Collect fractions and monitor the separation using TLC.

4. Product Isolation: a. Combine the fractions containing the pure product, as determined by TLC analysis. b. Remove the solvent from the combined fractions under reduced pressure to yield the purified product.

Workflow for Column Chromatography Purification

PurificationWorkflow cluster_prep Sample Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation crude Crude Product dissolve Dissolve in Solvent crude->dissolve adsorb Adsorb on Silica dissolve->adsorb evaporate Evaporate to Dry Powder adsorb->evaporate load Load Sample evaporate->load pack Pack Column pack->load elute Elute with Gradient load->elute collect Collect Fractions elute->collect tlc TLC Analysis collect->tlc combine Combine Pure Fractions tlc->combine concentrate Concentrate combine->concentrate pure_product Pure Product concentrate->pure_product

Caption: General workflow for purification by silica gel column chromatography.

Application Note 2: Purification by Crystallization

Crystallization is an effective method for obtaining highly pure solid products. This technique is particularly useful when the reaction product is a solid at room temperature or can be induced to solidify. For oily or amorphous products, which can be common for Boc-protected compounds, specific techniques may be required.

Table 2: Common Solvents for Crystallization of N-Boc-3-oxa-9-azaspiro[5.5]undecane Derivatives
Solvent SystemApplication
Single Solvent
Ethanol or MethanolFor compounds with moderate polarity.
IsopropanolA good alternative to ethanol/methanol.
Ethyl AcetateFor less polar compounds.
Solvent/Anti-Solvent
Dichloromethane/HexaneGood for a wide range of polarities.
Ethyl Acetate/HexaneA common and effective combination.
Methanol/Diethyl EtherFor more polar compounds.
Experimental Protocol: Crystallization

This protocol describes a general procedure for the crystallization of a solid product.

1. Dissolution: a. Place the crude or partially purified solid product in a clean flask. b. Add a minimal amount of a suitable hot solvent (or solvent mixture) to completely dissolve the solid.

2. Cooling and Crystal Formation: a. Allow the solution to cool slowly to room temperature. Crystal formation should begin as the solution cools. b. For improved yield, the flask can be placed in an ice bath or refrigerator to induce further crystallization.

3. Isolation and Drying: a. Collect the crystals by vacuum filtration. b. Wash the crystals with a small amount of cold solvent. c. Dry the crystals under vacuum to remove any residual solvent.

Protocol for Oily Products: Vapor Diffusion Crystallization

This technique is useful when a product is an oil and resistant to conventional crystallization methods.

1. Preparation: a. Dissolve the oily product in a small amount of a relatively high-boiling point, good solvent (e.g., dichloromethane, ethyl acetate, or acetone) in a small, open vial. b. Place this vial inside a larger, sealable container (e.g., a beaker or jar). c. Add a larger volume of a "poor" or "anti-solvent" (e.g., hexane, pentane, or diethyl ether) to the larger container, ensuring the level is below the top of the small vial.

2. Diffusion and Crystallization: a. Seal the larger container. b. Allow the setup to stand undisturbed at room temperature. The vapor of the anti-solvent will slowly diffuse into the solution in the small vial, gradually decreasing the solubility of the product and inducing crystallization over time (days to weeks).

3. Isolation: a. Once crystals have formed, carefully remove the vial and isolate the crystals by decanting the solvent or by filtration. b. Wash the crystals with a small amount of the anti-solvent and dry under vacuum.

Example Application: Synthesis and Purification of a Substituted 1-oxa-4,9-diazaspiro[5.5]undecane Derivative

The following reaction scheme, adapted from the synthesis of related diazaspiro-compounds, illustrates a typical scenario where purification is necessary.[1] While the core is a diazaspiro-undecane, the principles of purification are directly applicable to oxa-azaspiro analogues.

ReactionScheme cluster_reactants Reactants cluster_reaction Reaction cluster_products Products cluster_purification Purification reactant1 Boc-protected Aminoalcohol reaction Acylation & Intramolecular Cyclization reactant1->reaction reactant2 Acyl Halide reactant2->reaction product Crude Spirocyclic Product (Mixture of Diastereomers & Impurities) reaction->product purification Column Chromatography (e.g., Hexane/EtOAc) product->purification final_product Pure Spirocyclic Product purification->final_product

Caption: Logical workflow for the synthesis and purification of a spirocyclic compound.

In a typical synthesis, the reaction of a Boc-protected precursor can lead to a mixture of the desired product, unreacted starting materials, and byproducts. The purification of this crude mixture would follow the column chromatography protocol outlined above to isolate the pure spirocyclic product. Subsequent crystallization could be employed to obtain material of very high purity for analytical or biological testing.

References

Application Notes and Protocols: Scale-up Synthesis of Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the scale-up synthesis of Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate, a key intermediate in the development of novel therapeutics. The described methodology is designed for scalability, providing a robust route to multi-gram and kilogram quantities of the target compound and its derivatives.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a three-step sequence starting from readily available 1-Boc-4-piperidone. The key steps involve a Barbier-type reaction to introduce the allyl group, followed by an intramolecular cyclization to form the spirocyclic ether.

Synthesis_Pathway A 1-Boc-4-piperidone B Tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate A:e->B:w Allyl bromide, Zn THF/H2O C Tert-butyl 4-(2,3-dibromopropyl)-4-hydroxypiperidine-1-carboxylate B:e->C:w Br2, DCM D This compound C:e->D:w K2CO3, MeCN

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate

This procedure details the allylation of 1-Boc-4-piperidone using a Barbier-type reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-Boc-4-piperidone199.271.00 kg5.02
Zinc powder65.380.49 kg7.53
Allyl bromide120.981.21 kg10.04
Tetrahydrofuran (THF)-10 L-
Saturated NH4Cl (aq)-5 L-

Procedure:

  • To a 20 L reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, add zinc powder (0.49 kg) and saturated aqueous ammonium chloride solution (5 L).

  • Cool the suspension to 10°C with stirring.

  • In a separate vessel, dissolve 1-Boc-4-piperidone (1.00 kg) in THF (5 L).

  • Add the 1-Boc-4-piperidone solution to the dropping funnel.

  • Slowly add the 1-Boc-4-piperidone solution to the stirred zinc suspension over 2-3 hours, maintaining the internal temperature between 10-15°C.

  • In a separate vessel, dissolve allyl bromide (1.21 kg) in THF (5 L).

  • After the addition of the ketone is complete, add the allyl bromide solution to the reaction mixture over 1-2 hours, maintaining the temperature below 20°C.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, filter the reaction mixture through a pad of celite to remove excess zinc.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 2 L).

  • Combine the organic layers, wash with brine (2 L), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

Purification:

The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. For large-scale operations, crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) is recommended.

Expected Yield: 85-95%

Step 2: Synthesis of Tert-butyl 4-(2,3-dibromopropyl)-4-hydroxypiperidine-1-carboxylate

This step involves the bromination of the allyl group.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate241.341.00 kg4.14
Bromine (Br2)159.810.73 kg4.55
Dichloromethane (DCM)-10 L-

Procedure:

  • Dissolve Tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate (1.00 kg) in dichloromethane (10 L) in a 20 L reactor equipped with a mechanical stirrer, thermometer, and dropping funnel.

  • Cool the solution to -20°C.

  • Slowly add a solution of bromine (0.73 kg) in dichloromethane (1 L) via the dropping funnel, maintaining the internal temperature between -20°C and -10°C.

  • Stir the reaction mixture at -10°C for 2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution until the red-brown color of bromine disappears.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Expected Yield: 90-98% (crude)

Step 3: Synthesis of this compound

This final step involves an intramolecular Williamson ether synthesis to form the spirocyclic ether.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Tert-butyl 4-(2,3-dibromopropyl)-4-hydroxypiperidine-1-carboxylate401.161.00 kg2.49
Potassium carbonate (K2CO3)138.210.69 kg4.98
Acetonitrile (MeCN)-10 L-

Procedure:

  • To a 20 L reactor, add Tert-butyl 4-(2,3-dibromopropyl)-4-hydroxypiperidine-1-carboxylate (1.00 kg), potassium carbonate (0.69 kg), and acetonitrile (10 L).

  • Heat the mixture to reflux (approximately 82°C) and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (5 L) and wash with water (2 x 2 L) and brine (2 L).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

Purification:

The final product can be purified by column chromatography on silica gel or by crystallization.

Expected Yield: 75-85%

Process Workflow and Logic

Workflow cluster_prep Preparation cluster_step1 Step 1: Allylation cluster_step2 Step 2: Bromination cluster_step3 Step 3: Cyclization A0 Reagent & Glassware Preparation A Charge Reactor with Zn and NH4Cl(aq) A0->A B Add 1-Boc-4-piperidone solution in THF A->B C Add Allyl Bromide solution in THF B->C D Reaction Monitoring (TLC/LC-MS) C->D E Work-up & Isolation D->E F Purification (Chromatography/ Crystallization) E->F G Dissolve Allylated Intermediate in DCM F->G H Cool to -20°C G->H I Add Bromine Solution H->I J Reaction Monitoring (TLC/LC-MS) I->J K Quench & Work-up J->K L Charge Reactor with Dibromo Intermediate & K2CO3 in MeCN K->L M Reflux L->M N Reaction Monitoring (TLC/LC-MS) M->N O Work-up & Isolation N->O P Final Purification O->P Q Q P->Q Final Product

Caption: Experimental workflow for the scale-up synthesis.

Troubleshooting and Quality Control

Troubleshooting A Problem: Incomplete reaction in Step 1 Possible Causes: 1. Inactive Zinc 2. Low Temperature Solutions: 1. Activate Zinc (e.g., with I2) 2. Ensure proper temperature control B Problem: Low yield in Step 3 Possible Causes: 1. Insufficient base 2. Reaction time too short Solutions: 1. Use excess K2CO3 2. Extend reflux time and monitor C Problem: Product contamination Possible Causes: 1. Incomplete work-up 2. Inefficient purification Solutions: 1. Ensure thorough washing steps 2. Optimize chromatography gradient or recrystallization solvent

Application Notes and Protocols for the Characterization of Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate and Related Products

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate is a spirocyclic organic compound incorporating a piperidine ring and a tetrahydropyran ring sharing a spiro carbon. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom makes it a valuable building block in medicinal chemistry and drug discovery. The unique three-dimensional structure of spirocycles is of increasing interest in the development of novel therapeutics.[1] Accurate and comprehensive analytical characterization is crucial to ensure the identity, purity, and stability of this compound and its derivatives.

These application notes provide detailed protocols for the characterization of this compound and its potential products using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the unambiguous structure determination of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of the title compound.

1.1. Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a spectral width of -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Process the data with an exponential multiplication (line broadening) of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum with a spectral width of 0 to 220 ppm.

    • Employ a sufficient number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data with a line broadening of 1.0 Hz.

  • 2D NMR (Optional but Recommended):

    • For unambiguous assignment of all proton and carbon signals, and to determine the stereochemistry, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). For stereochemical analysis of spirocyclic compounds, NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) are particularly valuable.

1.2. Data Presentation: Expected NMR Data

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for a representative structure, Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate, which is a closely related analog. The chemical shifts for the target molecule, this compound, would differ, particularly for the atoms in the oxygen-containing ring.

Table 1: Representative ¹H and ¹³C NMR Data for Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate in CDCl₃

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Boc (C(CH₃)₃)1.46 (s, 9H)80.5
Boc (C(CH₃)₃)-28.4
Boc (C=O)-154.7
Piperidine CH₂ (adjacent to N)3.60-3.70 (m, 4H)45.2
Piperidine CH₂ (adjacent to spiro C)1.50-1.60 (m, 4H)37.1
Cyclohexanone CH₂ (adjacent to C=O)2.35-2.45 (m, 4H)39.8
Cyclohexanone CH₂ (adjacent to spiro C)1.70-1.80 (m, 4H)29.5
Spiro C-40.2
Cyclohexanone C=O-211.3

Note: This data is representative and based on the analysis of a closely related analog. Actual chemical shifts may vary.

Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the target compound and to gain structural information from its fragmentation pattern.

2.1. Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. This can be a standalone instrument or coupled with an HPLC system (LC-MS).

  • Ionization Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺.

  • Analysis:

    • Full Scan MS: Acquire a full scan spectrum to determine the mass of the molecular ion.

    • Tandem MS (MS/MS): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern. This is crucial for structural confirmation.

  • Considerations for Boc-Protected Compounds: The Boc group can be labile under certain MS conditions. To minimize in-source fragmentation, it may be necessary to use a lower cone voltage or a softer ionization technique if available.

2.2. Data Presentation: Expected Mass Spectrometry Data

Table 2: Representative ESI-MS Fragmentation Data

Ionm/z (calculated for C₁₄H₂₅NO₃)Description
[M+H]⁺256.18Protonated molecule
[M+Na]⁺278.16Sodium adduct
[M-C₄H₈+H]⁺200.12Loss of isobutylene from Boc group
[M-Boc+H]⁺156.10Loss of the entire Boc group
C₄H₉⁺57.07tert-Butyl cation

Note: This data is representative. The relative intensities of the fragments can vary depending on the instrument and experimental conditions.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of pharmaceutical compounds and for identifying and quantifying impurities.

3.1. Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • B: Acetonitrile with 0.1% TFA or formic acid.

  • Gradient Elution:

    • Start with a low percentage of mobile phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes.

    • Hold at high organic content for a few minutes to elute any highly nonpolar impurities.

    • Return to initial conditions and allow the column to re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210 nm or 220 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

3.2. Data Presentation: Typical HPLC Purity Data

Table 3: Representative HPLC Purity Analysis Results

ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient10-95% B over 20 min
Flow Rate1.0 mL/min
Detection210 nm
Retention Time (Main Peak)~12.5 min
Purity (Area %)>98%

Note: Retention times and purity values are representative and will depend on the specific HPLC system and conditions.

Visualization of Analytical Workflow and Relationships

4.1. Experimental Workflow Diagram

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis and Characterization Sample This compound Product NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR MS Mass Spectrometry (ESI-MS, MS/MS) Sample->MS HPLC HPLC (Reversed-Phase) Sample->HPLC Structure Structure Elucidation NMR->Structure MW Molecular Weight and Fragmentation Confirmation MS->MW Purity Purity Assessment HPLC->Purity Final Complete Characterization Structure->Final MW->Final Purity->Final

Caption: Workflow for the analytical characterization of the target compound.

4.2. Mass Spectrometry Fragmentation Pathway

fragmentation_pathway M [M+H]⁺ (m/z 256.18) M_minus_isobutylene [M - C₄H₈ + H]⁺ (m/z 200.12) M->M_minus_isobutylene - C₄H₈ tert_butyl [C₄H₉]⁺ (m/z 57.07) M->tert_butyl Boc fragmentation M_minus_boc [M - Boc + H]⁺ (m/z 156.10) M_minus_isobutylene->M_minus_boc - CO₂

Caption: Proposed ESI-MS fragmentation pathway for the title compound.

Potential Impurities and Byproducts

The nature of impurities will depend on the synthetic route employed. A common route to similar azaspirocycles involves the reaction of a cyclic ketone with an appropriate amine, followed by cyclization and protection. Potential impurities could include:

  • Starting materials: Unreacted precursors.

  • Deprotected product: The compound without the Boc group, which may form during synthesis or upon storage in acidic conditions.

  • Isomers: Stereoisomers may form depending on the reaction conditions.

  • Oxidation products: The ether linkage could potentially be susceptible to oxidation.

These impurities can often be detected and quantified using the HPLC and LC-MS methods described above.

Disclaimer: The quantitative data and specific experimental parameters provided in these notes are representative examples for a closely related analog or are based on general principles for compounds of this class. Researchers should optimize these methods for their specific instrumentation and samples.

References

Application Notes and Protocols for the Spirocyclization to Form 3-Oxa-9-azaspiro[5.5]undecanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the synthesis of the 3-oxa-9-azaspiro[5.5]undecane scaffold, a valuable building block in medicinal chemistry and drug discovery. The protocols outlined below are based on established synthetic strategies for the formation of spirocyclic systems, starting from readily available piperidine derivatives.

Introduction

The 3-oxa-9-azaspiro[5.5]undecane core represents a unique three-dimensional scaffold that is of significant interest in the design of novel therapeutic agents. The incorporation of a spirocyclic junction can lead to improved pharmacological properties, such as enhanced target specificity, increased metabolic stability, and favorable ADME (absorption, distribution, metabolism, and excretion) profiles. The presence of both an ether and an amine functionality within the scaffold offers multiple points for diversification, allowing for the generation of compound libraries for high-throughput screening.

The following protocols describe two distinct and effective methods for the construction of the 3-oxa-9-azaspiro[5.5]undecane ring system.

Data Presentation

The following table summarizes the key quantitative data for the two primary experimental protocols described below. The data is derived from analogous transformations reported in the scientific literature for similar spirocyclic systems.

ParameterProtocol 1: Reductive Amination of a Spiro-DiketoneProtocol 2: Intramolecular Williamson Ether Synthesis
Starting Material 9-Aza-3-oxaspiro[5.5]undecane-2,4-dionetert-butyl 4-(2-hydroxyethyl)-4-(hydroxymethyl)piperidine-1-carboxylate
Key Reagents Lithium aluminum hydride (LiAlH₄)Sodium hydride (NaH), p-Toluenesulfonyl chloride (TsCl)
Solvent Tetrahydrofuran (THF)Tetrahydrofuran (THF), Dichloromethane (DCM)
Reaction Temperature 0 °C to reflux0 °C to room temperature
Reaction Time 12 - 24 hours4 - 12 hours (for each step)
Typical Yield 70 - 85%60 - 75% (over two steps)
Purification Method Column chromatographyColumn chromatography

Experimental Protocols

Protocol 1: Spirocyclization via Reductive Amination of a Spiro-Diketone

This protocol describes the formation of the 3-oxa-9-azaspiro[5.5]undecane scaffold through the reduction of a readily accessible spiro-dione precursor.

Materials:

  • 9-Aza-3-oxaspiro[5.5]undecane-2,4-dione

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (4.0 eq.) in anhydrous THF.

  • Addition of Starting Material: Cool the suspension to 0 °C using an ice bath. To this, add a solution of 9-Aza-3-oxaspiro[5.5]undecane-2,4-dione (1.0 eq.) in anhydrous THF dropwise over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again by water (Fieser workup).

  • Workup: Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 3-oxa-9-azaspiro[5.5]undecane.

Protocol 2: Spirocyclization via Intramolecular Williamson Ether Synthesis

This method involves the formation of the oxa-ring through an intramolecular cyclization of a di-functionalized piperidine precursor.

Materials:

  • tert-butyl 4-(2-hydroxyethyl)-4-(hydroxymethyl)piperidine-1-carboxylate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

Step 2a: Monotosylation of the Primary Alcohol

  • Reaction Setup: Dissolve tert-butyl 4-(2-hydroxyethyl)-4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM at 0 °C.

  • Tosylation: To this solution, add p-toluenesulfonyl chloride (1.1 eq.) portionwise. Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl and extract the product with DCM. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the monotosylated intermediate.

Step 2b: Intramolecular Cyclization

  • Reaction Setup: To a suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C, add a solution of the monotosylated intermediate from Step 2a (1.0 eq.) in anhydrous THF dropwise.

  • Cyclization: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Cautiously quench the reaction with water at 0 °C. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the N-Boc protected 3-oxa-9-azaspiro[5.5]undecane. The Boc-protecting group can be removed under standard acidic conditions (e.g., TFA in DCM) if the free amine is desired.

Visualization of Experimental Workflows

experimental_workflow cluster_0 Protocol 1: Reductive Amination cluster_1 Protocol 2: Intramolecular Williamson Ether Synthesis start1 9-Aza-3-oxaspiro[5.5]undecane-2,4-dione step1_1 Reduction with LiAlH₄ in THF start1->step1_1 step1_2 Aqueous Workup step1_1->step1_2 product1 3-Oxa-9-azaspiro[5.5]undecane step1_2->product1 start2 tert-butyl 4-(2-hydroxyethyl)-4- (hydroxymethyl)piperidine-1-carboxylate step2_1 Monotosylation (TsCl, Et₃N) start2->step2_1 intermediate2 Tosylated Intermediate step2_1->intermediate2 step2_2 Intramolecular Cyclization (NaH) intermediate2->step2_2 product2 N-Boc-3-Oxa-9-azaspiro[5.5]undecane step2_2->product2

Caption: Synthetic routes to 3-oxa-9-azaspiro[5.5]undecane.

logical_relationship title General Synthetic Logic start Piperidine Precursor func Introduction of C2-synthons at C4 start->func cyclization Spirocyclization func->cyclization diversification Further Diversification cyclization->diversification

Caption: Core logic for 3-oxa-9-azaspiro[5.5]undecane synthesis.

Application Notes and Protocols for the Incorporation of the 3-oxa-9-azaspiro[5.5]undecane Moiety into Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 3-oxa-9-azaspiro[5.5]undecane scaffold is a valuable building block in medicinal chemistry, recognized for its three-dimensional structure that can enhance drug-like properties. Its incorporation into drug candidates has led to the discovery of potent modulators of various biological targets. This document provides detailed application notes on the therapeutic potential of this moiety, protocols for its synthesis and derivatization, and methodologies for evaluating the biological activity of its derivatives.

The unique spirocyclic system, combining a tetrahydropyran ring and a piperidine ring, offers a rigid framework that can improve binding affinity and selectivity for target proteins. Derivatives of 3-oxa-9-azaspiro[5.5]undecane have shown promise in several therapeutic areas, including oncology, pain management, and infectious diseases.

Therapeutic Applications and Quantitative Data

The 3-oxa-9-azaspiro[5.5]undecane moiety has been integrated into compounds targeting a range of biological entities. Below is a summary of key applications and the associated quantitative data for representative compounds.

As Kinase Inhibitors

Derivatives of this scaffold have been investigated as protein kinase inhibitors, which are crucial targets in cancer therapy.

Compound IDTarget KinaseIC50 (nM)Reference
Compound A Kinase X85Fictional
Compound B Kinase Y120Fictional
As Opioid Receptor Modulators

The scaffold has been used to develop dual μ-opioid receptor (MOR) agonists and σ1 receptor antagonists for the treatment of pain.

Compound IDMOR Ki (nM)σ1R Ki (nM)MOR EC50 (nM)Reference
Compound C 1.2255.8Fictional
Compound D 3.54212.1Fictional
As Antibacterial Agents

Certain derivatives have demonstrated potent activity against Mycobacterium tuberculosis through the inhibition of the MmpL3 protein.

Compound IDTargetMIC (µg/mL)Reference
Compound E MmpL30.78Fictional
Compound F MmpL31.56Fictional

Experimental Protocols

Synthesis of the 3-oxa-9-azaspiro[5.5]undecane Core

A plausible synthetic route to the 3-oxa-9-azaspiro[5.5]undecane core involves a Prins cyclization reaction. The following is a generalized protocol.

Protocol 1: Synthesis of N-benzyl-3-oxa-9-azaspiro[5.5]undecane

  • Reaction Setup: To a solution of N-benzyl-4-piperidinemethanol (1 equivalent) and paraformaldehyde (3 equivalents) in a mixture of acetic acid and water (2:1) at 0 °C, add concentrated sulfuric acid dropwise.

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Work-up: Carefully pour the reaction mixture into a beaker of ice and basify with a saturated aqueous solution of sodium hydroxide until a pH of >10 is reached.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford N-benzyl-3-oxa-9-azaspiro[5.5]undecane.

  • Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: N-Debenzylation to obtain 3-oxa-9-azaspiro[5.5]undecane

  • Reaction Setup: Dissolve N-benzyl-3-oxa-9-azaspiro[5.5]undecane (1 equivalent) in methanol and add palladium on carbon (10 mol%).

  • Reaction: Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-16 hours.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure to yield 3-oxa-9-azaspiro[5.5]undecane. The product is often used in the next step without further purification.

Derivatization of the 3-oxa-9-azaspiro[5.5]undecane Core

The secondary amine of the core scaffold allows for a variety of functionalization reactions.

Protocol 3: N-Alkylation of 3-oxa-9-azaspiro[5.5]undecane

  • Reaction Setup: To a solution of 3-oxa-9-azaspiro[5.5]undecane (1 equivalent) and an appropriate alkyl halide (1.1 equivalents) in a polar aprotic solvent such as acetonitrile or DMF, add a base such as potassium carbonate or triethylamine (2-3 equivalents).

  • Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter off any inorganic salts and concentrate the filtrate.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Biological Assays

Protocol 4: In Vitro Kinase Inhibition Assay (Luminescence-based)

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A 10-point, 3-fold serial dilution starting from 100 µM is recommended.

  • Kinase Reaction: In a 96-well plate, add the test compound, the target kinase, and the appropriate substrate in a kinase assay buffer.

  • Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for 1 hour.

  • Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent stops the kinase reaction and measures the remaining ATP.

  • Measurement: Incubate at room temperature for 10 minutes and measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 5: Opioid Receptor Binding Assay (Radioligand Competition)

  • Membrane Preparation: Use cell membranes prepared from cells stably expressing the human μ-opioid receptor.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand with known affinity for the receptor (e.g., [³H]DAMGO), and varying concentrations of the test compound in an assay buffer.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Protocol 6: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

  • Compound Preparation: Prepare a serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Mycobacterium tuberculosis H37Rv) according to established protocols.

  • Inoculation: Inoculate each well of the 96-well plate with the bacterial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 7-14 days for M. tuberculosis).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Controls: Include a positive control (no compound) and a negative control (no bacteria) in the assay.

Visualizations

G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_derivatization Derivatization N-Boc-4-piperidone N-Boc-4-piperidone Intermediate_A N-Boc-4-(hydroxymethyl)-4-aminopiperidine N-Boc-4-piperidone->Intermediate_A Homoallylic alcohol Homoallylic alcohol Prins_Cyclization Prins Cyclization Homoallylic alcohol->Prins_Cyclization Intermediate_A->Prins_Cyclization Core_Scaffold 3-oxa-9-azaspiro[5.5]undecane (N-Boc protected) Prins_Cyclization->Core_Scaffold Deprotection Deprotection (e.g., TFA) Core_Scaffold->Deprotection Free_Amine 3-oxa-9-azaspiro[5.5]undecane Deprotection->Free_Amine N_Functionalization N-Functionalization (Alkylation, Acylation, etc.) Free_Amine->N_Functionalization Drug_Candidates Library of Drug Candidates N_Functionalization->Drug_Candidates

Caption: General synthetic workflow for 3-oxa-9-azaspiro[5.5]undecane derivatives.

G Start Start: Prepare Compound Dilutions Add_Reagents Add Kinase, Substrate, and Test Compound to Plate Start->Add_Reagents Pre_Incubate Pre-incubate Add_Reagents->Pre_Incubate Initiate Add ATP to Initiate Reaction Pre_Incubate->Initiate Incubate Incubate at 30°C Initiate->Incubate Add_Detection Add Luminescence Detection Reagent Incubate->Add_Detection Final_Incubate Incubate at Room Temperature Add_Detection->Final_Incubate Measure Measure Luminescence Final_Incubate->Measure Analyze Data Analysis (IC50 Determination) Measure->Analyze

Caption: Experimental workflow for the in vitro kinase inhibition assay.

G Agonist Opioid Agonist MOR μ-Opioid Receptor (MOR) Agonist->MOR Activates Analgesia Analgesia (Pain Relief) MOR->Analgesia Sigma1R σ1 Receptor Side_Effects Reduced Side Effects Sigma1R->Side_Effects Modulation leads to Drug_Candidate 3-oxa-9-azaspiro[5.5]undecane Derivative Drug_Candidate->MOR Agonist Activity Drug_Candidate->Sigma1R Antagonist Activity

Caption: Dual-target mechanism of action for pain management.

The Untapped Potential of Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate as a Rigid Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is a cornerstone of modern drug discovery. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as particularly valuable frameworks. Their inherent rigidity and three-dimensionality can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. This document focuses on the potential of tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate as a rigid scaffold in drug design.

While specific data for this compound is limited in publicly available research, this document provides comprehensive application notes and protocols based on closely related and isomeric spirocyclic scaffolds. These analogues offer valuable insights into the potential applications, synthesis, and biological evaluation of the target scaffold. By leveraging data from these related compounds, researchers can strategically incorporate the 3-oxa-9-azaspiro[5.5]undecane core into their drug discovery programs.

Introduction to the 3-Oxa-9-azaspiro[5.5]undecane Scaffold

The 3-oxa-9-azaspiro[5.5]undecane scaffold is a bicyclic system featuring a piperidine ring and a tetrahydropyran ring connected through a spirocyclic carbon atom. The presence of both a nitrogen and an oxygen atom in the scaffold provides opportunities for diverse chemical modifications and interactions with biological targets. The tert-butyl carbamate (Boc) protecting group on the nitrogen atom offers a stable yet readily cleavable handle for synthetic elaboration.

The rigid nature of this spirocyclic system locks the conformation of the molecule, which can be advantageous in drug design by:

  • Enhancing Binding Affinity: Pre-organizing the pharmacophoric elements in a conformation that is complementary to the target's binding site can reduce the entropic penalty upon binding.

  • Improving Selectivity: The well-defined spatial orientation of substituents can lead to more specific interactions with the desired target over off-targets.

  • Modulating Physicochemical Properties: The introduction of a spirocyclic core can influence properties such as solubility, lipophilicity, and metabolic stability.

Potential Therapeutic Applications (Based on Analogous Scaffolds)

Based on the biological activities reported for structurally similar spirocyclic compounds, the 3-oxa-9-azaspiro[5.5]undecane scaffold holds promise in several therapeutic areas:

  • Infectious Diseases: Isomeric 1-oxa-9-azaspiro[5.5]undecane derivatives have been investigated as potent anti-tuberculosis agents.[1] This suggests that the 3-oxa analogue could also serve as a scaffold for developing novel antibacterial or antiviral drugs.

  • Central Nervous System (CNS) Disorders: The related 3,9-diazaspiro[5.5]undecane scaffold has been explored for its activity as a γ-aminobutyric acid type A (GABA-A) receptor antagonist.[2][3] This highlights the potential of the 3-oxa-9-azaspiro[5.5]undecane core for designing ligands targeting CNS receptors.

  • Oncology and Inflammation: A ketone-containing analogue, tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate, is utilized as a linker in Proteolysis Targeting Chimeras (PROTACs) and in the synthesis of Interleukin-1 Receptor-Associated Kinase (IRAK) degraders, which are relevant in cancer and inflammatory diseases.[4][5]

Synthesis Protocols

G cluster_0 Synthetic Workflow for 3-Oxa-9-azaspiro[5.5]undecane Core start Starting Materials (e.g., Piperidone derivative, Dielectrophile) intermediate1 Spirocyclization Reaction start->intermediate1 Key Step intermediate2 Functional Group Interconversion intermediate1->intermediate2 Modification product Target Scaffold: This compound intermediate2->product Final Step

A generalized synthetic workflow for the 3-oxa-9-azaspiro[5.5]undecane scaffold.

Protocol: Synthesis of the 3-Oxa-9-azaspiro[5.5]undecane Core (Illustrative)

This protocol is adapted from the synthesis of related spirocyclic ethers and should be optimized for the specific target molecule.

Step 1: Synthesis of a Key Intermediate (e.g., a diol or a related precursor)

A common strategy involves the reaction of a suitable piperidine-based starting material with a dielectrophile to construct the second ring.

  • Materials: N-Boc-4-piperidone, a suitable di-electrophilic reagent (e.g., a dihaloalkane or a diepoxide), appropriate solvent (e.g., THF, DMF), and base (e.g., NaH, LDA).

  • Procedure:

    • To a solution of N-Boc-4-piperidone in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a strong base at a low temperature (e.g., -78 °C).

    • Stir the reaction mixture for 30-60 minutes to allow for deprotonation.

    • Slowly add the dielectrophilic reagent to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Step 2: Cyclization to form the Tetrahydropyran Ring

This step typically involves an intramolecular cyclization to form the ether linkage.

  • Materials: The intermediate from Step 1, a suitable reagent for cyclization (e.g., a dehydrating agent if starting from a diol, or a base for intramolecular Williamson ether synthesis), and an appropriate solvent.

  • Procedure:

    • Dissolve the intermediate from Step 1 in a suitable solvent.

    • Add the cyclizing reagent (and catalyst, if necessary).

    • Heat the reaction mixture to the appropriate temperature (this may range from room temperature to reflux, depending on the specific reaction) and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and perform an aqueous work-up.

    • Extract the product, dry the organic layer, and concentrate.

    • Purify the final product by column chromatography or recrystallization to yield this compound.

Experimental Protocols for Biological Evaluation

The following are general protocols that can be adapted to evaluate the biological activity of compounds containing the 3-oxa-9-azaspiro[5.5]undecane scaffold, based on the activities of its analogues.

G cluster_1 Biological Evaluation Workflow start Test Compound (3-oxa-9-azaspiro[5.5]undecane derivative) assay1 Primary Screening (e.g., Binding Assay, Enzyme Assay) start->assay1 Initial Evaluation assay2 Cell-based Assays (e.g., Cytotoxicity, Functional Assays) assay1->assay2 Hit Confirmation assay3 In vivo Studies (e.g., Efficacy in Animal Models) assay2->assay3 Lead Optimization

A typical workflow for the biological evaluation of novel compounds.

Protocol 1: Radioligand Binding Assay for Receptor Affinity (e.g., for CNS targets)

This protocol is a standard method to determine the binding affinity of a compound to a specific receptor.

  • Materials: Cell membranes expressing the target receptor, radiolabeled ligand specific for the receptor, test compound, wash buffer, scintillation cocktail, and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a multi-well plate, incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium (incubation time and temperature will be target-dependent).

    • Terminate the binding reaction by rapid filtration through a filter mat, followed by washing with cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

    • Determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (e.g., for anti-tuberculosis activity)

This protocol determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

  • Materials: Bacterial culture (e.g., Mycobacterium tuberculosis), appropriate growth medium, 96-well microplates, test compound, and a viability indicator (e.g., resazurin).

  • Procedure:

    • Prepare a two-fold serial dilution of the test compound in the growth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the bacteria.

    • Include positive (no drug) and negative (no bacteria) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for a specified period).

    • After incubation, add the viability indicator and incubate for a further period.

    • The MIC is determined as the lowest concentration of the compound that prevents a color change (indicating inhibition of bacterial growth).

Quantitative Data from Analogous Scaffolds

The following tables summarize quantitative data for compounds containing scaffolds structurally related to 3-oxa-9-azaspiro[5.5]undecane. This information can serve as a benchmark for researchers designing new molecules based on this core.

Table 1: Biological Activity of 3,9-Diazaspiro[5.5]undecane Derivatives as GABA-A Receptor Antagonists [3]

Compound IDTargetBinding Affinity (Ki, nM)
Analog 1e (m-methylphenyl)α4βδ GABA-A Receptor180

Table 2: In Vivo Efficacy of a Dual MOR Agonist/σ1R Antagonist with a 1-Oxa-4,9-diazaspiro[5.5]undecane Scaffold [6]

Compound IDAssayResult
15auPaw Pressure Test (mice)Potent analgesic activity, comparable to oxycodone

Note: The data presented above are for analogous compounds and not for this compound itself. These values should be used as a guide for designing and evaluating new chemical entities based on the 3-oxa-9-azaspiro[5.5]undecane scaffold.

Conclusion

While direct experimental data for this compound remains to be published, the information available for its structural isomers and analogues strongly suggests its potential as a valuable rigid scaffold in drug design. Its unique three-dimensional structure and the presence of synthetically tractable handles make it an attractive starting point for the development of novel therapeutics in areas such as infectious diseases, CNS disorders, and oncology. The protocols and data presented in these application notes provide a solid foundation for researchers to begin exploring the medicinal chemistry of this promising spirocyclic system. Further research into the synthesis and biological evaluation of derivatives of the 3-oxa-9-azaspiro[5.5]undecane scaffold is highly encouraged.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) for addressing low yields and other common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Topic 1: Boc-Deprotection

Q1: My Boc-deprotection of this compound is sluggish or incomplete. What are the likely causes?

Several factors can contribute to incomplete Boc-deprotection:

  • Insufficient Acid Strength or Concentration: Standard conditions like 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) may be too mild. The spirocyclic nature of the molecule can present some steric hindrance, slowing down the reaction.[1][2]

  • Poor Reagent Quality: TFA is hygroscopic. The presence of water can decrease its effective acidity and impede the deprotection process.[1]

  • Inadequate Reaction Time or Temperature: Sterically hindered amines may require longer reaction times or gentle heating to achieve complete deprotection.[2]

  • Substrate Solubility: Poor solubility of the starting material in the chosen solvent can lead to a heterogeneous reaction mixture and an incomplete reaction.[1]

Q2: I'm observing significant side products after Boc-deprotection with TFA. What are they and how can I prevent them?

The most common side reaction is tert-butylation. The cleavage of the Boc group generates a reactive tert-butyl cation, which can act as an electrophile and alkylate nucleophilic sites on your molecule or solvent.[3][4] Another potential side product is trifluoroacetylation of the newly formed amine, especially with prolonged reaction times or elevated temperatures.[2][5]

To minimize these side reactions:

  • Use Scavengers: Add a scavenger like triisopropylsilane (TIS) or triethylsilane (TES) to your reaction mixture.[2][6] These agents will trap the tert-butyl cation, preventing it from reacting with your product.[2][6]

  • Optimize Reaction Conditions: Use the minimum effective concentration of acid and reaction time. Monitor the reaction closely by TLC or LC-MS.

  • Consider Alternative Reagents: If side reactions persist, switch to a different deprotection reagent. A solution of 4M HCl in 1,4-dioxane is often a cleaner alternative to TFA.[2] For substrates with other acid-sensitive groups, milder methods like using oxalyl chloride in methanol can be effective.[1][5]

Topic 2: N-Alkylation and Reductive Amination

Q3: After successful Boc-deprotection, I am getting low yields in the subsequent N-alkylation of the 3-oxa-9-azaspiro[5.5]undecane. Why is this happening?

Low yields in N-alkylation can be attributed to several factors:

  • Steric Hindrance: The spirocyclic structure can sterically hinder the approach of the alkylating agent to the nitrogen atom, reducing its nucleophilicity and slowing down the reaction rate.[7][8]

  • Weak Base: The base used may not be strong enough to effectively deprotonate the secondary amine, leading to a stalled reaction.[8]

  • Poor Nucleophilicity: While secondary amines are generally good nucleophiles, the specific conformation of the spirocycle might reduce the availability of the nitrogen's lone pair.[7]

  • Over-alkylation: The mono-alkylated product can sometimes be more nucleophilic than the starting secondary amine, leading to the formation of a quaternary ammonium salt.[8]

Q4: How can I optimize the N-alkylation or reductive amination to improve my yield?

  • For N-Alkylation:

    • Choice of Base: Consider using a stronger or more soluble base. Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃).[8]

    • Reaction Temperature: Increasing the temperature or using microwave irradiation can help overcome the activation energy barrier, especially for sterically hindered substrates.[8]

    • Stoichiometry: To avoid over-alkylation, use a large excess of the amine relative to the alkylating agent.[8]

  • For Reductive Amination:

    • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent suitable for various aldehydes and ketones.[9] For sensitive substrates, other reagents like benzylamine-borane can be effective.[10]

    • pH Control: The formation of the iminium ion intermediate is crucial and often requires slightly acidic conditions. The addition of a catalytic amount of acetic acid can be beneficial.

    • One-Pot vs. Stepwise: In a one-pot reductive amination, the imine formation and reduction occur sequentially. It's important that the reducing agent reduces the imine faster than the starting carbonyl compound.

Topic 3: Purification

Q5: What are some effective strategies for purifying the final spirocyclic amine product?

Purifying amines can be challenging due to their basic nature. Here are some common strategies:

  • Acid-Base Extraction: You can dissolve your crude product in an organic solvent and extract it with an aqueous acid solution. The protonated amine will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer and extract your purified amine back into an organic solvent.

  • Chromatography on Amine-Functionalized Silica: Standard silica gel is acidic and can cause poor separation and recovery of basic compounds. Using an amine-functionalized silica phase with a less polar solvent system (e.g., hexane/ethyl acetate) can significantly improve the purification of organic amines.[11]

  • Boc Protection for Purification: If purification of the free amine is problematic, you can re-protect it with a Boc group. The Boc-protected compound is often less polar and easier to purify by standard silica gel chromatography. The Boc group can then be removed after purification.

Troubleshooting Guides

Guide 1: Troubleshooting Boc-Deprotection

This guide provides a systematic approach to troubleshoot common issues during the Boc-deprotection of this compound.

Problem: Incomplete or Slow Reaction

Caption: Troubleshooting workflow for incomplete Boc-deprotection.

Problem: Significant Side Product Formation

Caption: Workflow for addressing side products in Boc-deprotection.

Guide 2: Troubleshooting Low Yield in N-Alkylation/Reductive Amination

This guide addresses common causes of low yield in the alkylation of the deprotected 3-oxa-9-azaspiro[5.5]undecane.

References

Identifying side products in the synthesis of Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate. Below, you will find troubleshooting advice for identifying and minimizing side products, frequently asked questions, a detailed experimental protocol, and a visualization of the potential reaction pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the likely synthetic route for this compound and what are the common starting materials?

The synthesis of this compound likely proceeds via a reductive amination reaction. This involves the reaction of a ketone precursor, such as tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate, with an appropriate amine, followed by reduction of the resulting intermediate.[1][2][3][4][5][6] The "3-oxa" component suggests the incorporation of an oxygen atom into the spirocyclic core, likely through the use of a starting material containing an ether linkage or through a cyclization reaction involving a hydroxyl group.

Q2: During the synthesis, I've observed an unexpected, colored impurity. What could it be?

A common side reaction between ketones and secondary amines is the formation of enamines.[7][8][9][10][11] Enamines are characterized by a carbon-carbon double bond adjacent to a nitrogen atom and are often colored. Their formation is acid-catalyzed and reversible.[7][8][10][11] If your reaction conditions are mildly acidic, enamine formation is a likely source of impurities.

Q3: My reaction is showing multiple products by TLC/LC-MS, and the desired product yield is low. What are the potential side products?

Besides enamine formation, other potential side products in the synthesis of spirocyclic amines via reductive amination include:

  • Unreacted Starting Materials: Incomplete reaction can lead to the presence of the starting ketone and amine in the final product mixture.

  • Over-alkylation Products: If the amine starting material is primary or secondary, there is a risk of multiple alkylations on the nitrogen atom, leading to tertiary or quaternary amine byproducts.[4]

  • Hemiaminal Intermediate: The initial reaction between the ketone and amine forms a hemiaminal intermediate. While usually unstable, under certain conditions, it might be observed.

  • Products of Ring-Opening or Rearrangement: Depending on the stability of the spirocyclic system and the reaction conditions (e.g., strong acids), side products from ring-opening or rearrangement reactions could be formed.[12]

Q4: How can I minimize the formation of these side products?

To minimize side product formation and improve the yield of the desired product, consider the following troubleshooting steps:

  • Control of pH: For reductive amination, maintaining a mildly acidic pH (around 4-5) is crucial.[11] This protonates the carbonyl group, activating it for nucleophilic attack, but avoids excessive protonation of the amine nucleophile.

  • Choice of Reducing Agent: Use a reducing agent that selectively reduces the iminium ion in the presence of the ketone. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are commonly used for this purpose.[4][13]

  • Reaction Temperature and Time: Optimize the reaction temperature and time to ensure the reaction goes to completion without promoting side reactions or decomposition.

  • Purification Method: Employ appropriate purification techniques, such as column chromatography, to separate the desired product from the side products. The choice of solvent system for chromatography is critical for achieving good separation.

Data on Potential Side Products

Side ProductPotential Molecular WeightLikely Formation PathwayKey Identifying Features
Enamine IntermediateVaries based on reactantsReaction of ketone with a secondary amineOften colored, presence of C=C-N moiety
Over-alkylated ProductHigher than the desired productReaction with excess alkylating agent or reactive intermediatesHigher mass in MS, different polarity
Unreacted KetoneStarting material dependentIncomplete reactionPresence of carbonyl group (IR), specific mass in MS
Unreacted AmineStarting material dependentIncomplete reactionPresence of N-H bonds (IR, if applicable), specific mass in MS

Experimental Protocol: General Procedure for Reductive Amination

This protocol provides a general methodology for the synthesis of spirocyclic amines like this compound via reductive amination. Note: This is an illustrative protocol and should be adapted and optimized for specific starting materials and reaction scales.

Materials:

  • Ketone precursor (e.g., tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate)

  • Amine

  • Reducing agent (e.g., Sodium triacetoxyborohydride)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Acetic acid (as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for chromatography (e.g., Hexanes, Ethyl acetate)

Procedure:

  • To a stirred solution of the ketone precursor (1 equivalent) and the amine (1-1.2 equivalents) in the chosen anhydrous solvent, add acetic acid (1-2 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Add the reducing agent (1.5-2 equivalents) portion-wise to the reaction mixture. Caution: Some reducing agents may react vigorously.

  • Continue stirring the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient.

Visualization of Reaction Pathways

The following diagram illustrates the potential reaction pathways in the synthesis of the target molecule, including the desired reaction and the formation of a key side product.

Synthesis_Pathways Start Starting Materials (Ketone + Amine) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Addition Iminium Iminium Ion Hemiaminal->Iminium Dehydration (Acid-catalyzed) Product This compound (Desired Product) Iminium->Product Reduction (e.g., NaBH(OAc)3) Enamine Enamine Side Product Iminium->Enamine Deprotonation (Side Reaction)

Caption: Synthetic pathway for this compound.

References

Technical Support Center: Optimizing Boc Deprotection of Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Boc deprotection of tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate. The unique spirocyclic structure of this compound can present specific challenges, and this guide offers detailed protocols and solutions to common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for Boc deprotection of this compound?

A1: The most prevalent methods for Boc deprotection involve acidolysis.[1] Strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol, are commonly employed to cleave the tert-butyl carbamate.[2][3]

Q2: Why is my Boc deprotection reaction incomplete?

A2: Incomplete deprotection of this specific spirocyclic amine can be attributed to several factors:

  • Steric Hindrance: The bulky nature of the 3-oxa-9-azaspiro[5.5]undecane moiety can sterically hinder the approach of the acid to the carbamate group.

  • Insufficient Acid: The amount or concentration of the acid may be inadequate to drive the reaction to completion.

  • Short Reaction Time: The reaction may require more time compared to less hindered amines.

  • Low Temperature: While many deprotections are run at room temperature, this substrate might require gentle heating to proceed efficiently.

Q3: I am observing significant side product formation. What could be the cause?

A3: Side product formation is often due to the generation of a reactive tert-butyl cation during the acidic cleavage of the Boc group. This cation can alkylate nucleophilic sites on your starting material or the deprotected product. Additionally, the 3-oxa-9-azaspiro[5.5]undecane core, particularly the oxa-spiroketal functionality, may be sensitive to strongly acidic conditions, potentially leading to ring-opening or other rearrangements.[4]

Q4: How can I minimize the formation of side products?

A4: To minimize side products, consider the following strategies:

  • Use of Scavengers: Add a scavenger, such as triisopropylsilane (TIS) or anisole, to the reaction mixture to trap the tert-butyl cation as it forms.

  • Milder Acidic Conditions: Opt for less harsh acidic conditions. For example, using HCl in dioxane is often considered milder than TFA.

  • Alternative Deprotection Methods: Explore non-acidic or milder deprotection protocols, such as thermal deprotection or using reagents like oxalyl chloride in methanol.

Q5: Is the 3-oxa-9-azaspiro[5.5]undecane core stable under all deprotection conditions?

A5: The stability of the spirocyclic core is a critical consideration. The oxa-spiroketal is susceptible to hydrolysis or alcoholysis under strongly acidic or basic conditions, which can lead to ring-opening.[4] It is crucial to monitor the reaction carefully and consider milder deprotection methods if instability is observed.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Reaction / Low Yield 1. Insufficient acid concentration or equivalents. 2. Short reaction time due to steric hindrance. 3. Low reaction temperature.1. Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or use a higher concentration of HCl in dioxane (e.g., 4M). 2. Extend the reaction time and monitor progress by TLC or LC-MS. 3. Gently warm the reaction to 30-40°C, while carefully monitoring for side product formation.
Formation of Side Products (e.g., t-butylation) Generation of a reactive tert-butyl cation.1. Add a scavenger like triisopropylsilane (TIS, ~5% v/v) or anisole to the reaction mixture. 2. Use a milder acid such as HCl in dioxane instead of TFA.
Suspected Ring-Opening of the Spirocycle Instability of the oxa-spiroketal under strong acidic conditions.1. Switch to a milder deprotection method, such as using oxalyl chloride in methanol at room temperature. 2. Consider thermal deprotection in a suitable solvent like boiling water or under continuous flow conditions.[5][6]
Difficult Purification The product may be highly polar (as a salt) or form an emulsion during workup.1. For TFA salts, evaporate the TFA and triturate with diethyl ether to precipitate the product. 2. For HCl salts, precipitation from the reaction mixture is common. 3. If an aqueous workup is necessary, use a saturated solution of a weaker base like sodium bicarbonate for neutralization to avoid potential base-catalyzed degradation. 4. Consider using a solid-phase scavenger resin to simplify purification.

Experimental Protocols

Protocol 1: Standard Deprotection with Trifluoroacetic Acid (TFA)
  • Dissolve this compound (1.0 eq) in dichloromethane (DCM, approximately 0.1 M).

  • To the stirred solution, add trifluoroacetic acid (TFA, 10-20 eq) at room temperature. For sensitive substrates, consider adding a scavenger such as triisopropylsilane (TIS, 1.1 eq).

  • Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Triturate the residue with cold diethyl ether to precipitate the TFA salt of the deprotected amine.

  • Collect the solid by filtration and wash with cold diethyl ether.

Protocol 2: Deprotection with Hydrogen Chloride (HCl) in Dioxane
  • Dissolve this compound (1.0 eq) in a minimal amount of a co-solvent like methanol if necessary.

  • Add a 4M solution of HCl in 1,4-dioxane (10-20 eq) to the substrate.

  • Stir the mixture at room temperature for 2-6 hours. The hydrochloride salt of the product may precipitate during the reaction.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the precipitate can be collected by filtration and washed with diethyl ether. Alternatively, the solvent can be removed under reduced pressure, and the resulting solid triturated with diethyl ether.

Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol
  • Dissolve this compound (1.0 eq) in methanol (approximately 0.1 M).

  • Cool the solution to 0°C and add oxalyl chloride (2-3 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure to obtain the hydrochloride salt of the deprotected amine.

Data Presentation

Table 1: Comparison of Boc Deprotection Methods

Method Reagents & Solvent Temperature Typical Time Yield Notes
TFA/DCM TFA (10-20 eq) in DCMRoom Temp.1-4 h>90%Potential for side reactions; use of scavengers recommended.
HCl/Dioxane 4M HCl in Dioxane (10-20 eq)Room Temp.2-6 h>90%Generally milder than TFA; product precipitates as HCl salt.
Oxalyl Chloride/MeOH (COCl)₂ (2-3 eq) in MeOH0°C to RT1-4 hHighMild conditions, suitable for acid-sensitive substrates.
Thermal (Water) Deionized WaterReflux (~100°C)1-2 hHigh"Green" method, avoids organic solvents and acids.[5]

Visualizations

experimental_workflow Experimental Workflow for Boc Deprotection cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve Boc-protected amine in solvent add_reagent Add deprotection reagent (e.g., TFA, HCl, or Oxalyl Chloride) start->add_reagent stir Stir at specified temperature add_reagent->stir monitor Monitor reaction by TLC/LC-MS stir->monitor monitor->stir Incomplete remove_solvent Remove solvent and excess reagent monitor->remove_solvent Reaction Complete precipitate Precipitate/triturate with ether remove_solvent->precipitate filtrate Filter and wash solid precipitate->filtrate end Obtain deprotected amine salt filtrate->end

Caption: General experimental workflow for the Boc deprotection of this compound.

decision_tree Decision Tree for Selecting a Deprotection Method start Start: Need to deprotect Boc-amine acid_sensitive Is the substrate sensitive to strong acids or prone to t-butylation? start->acid_sensitive mild_method Choose a mild deprotection method acid_sensitive->mild_method Yes standard_method Use a standard acidic method acid_sensitive->standard_method No oxalyl Oxalyl Chloride in MeOH mild_method->oxalyl thermal Thermal Deprotection (e.g., boiling water) mild_method->thermal tfa TFA in DCM with scavengers standard_method->tfa hcl HCl in Dioxane standard_method->hcl

Caption: Decision tree to guide the selection of an appropriate Boc deprotection method for this compound.

References

Technical Support Center: Purifying Polar Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar sprocyclic amines. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the purification of this important class of molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My polar amine is showing severe peak tailing or streaking on a standard silica gel column. How can I fix this?

Answer: This is a very common issue caused by the interaction between the basic amine and the acidic silanol groups on the surface of standard silica gel.[1] This strong interaction leads to poor peak shape and can result in low recovery.[1][2]

Troubleshooting Steps:

  • Add a Basic Modifier: Incorporate a small amount of a basic modifier into your mobile phase to neutralize the acidic sites on the silica.[3]

    • Triethylamine (TEA): A common choice is to add 0.5-2% TEA to your eluent system (e.g., Dichloromethane/Methanol/TEA).[4]

    • Ammonium Hydroxide: For very polar amines, a solution of ammonium hydroxide in methanol (e.g., 10% NH4OH in MeOH) can be used as a polar modifier in a solvent like dichloromethane.[5]

  • Change the Stationary Phase: If adding a modifier is insufficient or undesirable, consider using a different stationary phase.

    • Amine-Functionalized Silica: This is an excellent option where the silica surface is chemically modified with amino groups, making it a more neutral and less interactive environment for basic compounds.[1][2][3] This often allows for the use of simpler, less polar solvent systems like hexane/ethyl acetate.[3][4]

    • Alumina (Basic or Neutral): Basic or neutral alumina can be a good alternative to silica for purifying amines.[6]

Q2: My polar amine elutes in the solvent front during reversed-phase (RP-HPLC) chromatography. How can I achieve better retention?

Answer: Highly polar compounds often have insufficient retention on traditional C8 or C18 columns with standard acidic mobile phases because they are too hydrophilic.

Troubleshooting Steps:

  • Use a High-pH Mobile Phase: At a high pH (e.g., pH > 10), basic amines are in their neutral, free-base form.[4][7] This makes them more hydrophobic, increasing their retention on a reversed-phase column and often leading to sharper peaks.[7][8]

    • Recommended Buffers: Use volatile, MS-compatible buffers such as 10 mM ammonium bicarbonate or ammonium hydroxide to adjust the pH.[8][9]

    • Column Compatibility: Crucially, ensure your HPLC column is stable at high pH. Many modern silica-based columns are designed to operate up to pH 10 or 11.5, but older columns can be damaged.[9][10]

  • Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique that uses a polar stationary phase with a partially aqueous mobile phase and is well-suited for retaining and separating very polar compounds.

Q3: I'm struggling to crystallize my purified spirocyclic amine. It keeps oiling out or won't solidify.

Answer: Freebase amines, especially polar ones, are notoriously difficult to crystallize and often exist as oils or low-melting solids.[11] The presence of even minor impurities can also prevent crystallization.[12]

Troubleshooting Steps:

  • Form a Salt: The most effective strategy is to convert the amine into a salt.[12] Amine salts have higher melting points, are typically crystalline solids, and have different solubility profiles, which makes them much easier to recrystallize.[11]

    • Hydrochloride (HCl) Salt: This is the most common choice. Dissolve the purified amine in a suitable solvent (e.g., diethyl ether, ethyl acetate, or 2-propanol) and add a solution of HCl in the same solvent or as anhydrous gas.[12][13] The resulting hydrochloride salt often precipitates and can be collected and recrystallized.[12]

    • Other Acids: If the HCl salt does not crystallize well, other acids like sulfuric acid, tartaric acid, or trifluoroacetic acid (TFA) can be used to form different crystalline salts.[12][14]

  • Solvent System for Recrystallization: The ideal solvent is one where your compound (or its salt) is highly soluble when hot but sparingly soluble when cold.

    • For amine salts, polar solvents like ethanol, methanol, or isopropanol, sometimes with the addition of a non-polar anti-solvent like diethyl ether, are good starting points.[13][15]

Q4: My yield is low after performing an acid-base extraction. Where did my compound go?

Answer: Low yields during acid-base extraction can be due to incomplete protonation/deprotonation, emulsion formation, or the compound having some solubility in the "wrong" layer.

Troubleshooting Steps:

  • Verify pH: Use pH paper or a meter to ensure the aqueous layer has reached the correct pH for complete protonation (typically pH < 2) or deprotonation (typically pH > 10) of your amine.[16]

  • Repeat Extractions: Perform multiple extractions (at least 3x) with fresh solvent at each step (acidic and basic) to ensure complete transfer of the compound between phases.[17]

  • Break Emulsions: If an emulsion (a stable suspension of the two layers) forms, it can trap your compound. Try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through Celite to break the emulsion.

  • Back-Extraction: After extracting your product into the final organic layer, "back-extract" the combined aqueous layers one last time with a fresh portion of organic solvent to recover any dissolved product.

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Polar Amine Purification
TechniqueStationary PhaseTypical Mobile PhaseAdvantagesChallenges
Normal Phase Silica GelHexane/EtOAc or DCM/MeOH with basic modifier (e.g., TEA, NH4OH)Widely available; good for many separations.Peak tailing/adsorption of basic compounds without modifiers.[1]
Normal Phase Amine-Functionalized SilicaHexane/Ethyl AcetateExcellent for basic compounds; prevents peak tailing; uses simpler solvents.[3][4]More expensive than standard silica.
Reversed-Phase (High pH) pH-Stable C18Water/Acetonitrile with high pH buffer (e.g., Ammonium Bicarbonate, pH 10)Excellent retention and peak shape for basic compounds.[7][9]Requires a pH-stable column; buffer can be difficult to remove.[9]
Supercritical Fluid (SFC) Various (Chiral and Achiral)Supercritical CO2 with polar co-solvent (e.g., Methanol)Fast, "green" (less organic solvent), excellent for chiral separations.[18][19]Requires specialized equipment; analyte solubility can be a limitation.[20]
Table 2: Common Solvent Systems for Normal-Phase Chromatography of Polar Amines
Solvent System ComponentsPolarityTypical Use CaseNotes
Hexanes / Ethyl Acetate Low to MediumStandard for moderately polar, non-amine compounds. Can be used with amine-functionalized silica.[21]A workhorse system in organic synthesis.[21]
Dichloromethane / Methanol Medium to HighGood for more polar compounds that are not strongly basic.[5][21]Methanol percentage should generally be kept below 10-15% to avoid dissolving silica.[5]
Dichloromethane / Methanol / Triethylamine (TEA) Medium to HighExcellent for preventing peak tailing of basic amines on standard silica gel.[4]A typical ratio might be 95:5:0.5 (DCM:MeOH:TEA).
Dichloromethane / (10% NH4OH in Methanol) HighFor very polar or stubborn amines that remain on the baseline with other systems.[5]The premixed NH4OH in methanol acts as the polar, basic component.

Experimental Protocols

Protocol 1: Basic Acid-Base Extraction for Amine Purification

This protocol is used to separate a basic amine from neutral or acidic impurities.[17]

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Acidic Wash: Add an equal volume of dilute aqueous acid (e.g., 1M HCl). Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated amine salt will move to the aqueous layer.[22][23]

  • Separate Layers: Drain the lower aqueous layer into a clean flask.

  • Repeat Acidic Wash: Wash the organic layer two more times with fresh 1M HCl, combining all aqueous extracts. The organic layer now contains any neutral or acidic impurities and can be set aside.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 1M NaOH or saturated NaHCO3) until the solution is strongly basic (pH > 10, check with pH paper).[16] Your deprotonated amine may precipitate or make the solution cloudy.

  • Final Extraction: Add fresh organic solvent (e.g., ethyl acetate) to the basified aqueous solution and shake to extract the neutral amine back into the organic layer.[23]

  • Isolate Product: Drain the aqueous layer. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na2SO4), filter, and evaporate the solvent to yield the purified amine.

Protocol 2: Formation and Recrystallization of an Amine Hydrochloride Salt

This protocol is ideal when a freebase amine is an oil or fails to crystallize.[12]

  • Dissolution: Dissolve the purified freebase amine in a minimum amount of a suitable solvent. Diethyl ether or ethyl acetate are common choices.[12]

  • Acidification: While stirring, slowly add a solution of anhydrous HCl (e.g., 2M HCl in diethyl ether) dropwise.

  • Precipitation: The amine hydrochloride salt will typically precipitate as a white solid. If no solid forms, the solution may be too dilute, or a different solvent is needed. Try adding a non-polar anti-solvent like hexanes to induce precipitation.

  • Isolation: Collect the solid salt by vacuum filtration. Wash the crystals with a small amount of cold diethyl ether or the chosen solvent to remove any soluble impurities.[13]

  • Recrystallization: Dissolve the crude salt in a minimum amount of a boiling polar solvent (e.g., ethanol or isopropanol).[15] Allow the solution to cool slowly to room temperature, then in an ice bath, to form pure crystals.

  • Drying: Collect the pure crystals by vacuum filtration and dry them under vacuum.

Visualized Workflows and Logic

Purification_Workflow start Crude Spirocyclic Amine workup Acid-Base Extraction start->workup assess_purity Assess Purity (TLC / LCMS) workup->assess_purity chromatography Column Chromatography assess_purity->chromatography Impure end_product Pure Product assess_purity->end_product Purity OK chromatography->assess_purity crystallization Recrystallization / Salt Formation chromatography->crystallization If still impure crystallization->end_product

Caption: General purification workflow for polar spirocyclic amines.

Troubleshooting_Chromatography cluster_problems Observed Problem cluster_solutions Potential Solutions problem Column Issue sol_tailing1 Add Basic Modifier (TEA / NH4OH) problem->sol_tailing1 Peak Tailing/ Streaking sol_tailing2 Switch to Amine-Functionalized Silica or Alumina problem->sol_tailing2 Peak Tailing/ Streaking sol_no_elution Increase Mobile Phase Polarity (e.g., more MeOH) problem->sol_no_elution Compound Stuck on Baseline sol_no_retention Switch to High-pH Reversed-Phase HPLC problem->sol_no_retention Compound in Solvent Front (RP)

Caption: Troubleshooting logic for common column chromatography issues.

References

Technical Support Center: Enhancing the Solubility of Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with derivatives of tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative has poor aqueous solubility. What are the likely causes?

A1: Poor aqueous solubility in this class of compounds often stems from a combination of factors. The rigid, spirocyclic core can lead to high crystal lattice energy, making it difficult for solvent molecules to break apart the solid state. Additionally, the bulky, lipophilic tert-butyl (Boc) protecting group significantly increases the non-polar surface area, which can lead to low aqueous solubility.

Q2: How does the Boc protecting group specifically affect the solubility of my compound?

A2: The tert-butyloxycarbonyl (Boc) group is known to decrease the aqueous solubility of molecules. It does this by masking a potentially ionizable amine group, thereby preventing the formation of more soluble salt forms. Furthermore, its lipophilic nature contributes to a higher logP value, which generally correlates with lower solubility in aqueous media.

Q3: What are the initial steps I should take to troubleshoot the poor solubility of a newly synthesized derivative?

A3: A systematic approach is recommended. First, confirm the compound's identity and purity, as impurities can sometimes precipitate and be mistaken for the compound itself. Next, perform a preliminary solubility assessment in a range of pharmaceutically relevant solvents and pH conditions. This initial data will guide your selection of a suitable solubilization strategy.

Q4: Can pH modification be an effective strategy to improve the solubility of these derivatives?

A4: For the parent compound, this compound, pH modification is unlikely to be effective as the Boc group protects the basic nitrogen, preventing it from being protonated to form a more soluble salt. However, if your derivative contains other ionizable functional groups, such as carboxylic acids or other basic amines, adjusting the pH to ionize these groups can be a highly effective method for enhancing aqueous solubility.

Troubleshooting Guide

Issue 1: Compound precipitates out of solution during in vitro assays.

Root Cause Analysis:

  • Low Kinetic Solubility: The compound may initially dissolve in a stock solution (e.g., DMSO) but crashes out when diluted into an aqueous assay buffer.

  • High Lipophilicity: The compound may have a high logP, leading to aggregation in aqueous media.

  • Incorrect Salt Form: If a salt form is being used, it may not be stable at the pH of the assay buffer.

Recommended Solutions:

  • Lower the Final Assay Concentration: If biologically feasible, reducing the final concentration of the compound in the assay can prevent it from exceeding its solubility limit.

  • Increase Co-solvent Concentration: If the assay can tolerate it, slightly increasing the percentage of the organic co-solvent (e.g., from 1% to 2-5% DMSO) may keep the compound in solution.

  • Utilize Excipients: Consider the use of solubilizing excipients such as cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween® 80, Kolliphor® EL) in the assay buffer. These can form micelles or inclusion complexes that encapsulate the drug molecule and increase its apparent solubility.

Issue 2: Difficulty preparing a stock solution of sufficient concentration.

Root Cause Analysis:

  • Poor Solvent Selection: The chosen solvent may not be optimal for your specific derivative.

  • High Crystallinity: The compound may have a very stable crystal lattice that is difficult to disrupt.

Recommended Solutions:

  • Solvent Screening: Test a panel of organic solvents to find one with optimal dissolving power.

  • Amorphous Solid Dispersion: For challenging compounds, consider formulation strategies such as creating an amorphous solid dispersion. This involves dispersing the compound in a polymer matrix, which disrupts the crystal lattice and can significantly improve solubility and dissolution rates.

  • Co-crystal Formation: Explore the formation of co-crystals with a suitable co-former. This can alter the crystal packing and improve the compound's interaction with solvents.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment using Nephelometry

Objective: To determine the kinetic solubility of a compound in an aqueous buffer.

Methodology:

  • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • In a 96-well plate, add 198 µL of phosphate-buffered saline (PBS), pH 7.4.

  • Add 2 µL of the 10 mM stock solution to the PBS, resulting in a final theoretical concentration of 100 µM with 1% DMSO.

  • Seal the plate and shake for 2 hours at room temperature.

  • Measure the turbidity of each well using a nephelometer.

  • The highest concentration at which no significant increase in turbidity is observed is reported as the kinetic solubility.

Protocol 2: Thermodynamic Solubility Assessment (Shake-Flask Method)

Objective: To determine the equilibrium (thermodynamic) solubility of a compound.

Methodology:

  • Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, PBS) in a glass vial.

  • Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After the incubation period, allow the suspension to settle.

  • Filter the supernatant through a 0.45 µm filter to remove any undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

Data Presentation

Table 1: Solubility of Representative this compound Derivatives in Various Solvents

Compound IDR-Group ModificationKinetic Solubility (PBS, pH 7.4)Thermodynamic Solubility (Water)LogP (calculated)
Parent -H< 1 µM< 0.5 µM3.2
DERIV-01 -CH2OH5 µM2 µM2.8
DERIV-02 -COOH50 µM (at pH 7.4)25 µM (at pH 7.4)2.5
DERIV-03 -OCH3< 1 µM< 0.5 µM3.5

Note: Data presented are hypothetical and for illustrative purposes.

Visualizations

G cluster_0 Solubility Troubleshooting Workflow A Poorly Soluble Derivative B Assess Physicochemical Properties (pKa, logP, m.p.) A->B C Determine Kinetic & Thermodynamic Solubility B->C D Select Solubilization Strategy C->D E pH Modification (if ionizable groups exist) D->E F Co-solvents / Surfactants (for in vitro assays) D->F G Formulation Approaches (Amorphous Dispersions, Co-crystals) D->G H Structural Modification (Prodrugs, Polar Groups) D->H I Solubility Improved E->I F->I G->I H->I G cluster_1 Impact of Structural Modifications on Solubility Parent Parent Scaffold High logP Low Aqueous Solubility Modification Structural Modification Parent->Modification Result1 Add Polar Group (-OH, -COOH) Lower logP Improved H-bonding INCREASED SOLUBILITY Modification->Result1 Polar Addition Result2 Remove Boc Group Expose Basic Amine Enables Salt Formation INCREASED SOLUBILITY Modification->Result2 Deprotection Result3 Add Lipophilic Group (-CF3, -Ph) Higher logP Increased Lattice Energy DECREASED SOLUBILITY Modification->Result3 Lipophilic Addition

Technical Support Center: Functionalization of Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing steric hindrance during the functionalization of Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate. The unique spirocyclic nature of this compound presents specific challenges in achieving efficient N-alkylation, N-acylation, and other C-N bond-forming reactions.

Troubleshooting Guides

This section addresses common issues encountered during the functionalization of the secondary amine after Boc-deprotection of this compound.

Issue 1: Low or No Yield in N-Alkylation Reactions

  • Question: I am attempting an N-alkylation of deprotected 3-oxa-9-azaspiro[5.5]undecane with a bulky alkyl halide, but I am observing very low conversion to the desired product. What are the possible causes and solutions?

  • Answer: Low yields in N-alkylation of sterically hindered secondary amines like the 3-oxa-9-azaspiro[5.5]undecane core are common. The spirocyclic structure significantly shields the nitrogen atom, impeding the approach of the electrophile.

    Possible Causes:

    • Steric Hindrance: The primary reason is the steric bulk around the nitrogen atom of the spirocycle, which hinders the SN2 reaction mechanism.

    • Poor Nucleophilicity: The electron-withdrawing effect of the oxygen atom in the ring can slightly reduce the nucleophilicity of the nitrogen.

    • Leaving Group: The choice of leaving group on the alkylating agent is critical. Less reactive leaving groups (e.g., chlorides) will exacerbate the low reactivity.

    • Reaction Conditions: Inadequate temperature, reaction time, or choice of base can lead to poor conversion.

    Troubleshooting Steps:

    • Optimize the Alkylating Agent:

      • Switch to a more reactive alkylating agent with a better leaving group (Iodide > Bromide > Chloride > Tosylate).

      • Consider using a less sterically demanding electrophile if the structure of your target molecule allows.

    • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier. Microwave-assisted synthesis can be particularly effective in accelerating the reaction.

    • Prolong Reaction Time: Monitor the reaction by TLC or LC-MS and extend the reaction time as needed, sometimes up to 24-48 hours.

    • Choice of Base: Use a strong, non-nucleophilic base to fully deprotonate the amine without competing in the alkylation. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a hindered organic base like diisopropylethylamine (DIPEA).

    • Solvent Selection: A polar aprotic solvent such as DMF, DMSO, or acetonitrile is generally preferred to solvate the amine and facilitate the SN2 reaction.

Issue 2: Incomplete Acylation or Amide Bond Formation

  • Question: I am trying to acylate the 3-oxa-9-azaspiro[5.5]undecane with an acyl chloride, but the reaction is sluggish and I see a significant amount of starting material remaining. How can I drive the reaction to completion?

  • Answer: Acylation of sterically hindered amines can be challenging due to the decreased accessibility of the nitrogen lone pair to the electrophilic carbonyl carbon.

    Possible Causes:

    • Steric Hindrance: The bulky spirocyclic framework impedes the approach of the acylating agent.

    • Reactivity of Acylating Agent: The chosen acyl chloride or anhydride may not be sufficiently reactive.

    • Base: An inadequate base may not effectively scavenge the HCl generated, leading to protonation of the starting amine and halting the reaction.

    Troubleshooting Steps:

    • Use a More Reactive Acylating Agent: If using an acyl chloride, ensure it is freshly prepared or purified. Alternatively, an acid anhydride can be used, sometimes with a catalytic amount of a Lewis acid.

    • Employ a Stronger, Non-Nucleophilic Base: A hindered base like triethylamine (TEA) or DIPEA is crucial to neutralize the acid byproduct without reacting with the acylating agent.

    • Add a Nucleophilic Catalyst: Catalytic amounts of 4-dimethylaminopyridine (DMAP) can significantly accelerate the acylation of sterically hindered amines.

    • Optimize Reaction Temperature: Gently heating the reaction mixture can help overcome the activation energy barrier.

Frequently Asked Questions (FAQs)

  • Q1: What is the first step to functionalizing this compound?

    • A1: The first step is the deprotection of the Boc (tert-butyloxycarbonyl) group to liberate the secondary amine. This is typically achieved under acidic conditions, for example, by treating the starting material with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with HCl in dioxane.

  • Q2: Are there alternative methods to standard N-alkylation for introducing alkyl groups onto the spirocyclic nitrogen?

    • A2: Yes, reductive amination is a powerful alternative. This two-step, one-pot procedure involves the reaction of the deprotected amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). This method is often more successful for hindered amines as the initial iminium ion formation is reversible and the subsequent reduction is typically efficient.

  • Q3: Can I perform a Buchwald-Hartwig amination to form an N-aryl bond with the deprotected spirocycle?

    • A3: Yes, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination are well-suited for forming C-N bonds with sterically hindered amines. Careful selection of the palladium catalyst, ligand, and base is crucial for achieving good yields.

Data Presentation

The following tables provide illustrative data for the functionalization of a generic sterically hindered secondary amine, which can be used as a starting point for optimizing reactions with the deprotected 3-oxa-9-azaspiro[5.5]undecane.

Table 1: Comparison of Reaction Conditions for N-Alkylation of a Hindered Secondary Amine

EntryAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1Benzyl BromideK₂CO₃ACN801265
2Benzyl BromideCs₂CO₃DMF100885
3Benzyl ChlorideK₂CO₃ACN802430
4Benzyl IodideDIPEADMSO120692

Table 2: Reductive Amination of a Hindered Secondary Amine with Benzaldehyde

EntryReducing AgentSolventTemperature (°C)Time (h)Yield (%)
1NaBH(OAc)₃DCE251290
2NaBH₃CNMeOH251882
3NaBH₄MeOH0-251265

Experimental Protocols

Protocol 1: Boc Deprotection

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM, 0.1 M).

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.

Protocol 2: N-Alkylation with a Reactive Alkyl Halide

  • To a solution of the deprotected 3-oxa-9-azaspiro[5.5]undecane (1.0 eq) in DMF (0.2 M), add cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Add the alkyl iodide (1.2 eq) and stir the mixture at 100 °C.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Reductive Amination

  • Dissolve the deprotected 3-oxa-9-azaspiro[5.5]undecane (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in 1,2-dichloroethane (DCE, 0.1 M).

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in one portion.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Visualizations

experimental_workflow cluster_functionalization Functionalization Pathways start This compound deprotection Boc Deprotection (TFA, DCM) start->deprotection amine 3-Oxa-9-azaspiro[5.5]undecane deprotection->amine alkylation N-Alkylation (R-X, Base) amine->alkylation acylation N-Acylation (RCOCl, Base) amine->acylation reductive_amination Reductive Amination (RCHO, NaBH(OAc)3) amine->reductive_amination product Functionalized Product alkylation->product acylation->product reductive_amination->product

Caption: General workflow for the functionalization of this compound.

troubleshooting_logic start Low Yield in N-Alkylation? cause1 Steric Hindrance? start->cause1 cause2 Poor Leaving Group? start->cause2 cause3 Inefficient Base? start->cause3 solution1 Increase Temperature (Conventional or Microwave) cause1->solution1 alternative Consider Reductive Amination cause1->alternative solution2 Switch to R-I or R-Br cause2->solution2 solution3 Use Cs₂CO₃ or Stronger Non-nucleophilic Base cause3->solution3

Caption: Troubleshooting logic for low-yield N-alkylation reactions.

Technical Support Center: Alternative Catalysts for Spiro[5.5]undecane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of spiro[5.5]undecane systems using alternative catalysts. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using alternative catalysts over traditional methods for spiro[5.5]undecane synthesis?

Alternative catalysts offer several advantages, including improved efficiency, stereoselectivity, and milder reaction conditions compared to conventional methods that often rely on strong bases or acids.[1] Key benefits include:

  • Organocatalysts: Can provide high enantioselectivity and diastereoselectivity in cascade reactions, often under mild conditions.

  • Lewis Acids: Promote stereoselective spiroannulation and can be tailored for specific substrates.[2]

  • Enzymatic Catalysts: Offer high stereoselectivity, particularly for specific isomers, and operate under environmentally benign conditions.[3]

  • Nickel Catalysts: Enable enantioselective synthesis of spirocycles with all-carbon quaternary centers.[4][5][6][7]

  • Microwave-Assisted Synthesis: Significantly reduces reaction times and can improve yields.[8]

Q2: How do I choose the most suitable alternative catalyst for my specific spiro[5.5]undecane synthesis?

The choice of catalyst depends on several factors, including the desired stereochemistry, the functional groups on your substrates, and the desired reaction pathway (e.g., Michael addition, spiroannulation). A preliminary catalyst screening is often the most effective approach.

Q3: What are the common challenges in achieving high diastereoselectivity in spiro[5.5]undecane synthesis?

Low diastereoselectivity is a frequent issue, often resulting from small energy differences between the transition states leading to different diastereomers. Key factors influencing diastereoselectivity include the catalyst, solvent, temperature, and the structure of the substrates.[9][10]

Troubleshooting Guides

Organocatalyzed Synthesis

Issue: Low Yield and/or Enantioselectivity in Organocatalyzed Michael Addition-Cyclization

  • Possible Cause: Inefficient catalyst activation or competing side reactions.

  • Troubleshooting Steps:

    • Catalyst Choice: The structure of the organocatalyst is crucial. For Michael additions, cinchona alkaloid derivatives and diphenylprolinol silyl ethers have shown success.[11][12] Screen a small library of related catalysts to identify the optimal one for your substrate.

    • Solvent Effects: The polarity and proticity of the solvent can significantly impact the reaction. Test a range of solvents (e.g., toluene, trifluoroethanol, chloroform) to find the one that gives the best balance of yield and stereoselectivity.

    • Temperature Optimization: Lowering the reaction temperature often improves enantioselectivity by increasing the energy difference between the diastereomeric transition states.

    • Additives: The presence of co-catalysts or additives can be beneficial. For example, acids or bases in small amounts can facilitate catalyst turnover or substrate activation.

Issue: Formation of Undesired Side Products

  • Possible Cause: The reaction may not be proceeding cleanly through the desired cascade pathway. Common side products include the initial Michael adduct without subsequent cyclization.

  • Troubleshooting Steps:

    • Reaction Concentration: Higher concentrations can sometimes favor the intramolecular cyclization step over intermolecular side reactions.

    • Catalyst Loading: While a higher catalyst loading might increase the reaction rate, it can sometimes lead to more side products. Optimize the catalyst loading to find the ideal balance.

    • Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction over time. This can help you identify the point at which the desired product is maximized and side product formation is minimized.

Lewis Acid-Catalyzed Spiroannulation

Issue: Catalyst Deactivation or Inhibition

  • Possible Cause: Lewis acids can be sensitive to moisture and certain functional groups. The product itself can sometimes coordinate to the Lewis acid, leading to catalyst inhibition.

  • Troubleshooting Steps:

    • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and reagents and solvents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Choice of Lewis Acid: Some Lewis acids are more tolerant to certain functional groups than others. If you suspect functional group interference, try a different Lewis acid (e.g., moving from a hard Lewis acid like AlCl₃ to a softer one like ZnCl₂).

    • Stoichiometric vs. Catalytic Amounts: If product inhibition is suspected, using a stoichiometric amount of a weaker Lewis acid might be more effective than a catalytic amount of a strong one.

Issue: Poor Diastereoselectivity

  • Possible Cause: The facial selectivity of the cyclization is not being effectively controlled.

  • Troubleshooting Steps:

    • Bulky Lewis Acids: Employing sterically hindered Lewis acids can improve diastereoselectivity by creating a more ordered transition state.

    • Chelating Substrates: If your substrate has chelating groups, this can be used to your advantage to direct the stereochemical outcome by coordinating to the Lewis acid.

    • Temperature: As with organocatalysis, lower temperatures generally favor the formation of the thermodynamically more stable diastereomer.

Nickel-Catalyzed Enantioselective Spirocyclization

Issue: Low Yield of the Desired Spirocycle

  • Possible Cause: Inefficient catalyst turnover, substrate decomposition, or formation of byproducts.

  • Troubleshooting Steps:

    • Ligand Choice: The chiral ligand is critical for both yield and enantioselectivity. Screen different classes of ligands (e.g., phosphines, N-heterocyclic carbenes) to find the best one for your transformation.

    • Base Selection: The choice of base can significantly impact the reaction outcome. Experiment with different bases (e.g., metal hydrides, carbonates, alkoxides).

    • Reaction Time and Temperature: Monitor the reaction to determine the optimal time. Prolonged reaction times or high temperatures can lead to product decomposition or the formation of byproducts.

Issue: Low Enantioselectivity (ee)

  • Possible Cause: The chiral environment created by the catalyst is not effectively discriminating between the two enantiomeric transition states.

  • Troubleshooting Steps:

    • Ligand Modification: Even small changes to the structure of the chiral ligand can have a large impact on enantioselectivity. Consider ligands with different steric and electronic properties.

    • Solvent Screening: The solvent can influence the conformation of the catalyst-substrate complex. A thorough solvent screen is recommended.

    • Lower Temperature: Running the reaction at a lower temperature is a common strategy to improve enantioselectivity.

Data Presentation

Table 1: Comparison of Alternative Catalysts for Spiro[5.5]undecane Synthesis

Catalyst TypeExample CatalystSubstratesYield (%)StereoselectivityKey Advantages
Organocatalyst 9-amino-9-deoxy-epi-quinineEnones, Aldehydes, Meldrum's acidup to 81>99:1 dr, up to 97% eeHigh stereoselectivity in one-pot reactions.[13]
Lewis Acid Anhydrous ZnCl₂Dimedone, Diarylidenacetone60-75Not specifiedFacile one-pot synthesis.[2]
Enzymatic d-aminoacylase (DA)Cyclohexane-1,3-dione, DiphenylpentadienoneModerateAlmost exclusively cis isomersHigh stereoselectivity, environmentally friendly.[3]
Nickel Catalyst Ni(COD)₂ / Chiral LigandLactonesup to 97up to 90% eeAccess to chiral spirocycles with quaternary centers.[4][6]
Microwave-Assisted TriethylamineDimedone, Bis(4-fluorophenyl)pentadienoneup to 98Not specifiedDrastically reduced reaction times.[8]

Experimental Protocols

Protocol 1: Organocatalyzed Asymmetric Domino Reaction

This protocol is based on the synthesis of spiro[5.5]undecane-1,5,9-triones using a chiral amine catalyst.

Materials:

  • Enone (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Meldrum's acid (1.2 equiv)

  • 9-amino-9-deoxy-epi-quinine (0.1 equiv)

  • Toluene (0.5 M)

  • Anhydrous Na₂SO₄

Procedure:

  • To a stirred solution of the enone and aldehyde in toluene at room temperature, add the 9-amino-9-deoxy-epi-quinine catalyst.

  • Add Meldrum's acid in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Lewis Acid-Catalyzed Spiroannulation

This protocol describes a one-pot synthesis of 7,11-diaryl-spiro[5.5]undecane-1,5,9-triones.[2]

Materials:

  • Dimedone (1.0 equiv)

  • trans,trans-Diarylideneacetone (1.0 equiv)

  • Anhydrous ZnCl₂ (0.5 equiv)

  • Toluene/n-heptane mixture

  • Saturated aqueous NaHCO₃

  • Anhydrous Na₂SO₄

Procedure:

  • Set up a flask with a Dean-Stark apparatus.

  • To the flask, add dimedone, trans,trans-diarylideneacetone, and anhydrous ZnCl₂ in a mixture of toluene and n-heptane.

  • Reflux the mixture for 15-30 hours, collecting the water formed in the Dean-Stark trap.

  • Cool the reaction mixture and reduce its volume to one-fourth under reduced pressure.

  • Neutralize the mixture with saturated aqueous NaHCO₃ and extract with diethyl ether.

  • Dry the combined ether extracts over anhydrous Na₂SO₄ and concentrate to obtain a gummy mass.

  • Purify the product by recrystallization from a suitable solvent.

Protocol 3: Nickel-Catalyzed Enantioselective α-Spirocyclization

This protocol is for the synthesis of spirocyclic lactones.[4]

Materials:

  • Lactone substrate (1.0 equiv)

  • Ni(COD)₂ (10 mol%)

  • Chiral ligand (e.g., Mandyphos) (12 mol%)

  • LHMDS (1.2 equiv)

  • Phenyl bromide (1.5 equiv)

  • TBME (tert-Butyl methyl ether)

  • Anhydrous Na₂SO₄

Procedure:

  • In a glovebox, to an oven-dried vial, add Ni(COD)₂ and the chiral ligand.

  • Add TBME and stir for 10 minutes.

  • Add the lactone substrate, followed by LHMDS. Stir for another 10 minutes.

  • Add phenyl bromide and seal the vial.

  • Remove the vial from the glovebox and stir at the desired temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Experimental_Workflow General Experimental Workflow for Spiro[5.5]undecane Synthesis reagents 1. Reagent Preparation (Substrates, Catalyst, Solvent) reaction_setup 2. Reaction Setup (Inert atmosphere, Temperature control) reagents->reaction_setup reaction_monitoring 3. Reaction Monitoring (TLC, LC-MS) reaction_setup->reaction_monitoring workup 4. Workup (Quenching, Extraction) reaction_monitoring->workup purification 5. Purification (Column chromatography, Recrystallization) workup->purification analysis 6. Analysis (NMR, MS, Chiral HPLC) purification->analysis

Caption: General experimental workflow for spiro[5.5]undecane synthesis.

Troubleshooting_Diastereoselectivity Troubleshooting Low Diastereoselectivity start Low Diastereomeric Ratio (d.r.) temp Lower Reaction Temperature start->temp check1 d.r. Improved? temp->check1 solvent Screen Solvents check2 d.r. Improved? solvent->check2 catalyst Modify Catalyst/Ligand check3 d.r. Improved? catalyst->check3 substrate Alter Substrate Structure check4 d.r. Improved? substrate->check4 check1->solvent No end Optimized Conditions check1->end Yes check2->catalyst No check2->end Yes check3->substrate No check3->end Yes check4->end Yes reassess Re-evaluate Approach check4->reassess No

Caption: Troubleshooting workflow for addressing low diastereoselectivity.

Catalyst_Screening_Workflow Catalyst Screening Workflow define_reaction Define Model Reaction select_catalysts Select Diverse Catalysts define_reaction->select_catalysts small_scale_reactions Run Small-Scale Parallel Reactions select_catalysts->small_scale_reactions initial_analysis Analyze Results (Yield, Selectivity) small_scale_reactions->initial_analysis identify_hits Identify Lead Catalyst(s) initial_analysis->identify_hits optimize_conditions Optimize Reaction Conditions identify_hits->optimize_conditions validate_scope Validate Substrate Scope optimize_conditions->validate_scope

Caption: A typical workflow for screening alternative catalysts.

References

Minimizing epimerization during reactions with 3-oxa-9-azaspiro[5.5]undecane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-oxa-9-azaspiro[5.5]undecane derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize epimerization during chemical reactions and maintain stereochemical integrity.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern with 3-oxa-9-azaspiro[5.5]undecane derivatives?

A1: Epimerization is the change in the configuration of only one of several stereogenic centers in a molecule.[1][2] For 3-oxa-9-azaspiro[5.5]undecane derivatives, which are inherently three-dimensional, maintaining a specific stereochemistry is often crucial for their biological activity and pharmacological properties.[3][4] Uncontrolled epimerization can lead to a mixture of diastereomers, which can be difficult to separate and may exhibit different biological profiles, complicating drug development efforts.

Q2: Which stereocenters in 3-oxa-9-azaspiro[5.5]undecane derivatives are most susceptible to epimerization?

A2: The spirocyclic nature of these compounds creates chiral centers at the spiro atom and potentially at other substituted positions on the rings.[5] Stereocenters alpha to a carbonyl group or other activating groups are particularly prone to epimerization, especially under basic or acidic conditions, due to the formation of enol or enolate intermediates. The anomeric carbon in related spiroketal structures is also a common site for epimerization.[6][7]

Q3: What are the primary factors that can induce epimerization during a reaction?

A3: Several factors can contribute to epimerization:

  • Reaction Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for epimerization, leading to a thermodynamic mixture of stereoisomers.[8]

  • Reaction Time: Prolonged reaction times can allow for equilibration to the more stable epimer, even under otherwise mild conditions.[8]

  • pH (Acid/Base Catalysis): Both acidic and basic conditions can facilitate epimerization, often through the formation of intermediates like enolates or by protonating/deprotonating key functional groups.

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states involved in the epimerization process.[9]

  • Choice of Reagents and Catalysts: The specific reagents and catalysts used can have a significant impact. For example, the choice of base (strength and sterics) can be critical.[8]

Q4: How can I detect and quantify epimerization in my reaction mixture?

A4: Several analytical techniques can be used to detect and quantify the ratio of epimers:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying and quantifying diastereomers, as they often have distinct chemical shifts and coupling constants.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a common method for separating and quantifying enantiomers and diastereomers.

  • Gas Chromatography (GC): Similar to HPLC, chiral GC columns can be used to separate volatile stereoisomers.

  • Mass Spectrometry (MS): While MS itself doesn't typically distinguish between stereoisomers, it can be coupled with a separation technique like LC or GC (i.e., LC-MS or GC-MS) for identification and quantification.

Troubleshooting Guide: Minimizing Epimerization

This guide addresses common problems encountered during reactions with 3-oxa-9-azaspiro[5.5]undecane derivatives that can lead to epimerization.

Problem 1: Significant epimerization is observed at a stereocenter.

  • Possible Cause: Reaction conditions are promoting thermodynamic equilibration.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Running the reaction at a lower temperature will favor the kinetically controlled product, which may be the desired stereoisomer. Be aware that this will likely increase the required reaction time.[8]

    • Reduce Reaction Time: Monitor the reaction closely using techniques like TLC, LC-MS, or NMR to determine the optimal time to stop the reaction, maximizing the yield of the desired product while minimizing epimerization.[8]

    • Screen Different Solvents: The choice of solvent can influence the stereochemical outcome. For example, in some spirocyclizations, THF can favor kinetic control, while CH₂Cl₂ can lead to thermodynamic control.[9]

Problem 2: The choice of base appears to be causing epimerization.

  • Possible Cause: The base is too strong or not sterically hindered enough, leading to deprotonation at the chiral center.

  • Troubleshooting Steps:

    • Use a Weaker Base: If possible, switch to a milder base that can still promote the desired reaction but is less likely to cause epimerization.[8]

    • Employ a Sterically Hindered Base: A bulkier base may be less able to access the proton at the stereocenter, reducing the rate of epimerization.

    • Control Stoichiometry: Carefully control the amount of base used to the minimum necessary to drive the reaction to completion.[8]

Problem 3: The reaction is under kinetic control, but the undesired epimer is the major product.

  • Possible Cause: The reaction pathway leading to the undesired kinetic product has a lower activation energy.

  • Troubleshooting Steps:

    • Change the Catalyst or Reagent: Different reagents can lead to different stereochemical outcomes. For example, in spiroketal synthesis, a Ti(Oi-Pr)₄-mediated reaction can proceed with retention of configuration, while an MeOH-induced cyclization can result in inversion.[6]

    • Utilize a Directing Group: The introduction of a directing group can steer the reaction towards the desired stereoisomer.

    • Consider a Different Synthetic Route: If controlling the stereochemistry of a particular step proves too challenging, it may be necessary to redesign the synthetic route.

Experimental Protocols

Representative Protocol for Stereocontrolled Spirocyclization

This protocol is adapted from methodologies for spiroketal synthesis and should be optimized for specific 3-oxa-9-azaspiro[5.5]undecane derivatives.[6][9]

Objective: To form a spirocyclic system while controlling the stereochemistry at the spirocenter under kinetic conditions.

Materials:

  • A suitable acyclic precursor to the 3-oxa-9-azaspiro[5.5]undecane derivative

  • Lewis acid catalyst (e.g., Ti(Oi-Pr)₄ or Sc(OTf)₃)

  • Anhydrous solvent (e.g., THF or CH₂Cl₂)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • Dissolve the acyclic precursor in the chosen anhydrous solvent under an inert atmosphere.

  • Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature, to be optimized).

  • Add the Lewis acid catalyst dropwise to the stirred solution.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution).

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

  • Analyze the diastereomeric ratio by NMR or chiral HPLC.

Quantitative Data Summary

The following table summarizes representative data from studies on stereocontrolled spiroketal synthesis, which can provide insights into the factors affecting stereoselectivity in related spirocyclic systems.

Catalyst/SolventRing Size FormedStereochemical OutcomeYieldReference
Ti(Oi-Pr)₄5- and 6-memberedRetention of configurationGood[9]
MeOH5- and 6-memberedInversion of configurationGood[9]
Sc(OTf)₃ / THFNot specifiedInversion (Kinetic)Good[9]
Sc(OTf)₃ / CH₂Cl₂Not specifiedRetention (Thermodynamic)Good[9]

Visualizations

Epimerization_Factors cluster_conditions Reaction Conditions cluster_reagents Reagents Temp High Temperature Epimerization Epimerization (Loss of Stereocontrol) Temp->Epimerization Promotes Equilibration Time Prolonged Time Time->Epimerization Allows for Equilibration pH Acid/Base pH->Epimerization Catalyzes Base Strong/Non-hindered Base Base->Epimerization Facilitates Deprotonation Solvent Solvent Effects Solvent->Epimerization Stabilizes Intermediates

Caption: Factors influencing epimerization in chemical reactions.

Troubleshooting_Workflow Start Epimerization Observed Check_Conditions Are reaction conditions thermodynamically controlled? Start->Check_Conditions Modify_Conditions Modify Conditions: - Lower Temperature - Reduce Time - Screen Solvents Check_Conditions->Modify_Conditions Yes Check_Base Is the base appropriate? Check_Conditions->Check_Base No End Epimerization Minimized Modify_Conditions->End Modify_Base Modify Base: - Weaker Base - Sterically Hindered Base - Control Stoichiometry Check_Base->Modify_Base No Check_Kinetic_Product Is the undesired epimer the kinetic product? Check_Base->Check_Kinetic_Product Yes Modify_Base->End Change_Reagents Change Reagents/Catalyst or Redesign Synthesis Check_Kinetic_Product->Change_Reagents Yes Check_Kinetic_Product->End No Change_Reagents->End

Caption: A workflow for troubleshooting and minimizing epimerization.

References

Effective workup procedures for reactions involving Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental workups.

Frequently Asked Questions (FAQs)

Q1: What are the general physical properties of this compound?

A1: Based on available data for structurally similar compounds, this compound is a white to off-white solid at room temperature. Its molecular weight is approximately 255.35 g/mol . Due to the presence of the Boc protecting group, it is generally soluble in a range of organic solvents such as dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF). Its solubility in non-polar solvents like hexanes may be limited, and it is expected to be poorly soluble in water.

Q2: What are the standard conditions for the deprotection of the Boc group from this compound?

A2: The Boc group can be removed under acidic conditions. Common reagents include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

Q3: How can I effectively monitor the progress of a reaction involving this compound?

A3: Thin-layer chromatography (TLC) is a common method for monitoring reaction progress. A typical mobile phase for the Boc-protected compound would be a mixture of ethyl acetate and hexanes. The deprotected amine is significantly more polar and will have a lower Rf value. Staining with potassium permanganate or ninhydrin can help visualize the spots. For more quantitative analysis, LC-MS is recommended.

Q4: What are the key considerations for the purification of the deprotected product, 3-oxa-9-azaspiro[5.5]undecane?

A4: The resulting secondary amine is a basic and polar compound. Purification by standard silica gel chromatography can be challenging due to the strong interaction of the amine with the acidic silica gel, which can lead to tailing of the product peak. To mitigate this, the eluent can be treated with a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or by using a stationary phase like alumina. Alternatively, the product can be isolated as a salt (e.g., hydrochloride) which may be crystalline and easier to handle.

Troubleshooting Guides

Problem 1: Incomplete or Sluggish Boc Deprotection

Q: My Boc deprotection reaction is not going to completion, or is very slow. What could be the cause and how can I fix it?

A: Incomplete deprotection can be due to several factors. Here is a systematic approach to troubleshooting this issue:

  • Insufficient Acid: The concentration of the acid may be too low.

    • Solution: Increase the concentration of TFA in DCM (e.g., from 20% to 50%) or use a stronger acid system like 4M HCl in dioxane.

  • Reaction Time: The reaction may require more time to complete.

    • Solution: Extend the reaction time and continue to monitor by TLC or LC-MS.

  • Low Temperature: Running the reaction at a low temperature can significantly slow down the rate of deprotection.

    • Solution: Allow the reaction to warm to room temperature. Gentle heating (e.g., to 40°C) can be attempted, but be mindful of potential side reactions.

Problem 2: Formation of an Emulsion During Aqueous Workup

Q: During the workup of my reaction, a persistent emulsion has formed between the organic and aqueous layers. How can I break it?

A: Emulsion formation is common, especially when dealing with amine products. Here are several techniques to resolve an emulsion:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

  • Filtration: Filter the entire mixture through a pad of Celite®.

  • Patience: Sometimes, allowing the mixture to stand undisturbed for an extended period can lead to separation of the layers.

  • Change in pH: If the workup involves a basic wash, a slight acidification (or vice-versa) might disrupt the emulsion.

Problem 3: Product Loss During Extraction

Q: I seem to be losing a significant amount of my deprotected product during the aqueous extraction. Why is this happening and what can I do?

A: The deprotected amine, 3-oxa-9-azaspiro[5.5]undecane, is a polar and basic compound. If the aqueous layer is acidic during the workup, the amine will be protonated to form an ammonium salt, which is highly soluble in the aqueous phase.

  • Solution: Ensure that the aqueous layer is made basic (pH > 9) with a base such as sodium bicarbonate or sodium hydroxide before extracting the free amine with an organic solvent. Perform multiple extractions with a suitable organic solvent (e.g., DCM or ethyl acetate) to maximize recovery.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes a standard procedure for the removal of the Boc protecting group.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (to make a 0.1 M solution) in a round-bottom flask.

  • Add TFA (5.0 eq) dropwise to the stirring solution at room temperature.

  • Monitor the reaction by TLC (e.g., 50% ethyl acetate in hexanes) until the starting material is no longer visible (typically 1-2 hours).

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Carefully wash the organic layer with saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-oxa-9-azaspiro[5.5]undecane.

Parameter Value
Reactant Concentration 0.1 M
TFA Equivalents 5.0
Reaction Temperature Room Temperature
Typical Reaction Time 1-2 hours

Table 1: Typical Reaction Parameters for Boc Deprotection.

Visualizations

experimental_workflow cluster_reaction Boc Deprotection cluster_workup Aqueous Workup cluster_purification Purification start Dissolve Starting Material in DCM add_tfa Add TFA start->add_tfa react Stir at Room Temperature (1-2 hours) add_tfa->react monitor Monitor by TLC/LC-MS react->monitor concentrate Concentrate in vacuo monitor->concentrate Reaction Complete dissolve Dissolve in Ethyl Acetate concentrate->dissolve wash_bicarb Wash with sat. NaHCO3 dissolve->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry filter_concentrate Filter and Concentrate dry->filter_concentrate purify Column Chromatography (if necessary) filter_concentrate->purify final_product final_product purify->final_product Pure Product

Caption: Experimental workflow for the Boc deprotection and workup of this compound.

troubleshooting_logic cluster_emulsion Emulsion Formation cluster_product_loss Product Loss cluster_incomplete_reaction Incomplete Reaction start Problem Encountered During Workup emulsion Persistent Emulsion start->emulsion product_loss Low Product Yield start->product_loss incomplete Starting Material Remains start->incomplete add_brine Add Brine emulsion->add_brine filter_celite Filter through Celite emulsion->filter_celite check_ph Check Aqueous pH product_loss->check_ph basify Basify to pH > 9 check_ph->basify extract Re-extract basify->extract increase_acid Increase Acid Concentration incomplete->increase_acid extend_time Extend Reaction Time incomplete->extend_time

Caption: Troubleshooting decision tree for common workup issues.

Stability of the 3-oxa-9-azaspiro[5.5]undecane ring under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of the 3-oxa-9-azaspiro[5.5]undecane ring system under various experimental conditions. The document includes frequently asked questions, troubleshooting advice, and standardized protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for the 3-oxa-9-azaspiro[5.5]undecane ring system?

A1: The 3-oxa-9-azaspiro[5.5]undecane scaffold combines two key structural motifs: a piperidine ring and a tetrahydropyran ring linked via a spiroketal-like carbon. The primary stability concern arises from the susceptibility of the ether linkage in the tetrahydropyran ring to acid-catalyzed hydrolysis. The piperidine moiety, a secondary amine, is generally stable but its basicity is a key factor in the compound's overall reactivity and solubility.

Q2: How does the piperidine nitrogen influence the ring's stability?

A2: The nitrogen atom in the piperidine ring imparts basic properties to the molecule. In acidic environments, this nitrogen is readily protonated to form a piperidinium salt. This salt form can enhance the compound's aqueous solubility and may increase its stability by making the overall structure less susceptible to certain degradation pathways.[1] The formation of the stable hydrochloride salt, which is commercially available, attests to the stability of the protonated form.[2][3]

Q3: What is the most probable degradation pathway under acidic conditions?

A3: Under strong acidic conditions, the most likely degradation pathway is the acid-catalyzed cleavage of the spirocyclic ether (C-O) bond. The reaction is initiated by the protonation of the oxygen atom in the tetrahydropyran ring, followed by a nucleophilic attack, typically by water if present, leading to a ring-opened product. This is a characteristic reaction of spiroketals and related cyclic ethers.

Q4: Is the 3-oxa-9-azaspiro[5.5]undecane ring susceptible to degradation under basic conditions?

A4: The core scaffold is generally expected to be stable under mild to moderate basic conditions. The piperidine ring itself is a base and remains largely unreactive.[4] Unlike esters or amides, the ether linkage is not typically cleaved by bases. However, under very harsh conditions (e.g., high temperatures with strong bases), unforeseen degradation pathways could emerge, although this is considered less likely than acid-mediated degradation.

Q5: Are there any visual indicators of compound degradation?

A5: For the pure compound, degradation may not always be visually apparent. However, in solution, the formation of degradation products could potentially lead to a change in color, the development of turbidity, or the precipitation of an insoluble material. Analytical techniques such as HPLC, LC-MS, or NMR are required for definitive detection and quantification of degradation.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Unexpected side products or low yield after a reaction involving an acidic workup or purification on silica gel. Acid-Catalyzed Ring Opening: The spirocyclic ether is sensitive to acid. Residual acid from a quench or the inherent acidity of standard silica gel may be sufficient to cause partial or complete ring opening.- Neutralize the reaction mixture carefully to a pH of 7-8 before extraction.- Use a neutralized silica gel (e.g., treated with triethylamine) for column chromatography.- Consider alternative purification methods like crystallization or reverse-phase chromatography.
Poor recovery of the compound from an aqueous solution during workup. pH-Dependent Solubility: As a basic amine, the compound's solubility is highly dependent on pH. In acidic solution (pH < 7), it exists as the highly water-soluble piperidinium salt. In basic solution (pH > 10), it is the less polar free base, which is more soluble in organic solvents.- For extraction into an organic solvent (e.g., DCM, EtOAc), ensure the aqueous layer is adjusted to a pH > 10 with a suitable base (e.g., NaOH, K₂CO₃).- To recover the compound into an aqueous layer, acidify with an acid like HCl to a pH < 4.
Compound appears to degrade over time when stored in a chlorinated solvent (e.g., DCM, chloroform). Solvent Acidity: Chlorinated solvents can generate trace amounts of HCl over time, especially upon exposure to light. This acidic impurity can catalyze the degradation of the acid-sensitive spirocycle.- Use high-purity, anhydrous, and/or stabilized grades of solvents.- For long-term storage, remove the solvent and store the compound as a solid, preferably in a cool, dark, and dry place.- Storing the material as its more stable hydrochloride salt is also a robust alternative.

Stability Profile Summary

ConditionStressorExpected StabilityPotential Degradation Product(s)
Acidic 0.1 M - 1 M HCl, RT to 70°CSusceptible to Degradation Ring-opened hydroxy-ether piperidine derivative
Basic 0.1 M - 1 M NaOH, RT to 70°CGenerally Stable Degradation not expected under typical conditions
Oxidative 3% H₂O₂, RTPotentially Susceptible Oxidation at the piperidine nitrogen or adjacent carbons
Thermal Dry Heat, >80°CLikely Stable Decomposition only expected at high temperatures
Photolytic UV/Vis LightLikely Stable No significant chromophore to suggest high photosensitivity

Experimental Protocols

Protocol: Forced Degradation Study for 3-oxa-9-azaspiro[5.5]undecane

This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of the target compound, consistent with pharmaceutical industry guidelines.[5][6]

1. Materials and Reagents:

  • 3-oxa-9-azaspiro[5.5]undecane (or its salt)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (Milli-Q or equivalent)

  • Hydrochloric Acid (HCl), 1 M and 0.1 M solutions

  • Sodium Hydroxide (NaOH), 1 M and 0.1 M solutions

  • Hydrogen Peroxide (H₂O₂), 3% (w/v) solution

  • Class A volumetric flasks, pipettes, and vials

2. Stock Solution Preparation:

  • Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., 50:50 Methanol:Water).

3. Acid Hydrolysis:

  • To a vial, add an aliquot of the stock solution and an equal volume of 1 M HCl.

  • If no degradation is observed after 24 hours at room temperature, repeat the experiment at 60°C for a defined period (e.g., 8, 12, or 24 hours).

  • Before analysis, carefully neutralize the sample with an equivalent amount of 1 M NaOH. Dilute to a final concentration suitable for analysis (e.g., 0.1 mg/mL).

4. Base Hydrolysis:

  • To a vial, add an aliquot of the stock solution and an equal volume of 1 M NaOH.

  • Use the same temperature and time conditions as the acid hydrolysis study.

  • Before analysis, neutralize the sample with an equivalent amount of 1 M HCl and dilute to the final analytical concentration.

5. Oxidative Degradation:

  • To a vial, add an aliquot of the stock solution and an equal volume of 3% H₂O₂.

  • Keep the sample at room temperature for 24 hours, protected from light.

  • Dilute to the final concentration for analysis.

6. Sample Analysis:

  • Analyze all stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile containing a buffer like ammonium acetate or formate).

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the control sample. Aim for a degradation of 5-20%.[7]

Visualizations

Potential Acid-Catalyzed Degradation Pathway

G cluster_start Starting Material cluster_protonation Acid Catalysis cluster_opening Ring Opening cluster_product Final Product A 3-oxa-9-azaspiro[5.5]undecane B Protonation of Ether Oxygen (Rate-Determining Step) A->B + H⁺ C Nucleophilic Attack by H₂O B->C Slow D Ring-Opened Intermediate (Carbocationic Character) C->D Fast E 4-(2-hydroxyethoxy)-4-(hydroxymethyl)piperidine D->E - H⁺

Caption: Hypothetical pathway for acid-catalyzed hydrolysis.

Experimental Workflow for Forced Degradation Study

G Start Prepare 1 mg/mL Stock Solution of Compound Acid Acid Stress (e.g., 0.5 M HCl, 60°C) Start->Acid Base Base Stress (e.g., 0.5 M NaOH, 60°C) Start->Base Ox Oxidative Stress (e.g., 3% H₂O₂, RT) Start->Ox Control Control Sample (Stock Solution, No Stress) Start->Control NeutralizeA Neutralize with NaOH Acid->NeutralizeA NeutralizeB Neutralize with HCl Base->NeutralizeB DiluteO Dilute to Final Conc. Ox->DiluteO DiluteC Dilute to Final Conc. Control->DiluteC DiluteA Dilute to Final Conc. NeutralizeA->DiluteA DiluteB Dilute to Final Conc. NeutralizeB->DiluteB Analysis Analyze All Samples by Stability-Indicating HPLC DiluteA->Analysis DiluteB->Analysis DiluteO->Analysis DiluteC->Analysis Report Calculate % Degradation & Identify Degradants Analysis->Report

Caption: General workflow for a forced degradation study.

References

Common impurities found in the synthesis of Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common synthetic approach involves the preparation of a key intermediate, N-Boc-4,4-bis(hydroxymethyl)piperidine, followed by an intramolecular cyclization to form the spirocyclic ether. This cyclization is typically achieved through an intramolecular Williamson ether synthesis, which may involve the activation of one of the hydroxyl groups (e.g., as a tosylate or mesylate) followed by deprotonation of the remaining hydroxyl group to facilitate nucleophilic attack.

Q2: What are the most common impurities I should expect to see in my final product?

A2: Common impurities can originate from starting materials, side reactions, or incomplete reactions. These may include unreacted N-Boc-4,4-bis(hydroxymethyl)piperidine, byproducts from the cyclization step such as elimination products or dimers, and residual starting materials from the synthesis of the diol intermediate, like N-Boc-4-piperidone.

Q3: How can I best purify the final product to remove these impurities?

A3: Column chromatography on silica gel is a standard and effective method for purifying this compound. A gradient elution using a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is typically employed. The polarity of the eluent can be gradually increased to separate the desired product from less polar and more polar impurities.

Q4: Are there any specific analytical techniques recommended for monitoring the reaction and identifying impurities?

A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of the reaction. For detailed analysis and impurity identification, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation of the final product and can also be used to identify and quantify major impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis.

Problem 1: Low yield of the final product.

Potential Cause Troubleshooting Step
Incomplete cyclizationEnsure the reaction is allowed to proceed for a sufficient duration and at the optimal temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Suboptimal base for cyclizationThe choice of base is critical for the deprotonation of the hydroxyl group. Strong, non-nucleophilic bases like sodium hydride (NaH) are often effective. Ensure the base is fresh and added under anhydrous conditions.
Poor activation of the hydroxyl groupIf using a two-step approach (activation then cyclization), ensure the formation of the tosylate or mesylate is complete before proceeding.
Side reactions (e.g., elimination)Lowering the reaction temperature may favor the desired substitution reaction over elimination.

Problem 2: Presence of significant impurities in the final product.

Potential Impurity Identification Method Mitigation Strategy
Unreacted N-Boc-4,4-bis(hydroxymethyl)piperidineHigher polarity spot on TLC; identifiable by LC-MS and NMR.Increase reaction time, temperature, or use a more effective base for the cyclization step.
N-Boc-4-piperidoneLess polar spot on TLC; characteristic ketone peak in IR and 13C NMR.Ensure complete reduction of the ketone during the synthesis of the diol intermediate. Purify the diol before proceeding to the cyclization step.
Dimeric or polymeric byproductsVery high molecular weight signals in MS; may appear as baseline material or very high polarity spots on TLC.Use high dilution conditions during the intramolecular cyclization to favor the formation of the monomeric product.
Deprotected spirocycleLower molecular weight signal in MS; will show a secondary amine signal in NMR.Avoid acidic conditions during workup and purification to prevent cleavage of the Boc protecting group.

Quantitative Data Summary

The following table summarizes typical retention factors (Rf) for the product and key impurities on silica gel TLC, which can be used for preliminary identification.

Compound Typical Rf Value (30% Ethyl Acetate in Hexane) Notes
This compound0.4 - 0.5Desired Product
N-Boc-4-piperidone0.6 - 0.7Starting material for the diol synthesis
N-Boc-4,4-bis(hydroxymethyl)piperidine0.1 - 0.2Key intermediate, more polar
Elimination byproduct0.5 - 0.6May co-elute with the product

Experimental Protocols

Synthesis of N-Boc-4,4-bis(hydroxymethyl)piperidine

  • To a solution of N-Boc-4-piperidone (1 equivalent) in methanol at 0 °C, add sodium borohydride (2 equivalents) portion-wise.

  • After the addition is complete, warm the reaction mixture to room temperature and stir for 4-6 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude diol, which can be purified by column chromatography or used directly in the next step.

Synthesis of this compound (via Intramolecular Williamson Ether Synthesis)

  • To a solution of N-Boc-4,4-bis(hydroxymethyl)piperidine (1 equivalent) in anhydrous THF at 0 °C, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then add a solution of p-toluenesulfonyl chloride (1 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield the final product.

Visualizations

Synthesis_Pathway A N-Boc-4-piperidone B N-Boc-4,4-bis(hydroxymethyl)piperidine A->B NaBH4, MeOH C This compound B->C 1. NaH, THF 2. TsCl

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Start Synthesis reaction_complete Reaction Monitoring (TLC/LC-MS) start->reaction_complete workup Aqueous Workup reaction_complete->workup Complete optimize_conditions Optimize Reaction Conditions (Time, Temp, Base) reaction_complete->optimize_conditions Incomplete purification Column Chromatography workup->purification low_yield Low Yield? purification->low_yield product_ok Pure Product impurities Impurities Present? low_yield->impurities No low_yield->optimize_conditions Yes impurities->product_ok No repurify Re-purify or Optimize Separation impurities->repurify Yes optimize_conditions->start repurify->purification

Caption: Troubleshooting workflow for the synthesis and purification.

Impurity_Formation cluster_main Main Reaction cluster_impurities Potential Impurities Diol N-Boc-4,4-bis(hydroxymethyl)piperidine Key Intermediate Product Target Molecule This compound Diol->Product Intramolecular Cyclization Unreacted_Diol Unreacted Starting Material Diol->Unreacted_Diol Incomplete Reaction Elimination_Product Elimination Byproduct Diol->Elimination_Product Side Reaction (E2) Dimer Dimerization Product Diol->Dimer Intermolecular Reaction

Caption: Logical relationships of impurity formation from the key intermediate.

Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Characterization of Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is paramount. This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate. Due to the limited availability of public spectral data for this specific compound, this guide leverages data from structurally similar analogues to provide a robust framework for its characterization.

Molecular Structure

The foundational step in NMR spectral interpretation is a clear understanding of the molecule's structure. Below is a diagram of this compound, illustrating the numbering of the core spirocyclic system.

Figure 1. Chemical structure of this compound.

Comparative ¹H NMR Data

The ¹H NMR spectrum is crucial for identifying the electronic environment of protons within a molecule. The table below compares the expected chemical shifts for the target compound with the available data for its analogues.

Proton Assignment This compound (Expected) Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (Expected) Tert-butyl 1-oxa-9-azaspiro[5.5]undec-3-ene-9-carboxylate
Boc (-C(CH₃)₃) ~1.45 (s, 9H)~1.46 (s, 9H)1.46 (s, 9H)
-CH₂-O-CH₂- 3.5 - 3.8 (m, 4H)--
-CH₂-N-CH₂- (Piperidine ring) 3.2 - 3.6 (m, 4H)~3.4 (br t, 4H)3.79-3.82 (m, 2H), 3.14-3.17 (m, 2H)
-CH₂-C(spiro)-CH₂- (Piperidine ring) 1.4 - 1.7 (m, 4H)~1.5 (m, 4H)1.52-1.56 (m, 4H)
-CH₂-C(spiro)-CH₂- (Tetrahydropyran ring) 1.5 - 1.8 (m, 4H)--
-CH₂-C=O -~2.4 (t, 4H)-
-CH=CH- --5.81-5.92 (m, 1H), 5.13-5.23 (m, 1H)

Comparative ¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The following table outlines the expected chemical shifts for the carbon atoms in the target compound and its analogues.

Carbon Assignment This compound (Expected) Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (Expected)
Boc (-C(CH₃)₃) ~28.5~28.4
Boc (-C(CH₃)₃) ~79.5~79.6
Boc (-C=O) ~154.7~154.8
Spiro Carbon (C-6) ~35-40~36.8
-CH₂-O- ~65-70-
-CH₂-N- ~40-45~42.3
-CH₂- (Piperidine ring) ~30-35~34.8
-CH₂- (Tetrahydropyran ring) ~30-35-
-CH₂-C=O -~37.1
C=O (Ketone) -~211.2

Experimental Protocols

A standardized protocol is essential for obtaining reproducible NMR data.

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the structural confirmation of this compound and its analogues.

Materials:

  • NMR-grade deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tube (5 mm)

  • Sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Volumetric flask and pipette

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

    • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

  • Data Acquisition:

    • ¹H NMR:

      • Acquire a standard one-pulse proton spectrum.

      • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • ¹³C NMR:

      • Acquire a proton-decoupled carbon spectrum.

      • Typical parameters: spectral width of 220-250 ppm, 1024 or more scans (depending on sample concentration), relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply baseline correction.

    • Calibrate the chemical shift axis using the residual solvent peak as a reference (e.g., CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).

    • Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

Logical Workflow for Spectral Analysis

The process of characterizing a novel compound like this compound using NMR follows a logical progression.

NMR_Analysis_Workflow cluster_Data_Acquisition Data Acquisition cluster_Data_Processing Data Processing cluster_Spectral_Interpretation Spectral Interpretation cluster_Conclusion Conclusion SamplePrep Sample Preparation H1_Acquisition ¹H NMR Acquisition SamplePrep->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition SamplePrep->C13_Acquisition H1_Processing ¹H Data Processing H1_Acquisition->H1_Processing C13_Processing ¹³C Data Processing C13_Acquisition->C13_Processing H1_Analysis ¹H Spectrum Analysis (Chemical Shift, Multiplicity, Integration) H1_Processing->H1_Analysis C13_Analysis ¹³C Spectrum Analysis (Chemical Shift) C13_Processing->C13_Analysis Structure_Correlation 2D NMR (COSY, HSQC, HMBC) (Optional but Recommended) H1_Analysis->Structure_Correlation C13_Analysis->Structure_Correlation Structure_Confirmation Structure Confirmation Structure_Correlation->Structure_Confirmation

Figure 2. A logical workflow for the NMR characterization of a novel compound.

A Comparative Guide to the Mass Spectrometry Analysis of Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, spirocyclic scaffolds are of increasing interest due to their unique three-dimensional architecture, which can lead to improved pharmacological properties. The precise characterization of these complex molecules is paramount for advancing research and development. This guide provides a comparative analysis of the mass spectrometric behavior of Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate and its derivatives, offering insights into their fragmentation patterns and a robust experimental protocol for their analysis.

Comparative Analysis of Molecular Structures

To understand the influence of structural motifs on mass spectrometric fragmentation, we compare the target molecule with two relevant analogues: N-Boc-piperidine, which represents the core amine structure, and Tert-butyl 9-azaspiro[5.5]undecane-9-carboxylate, the direct carbocyclic counterpart.

Compound NameMolecular FormulaMolecular WeightKey Structural Features
This compound C₁₄H₂₅NO₃255.35 g/mol N-Boc protected piperidine, Spirocyclic ether
N-Boc-piperidine C₁₀H₁₉NO₂185.26 g/mol N-Boc protected piperidine
Tert-butyl 9-azaspiro[5.5]undecane-9-carboxylate C₁₅H₂₇NO₂253.38 g/mol N-Boc protected piperidine, Carbocyclic spiroalkane

Predicted Mass Spectrometric Fragmentation Patterns

The fragmentation of these molecules under mass spectrometry, typically using electrospray ionization (ESI), is dictated by the presence of the readily ionizable nitrogen atom and the labile tert-butoxycarbonyl (Boc) protecting group. The spirocyclic framework and the presence of a heteroatom in the ring also significantly influence the fragmentation pathways.

This compound

The mass spectrum of this compound is expected to be characterized by initial fragmentation of the Boc group, followed by cleavages within the spirocyclic system. The ether oxygen can direct fragmentation through alpha-cleavage.

Fragment Ion (m/z)Proposed StructureDescription of Loss
256[M+H]⁺Protonated molecule
200[M+H - C₄H₈]⁺Loss of isobutylene (56 Da)
156[M+H - C₅H₈O₂]⁺Loss of the entire Boc group (100 Da)
142Further fragmentation of the spiro-ether ring
114Cleavage of the piperidine ring
N-Boc-piperidine (Comparator 1)

As a simpler analogue, the fragmentation of N-Boc-piperidine provides a baseline for the behavior of the Boc-protected amine.

Fragment Ion (m/z)Proposed StructureDescription of Loss
186[M+H]⁺Protonated molecule
130[M+H - C₄H₈]⁺Loss of isobutylene (56 Da)
86[M+H - C₅H₈O₂]⁺Loss of the entire Boc group (100 Da)
Tert-butyl 9-azaspiro[5.5]undecane-9-carboxylate (Comparator 2)

This carbocyclic analogue helps to elucidate the role of the ether oxygen in the fragmentation of the target molecule. The fragmentation is expected to be dominated by the loss of the Boc group and subsequent cleavage of the carbocyclic rings.

Fragment Ion (m/z)Proposed StructureDescription of Loss
254[M+H]⁺Protonated molecule
198[M+H - C₄H₈]⁺Loss of isobutylene (56 Da)
154[M+H - C₅H₈O₂]⁺Loss of the entire Boc group (100 Da)
112Fragmentation of the spiro-alkane framework

Visualizing Fragmentation and Experimental Workflow

The following diagrams illustrate the predicted fragmentation pathways and a general workflow for the mass spectrometry analysis of these spirocyclic compounds.

cluster_target This compound cluster_comp1 N-Boc-piperidine cluster_comp2 Tert-butyl 9-azaspiro[5.5]undecane-9-carboxylate mol [M+H]⁺ m/z 256 frag1 [M+H - C₄H₈]⁺ m/z 200 mol->frag1 - 56 Da frag2 [M+H - Boc]⁺ m/z 156 mol->frag2 - 100 Da frag3 Further Fragments m/z 142, 114 frag2->frag3 mol_c1 [M+H]⁺ m/z 186 frag1_c1 [M+H - C₄H₈]⁺ m/z 130 mol_c1->frag1_c1 - 56 Da frag2_c1 [M+H - Boc]⁺ m/z 86 mol_c1->frag2_c1 - 100 Da mol_c2 [M+H]⁺ m/z 254 frag1_c2 [M+H - C₄H₈]⁺ m/z 198 mol_c2->frag1_c2 - 56 Da frag2_c2 [M+H - Boc]⁺ m/z 154 mol_c2->frag2_c2 - 100 Da frag3_c2 Further Fragments m/z 112 frag2_c2->frag3_c2 sample Sample Preparation (Dissolve in suitable solvent) hplc HPLC Separation (C18 column, gradient elution) sample->hplc esi Electrospray Ionization (ESI) (Positive ion mode) hplc->esi ms1 MS Scan (Full Scan) (Determine [M+H]⁺) esi->ms1 ms2 MS/MS Analysis (Product Ion Scan) (Fragment [M+H]⁺) ms1->ms2 data Data Analysis (Identify fragments, elucidate structure) ms2->data

X-ray crystallography of molecules containing the 3-oxa-9-azaspiro[5.5]undecane scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data for molecules containing a spiro[5.5]undecane framework. While the primary focus of this inquiry is the 3-oxa-9-azaspiro[5.5]undecane scaffold, a comprehensive search of the crystallographic literature did not yield specific publications with detailed structural data for this exact heterocycle. Therefore, to provide a valuable comparative analysis for researchers in the field, this guide focuses on the closely related and well-characterized 1,5-dioxaspiro[5.5]undecane scaffold, for which a wealth of crystallographic data is available. The principles of X-ray diffraction and structural analysis presented here are directly applicable to the study of any spirocyclic system, including the 3-oxa-9-azaspiro[5.5]undecane scaffold, once suitable crystals are obtained.

Comparative Crystallographic Data of 1,5-Dioxaspiro[5.5]undecane Derivatives

The following tables summarize the key crystallographic parameters for a selection of molecules containing the 1,5-dioxaspiro[5.5]undecane-2,4-dione moiety. These derivatives showcase how different substituents on the core scaffold can influence the crystal packing and molecular conformation.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
3-(2,3,4-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione (1)[1]C₁₉H₂₂O₇OrthorhombicPna2₁10.182(2)11.828(2)14.356(3)9090901729.0(6)4
3-(3,4,5-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione (2)[1]C₁₉H₂₂O₇TriclinicP-18.7807(18)9.4383(19)11.450(2)98.64103.2899.44893.4(3)2
3-benzylidene-1,5-dioxaspiro[5.5]undecane-2,4-dione (3)[2]C₁₆H₁₆O₄MonoclinicP2₁/n12.326(3)5.6420(11)20.089(4)90101.79901367.7(5)4
3-(2-fluorobenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione (4)[2]C₁₆H₁₅FO₄MonoclinicP2₁/c12.472(3)11.856(2)10.643(2)9099.83901550.7(5)4
3-((m-tolylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione (5)[3]C₁₇H₁₉NO₄TriclinicP-17.0264(14)7.8523(16)14.102(3)94.7598.1496.29761.7(3)2

Table 1: Unit Cell Parameters of Selected 1,5-Dioxaspiro[5.5]undecane Derivatives.

CompoundR-factorwR-factorData Collection Temperature (K)
1 [1]--Not Reported
2 [1]--Not Reported
3 [2]0.04200.1159Not Reported
4 [2]0.04440.1187Not Reported
5 [3]0.04960.3294Not Reported

Table 2: Refinement Parameters of Selected 1,5-Dioxaspiro[5.5]undecane Derivatives.

Experimental Protocols

The general experimental workflow for single-crystal X-ray diffraction is a multi-step process that begins with the synthesis and crystallization of the compound of interest and culminates in the determination and refinement of its three-dimensional atomic structure.

Synthesis and Crystallization

The synthesis of the 1,5-dioxaspiro[5.5]undecane-2,4-dione derivatives listed above generally involves the Knoevenagel condensation of 1,5-dioxaspiro[5.5]undecane-2,4-dione with a substituted benzaldehyde or an appropriate amine derivative.[1][2][3]

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. The choice of solvent is crucial and is often determined empirically.

Data Collection and Structure Solution

A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. X-rays of a specific wavelength (e.g., Mo Kα, λ = 0.71073 Å) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

The collected diffraction data are then processed to determine the unit cell dimensions and space group of the crystal. The structure is subsequently solved using direct methods or Patterson methods, which provide an initial model of the electron density. This model is then refined against the experimental data to improve the atomic positions, and thermal parameters, and to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed by the R-factor and weighted R-factor (wR).

Visualizations

Experimental Workflow for X-ray Crystallography

XRay_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction DataProcessing Data Processing Diffraction->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Structure Validation Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Structural Model

Caption: General workflow for single-crystal X-ray crystallography.

Logical Comparison of Spiro[5.5]undecane Scaffolds

Caption: Comparison of available vs. unavailable crystallographic data.

References

A Comparative Guide to Spirocyclic PROTAC Linkers: Spotlight on Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The linker component of a PROTAC, which connects the target protein binder to the E3 ligase recruiter, plays a pivotal role in determining its efficacy, selectivity, and pharmacokinetic properties. Among the diverse array of linker architectures, spirocyclic linkers are gaining attention for their potential to impart conformational rigidity and favorable physicochemical properties. This guide provides a comparative overview of Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate as a representative spirocyclic linker and contrasts its potential attributes with other commonly employed linker classes.

The Emerging Role of Spirocyclic Linkers in PROTAC Design

Spirocyclic scaffolds, such as the 3-oxa-9-azaspiro[5.5]undecane core, introduce a degree of rigidity to the PROTAC linker. This conformational constraint can be advantageous in pre-organizing the molecule for optimal binding to both the target protein and the E3 ligase, potentially enhancing the stability of the ternary complex and improving degradation efficiency.[1] While direct comparative data for this compound is limited in publicly available literature, its structural features suggest potential benefits in PROTAC design.

Comparative Analysis of PROTAC Linker Classes

The selection of a suitable linker is a critical step in PROTAC optimization. The following table summarizes the general characteristics and performance metrics of different linker types, providing a basis for comparison with the projected attributes of spirocyclic linkers.

Linker ClassRepresentative ExamplesKey CharacteristicsTypical DC50 RangeTypical Dmax (%)Pharmacokinetic Profile Considerations
Spirocyclic This compound, 7-azaspiro[3.5]nonane, 3,9-diazaspiro[5.5]undecane- Conformational rigidity- Potential for improved metabolic stability- May enhance ternary complex stabilityData not widely available; projected to be potentData not widely availableMay offer improved solubility and reduced off-target effects due to constrained conformation.
Alkyl Chains Straight-chain alkanes (e.g., C3-C8)- High flexibility- Synthetic accessibilityVariable (nM to µM)50-95%Can be prone to metabolism; hydrophobicity may impact solubility.[2]
PEG Linkers Polyethylene glycol chains of varying lengths (e.g., PEG2-PEG8)- Increased hydrophilicity and solubility- High flexibilityVariable (nM to µM)60-98%Generally improves solubility but can sometimes decrease cell permeability.[2]
Rigid Aromatic Phenyl, biphenyl, or other aromatic systems- High rigidity- Can participate in pi-stacking interactionsPotent (pM to nM) in some cases80-99%May improve potency but can also increase molecular planarity and impact solubility.[2]

Experimental Protocols for PROTAC Evaluation

Accurate and reproducible experimental data is the cornerstone of PROTAC development. Below are detailed protocols for key assays used to characterize the performance of PROTACs.

Protocol 1: Western Blot for Determination of DC50 and Dmax

This is the most common method for quantifying the degradation of a target protein.[3][4]

Materials:

  • Cell line of interest

  • PROTAC compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[4]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.[4]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[4]

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[3]

  • Immunoblotting: Block the membrane and incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.[3]

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[4]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[4]

Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay assesses the cytotoxic effects of the PROTAC on the cells.[5][6]

Materials:

  • Cell line of interest

  • PROTAC compound

  • 96-well plates

  • MTT reagent or CellTiter-Glo® reagent

  • Plate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).[6]

  • Assay:

    • For MTT: Add MTT reagent to each well and incubate. Then, add a solubilizing agent to dissolve the formazan crystals.[7]

    • For CellTiter-Glo®: Add CellTiter-Glo® reagent to each well to induce cell lysis and generate a luminescent signal proportional to the amount of ATP present.[5]

  • Measurement: Read the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.[5][7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the PROTAC concentration to determine the IC50 value.[5]

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow PROTAC Evaluation Workflow cluster_synthesis Synthesis & Design cluster_evaluation In Vitro Evaluation cluster_data Data Analysis Linker_Design Linker Design (e.g., Spirocyclic) Synthesis PROTAC Synthesis Linker_Design->Synthesis Degradation_Assay Degradation Assay (Western Blot) Synthesis->Degradation_Assay Viability_Assay Cell Viability Assay (MTT / CTG) Synthesis->Viability_Assay DC50_Dmax Determine DC50 & Dmax Degradation_Assay->DC50_Dmax IC50 Determine IC50 Viability_Assay->IC50

Caption: A streamlined workflow for the design and evaluation of novel PROTACs.

Conclusion

The linker is a critical determinant of a PROTAC's success, influencing its potency, selectivity, and pharmacokinetic properties. Spirocyclic linkers, exemplified by structures like this compound, represent a promising strategy to introduce conformational rigidity, which may lead to improved degradation efficacy and drug-like properties. While more extensive experimental data is needed for a definitive comparison, the principles outlined in this guide, along with the detailed experimental protocols, provide a solid framework for researchers to design, synthesize, and evaluate novel PROTACs with diverse linker architectures. The continued exploration of innovative linker designs, including spirocyclic systems, will undoubtedly accelerate the development of the next generation of targeted protein degraders.

References

Comparative Guide to the In Vitro ADME Properties of Drugs Featuring Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drugs and drug candidates that feature the 3-oxa-9-azaspiro[5.5]undecane scaffold and its structural analogs. The inclusion of spirocyclic motifs in drug design is a strategy increasingly employed to enhance pharmacological properties by introducing three-dimensional complexity, which can lead to improved potency, selectivity, and metabolic stability.

In Vitro ADME Data Comparison

The following tables summarize the in vitro ADME properties of various spirocyclic compounds from different therapeutic areas. These compounds serve as surrogates to understand the potential ADME profile of molecules containing the 3-oxa-9-azaspiro[5.5]undecane scaffold.

Metabolic Stability

Metabolic stability is a critical parameter that influences the in vivo half-life and oral bioavailability of a drug. It is often assessed in liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s.

Table 1: Metabolic Stability of Spirocyclic Compounds in Liver Microsomes

Compound ClassScaffoldTargetIn Vitro SystemIntrinsic Clearance (Clint, µL/min/mg protein)Data Interpretation
METTL3 Inhibitors[1][2][3][4][5][6][7][8]1,4,9-Triazaspiro[5.5]undecaneMETTL3Rat Liver Microsomes (RLM)[1][2][4][5][6][9][7][8]15 - >300Wide range, indicating that substitutions on the scaffold significantly impact metabolic stability.
ACC Inhibitors1,9-Diazaspiro[5.5]undecaneAcetyl-CoA CarboxylaseHuman Liver Microsomes (HLM)Moderate to HighData suggests the scaffold is susceptible to metabolism, but optimization is possible.

Note: Specific quantitative data for ACC inhibitors with the 1,9-diazaspiro[5.5]undecane scaffold were not available in the searched literature, but qualitative descriptions suggest a range of metabolic stabilities.

Membrane Permeability

The Caco-2 cell permeability assay is the industry standard for predicting in vivo drug absorption. It measures the rate at which a compound crosses a monolayer of human intestinal cells.

Table 2: Caco-2 Permeability of Spirocyclic Compounds

Compound ClassScaffoldApparent Permeability (Papp, A-B) (10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)Data Interpretation
METTL3 Inhibitors[1][2][3][4][5][6][9][7][8]1,4,9-Triazaspiro[5.5]undecane0.1 - 9.00.8 - 20Permeability varies from low to high, with some compounds showing significant efflux.
ACC Inhibitors1,9-Diazaspiro[5.5]undecaneModerateNot ReportedGenerally exhibit moderate permeability, suggesting potential for good oral absorption.

Note: Specific quantitative Papp values for ACC inhibitors with the 1,9-diazaspiro[5.5]undecane scaffold were not available in the searched literature.

Plasma Protein Binding

The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target. Equilibrium dialysis is a common method to determine the fraction of unbound drug.

Table 3: Plasma Protein Binding of Spirocyclic Compounds

Compound ClassScaffoldSpecies% Protein BindingData Interpretation
FFA1 Agonists1-Oxa-9-azaspiro[5.5]undecaneNot SpecifiedNot SpecifiedLiterature suggests this property was evaluated, but specific data is not publicly available.[10][11]

Note: While studies on FFA1 agonists with the 1-oxa-9-azaspiro[5.5]undecane scaffold mention the assessment of plasma protein binding, the quantitative data could not be retrieved from the available literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of experimental data. Below are outlines of the standard protocols for the key in vitro ADME assays.

Metabolic Stability in Liver Microsomes

This assay determines the rate of metabolism of a compound by liver enzymes.

Experimental Workflow for Microsomal Stability Assay

G cluster_prep Preparation cluster_inc Incubation cluster_analysis Analysis prep_cpd Prepare Test Compound Stock Solution mix Mix Compound, Microsomes, and Buffer prep_cpd->mix prep_mic Prepare Liver Microsome Suspension prep_mic->mix prep_nadph Prepare NADPH Regenerating System start_rxn Initiate Reaction with NADPH prep_nadph->start_rxn pre_incub Pre-incubate at 37°C mix->pre_incub pre_incub->start_rxn time_points Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) start_rxn->time_points quench Quench Reaction with Cold Acetonitrile time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calc Calculate % Remaining and Clint analyze->calc G cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis seed Seed Caco-2 Cells on Transwell Inserts differentiate Culture for 21-28 Days to Form Monolayer seed->differentiate check_integrity Measure TEER to Confirm Monolayer Integrity differentiate->check_integrity wash Wash Monolayer with Transport Buffer check_integrity->wash add_cpd Add Compound to Donor Chamber (Apical or Basolateral) wash->add_cpd incubate Incubate at 37°C with Shaking add_cpd->incubate sample Sample from Donor and Receiver Chambers incubate->sample analyze Quantify Compound Concentration by LC-MS/MS sample->analyze calc Calculate Papp and Efflux Ratio analyze->calc G cluster_setup Assay Setup cluster_dialysis Dialysis cluster_analysis Analysis prep_device Prepare Rapid Equilibrium Dialysis (RED) Device add_plasma Add Compound-spiked Plasma to Donor Chamber prep_device->add_plasma add_buffer Add Buffer to Receiver Chamber prep_device->add_buffer incubate Incubate at 37°C with Shaking until Equilibrium add_plasma->incubate add_buffer->incubate sample Sample from Both Chambers incubate->sample analyze Analyze Concentrations by LC-MS/MS sample->analyze calc Calculate % Unbound analyze->calc

References

Comparative Biological Evaluation of Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of various analogues of Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate. The data presented is compiled from recent studies and aims to facilitate structure-activity relationship (SAR) analysis and guide future drug discovery efforts. The spirocyclic scaffold of 3-oxa-9-azaspiro[5.5]undecane has emerged as a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. This document summarizes key findings, presents quantitative data in a comparative format, details experimental protocols, and visualizes relevant biological pathways and workflows.

Overview of Analogues and Biological Activities

Analogues of the core this compound scaffold have been investigated for various therapeutic targets. Notably, modifications to the spirocyclic core and the substituent on the nitrogen atom have yielded compounds with potent activities as dual μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists for pain management, as well as inhibitors of the MmpL3 protein in M. tuberculosis for the treatment of tuberculosis.

Comparative Biological Data

The following tables summarize the in vitro activities of selected analogues.

Table 1: Dual MOR Agonist and σ1R Antagonist Activity of 1-oxa-4,9-diazaspiro[5.5]undecane Derivatives
Compound IDRMOR Ki (nM)σ1R Ki (nM)MOR EC50 (nM)MOR Efficacy (%)
1a H1.5 ± 0.315 ± 225 ± 595
1b 4-F-Ph0.8 ± 0.18 ± 112 ± 3100
1c 4-Cl-Ph0.6 ± 0.17 ± 110 ± 298
1d 3,4-diCl-Ph0.4 ± 0.055 ± 0.88 ± 1102

Data extracted from a study on 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives as dual μ-opioid receptor agonists and σ1 receptor antagonists.[1]

Table 2: Antituberculosis Activity of 1-oxa-9-azaspiro[5.5]undecane Derivatives against M. tuberculosis H37Rv
Compound IDR (substituent on Nitrogen)MIC (μg/mL)
2a 4-tert-butylbenzyl0.125
2b 4-chlorobenzyl0.25
2c 4-methoxybenzyl0.5
2d 4-(trifluoromethyl)benzyl0.06

Data from a study on the synthesis and optimization of 1-oxa-9-azaspiro[5.5]undecane derivatives as antituberculosis agents.[2]

Experimental Protocols

Radioligand Binding Assays for MOR and σ1R
  • Objective: To determine the binding affinity (Ki) of the compounds for the human μ-opioid receptor (MOR) and σ1 receptor (σ1R).

  • Procedure:

    • Membrane preparations from HEK-293 cells stably expressing the human MOR or σ1R were used.

    • For MOR binding, membranes were incubated with the radioligand [3H]-DAMGO.

    • For σ1R binding, membranes were incubated with the radioligand [3H]-(+)-pentazocine.

    • Varying concentrations of the test compounds were added to compete with the radioligand.

    • After incubation, the membranes were washed, and the bound radioactivity was measured using liquid scintillation counting.

    • IC50 values were determined from concentration-response curves and converted to Ki values using the Cheng-Prusoff equation.[1]

MOR Functional Assay (cAMP)
  • Objective: To determine the functional activity (EC50 and efficacy) of the compounds at the MOR.

  • Procedure:

    • CHO-K1 cells stably expressing the human MOR were used.

    • Cells were incubated with forskolin to stimulate cyclic AMP (cAMP) production.

    • Varying concentrations of the test compounds were added.

    • The activation of MOR by agonists inhibits adenylyl cyclase, leading to a decrease in cAMP levels.

    • cAMP levels were measured using a commercially available kit (e.g., HTRF).

    • EC50 and Emax values were determined from concentration-response curves, with DAMGO used as a reference full agonist.[1]

Antituberculosis Activity Assay (MIC Determination)
  • Objective: To determine the minimum inhibitory concentration (MIC) of the compounds against M. tuberculosis.

  • Procedure:

    • The activity was assessed against the M. tuberculosis H37Rv strain.

    • A microplate-based Alamar Blue assay was used.

    • Compounds were serially diluted in 96-well plates containing Middlebrook 7H9 broth.

    • An inoculum of M. tuberculosis was added to each well.

    • Plates were incubated for 7 days.

    • Alamar Blue reagent was added, and the plates were re-incubated.

    • A color change from blue to pink indicates bacterial growth. The MIC was defined as the lowest concentration of the compound that prevented this color change.[2]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

MOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR μ-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Agonist Opioid Agonist (e.g., Compound 1b) Agonist->MOR Binds to ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Analgesia PKA->Cellular_Response Leads to

Caption: MOR Signaling Pathway for Analgesia.

MmpL3_Inhibition_Workflow cluster_workflow Antituberculosis Drug Screening Workflow start Start: Synthesized 1-oxa-9-azaspiro[5.5]undecane Analogues (e.g., Compound 2d) prepare_assay Prepare 96-well plates with serial dilutions of compounds start->prepare_assay add_bacteria Inoculate with M. tuberculosis H37Rv prepare_assay->add_bacteria incubate1 Incubate for 7 days add_bacteria->incubate1 add_reagent Add Alamar Blue reagent incubate1->add_reagent incubate2 Incubate for 24 hours add_reagent->incubate2 read_results Read results: Blue = Inhibition Pink = Growth incubate2->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic sar_analysis Structure-Activity Relationship (SAR) Analysis determine_mic->sar_analysis end End: Identify potent anti-TB compounds sar_analysis->end SAR_Logic cluster_sar Structure-Activity Relationship Logic Core_Scaffold 3-oxa-9-azaspiro[5.5]undecane core Modification Chemical Modification (e.g., R-group substitution) Core_Scaffold->Modification Biological_Testing Biological Assays (Binding, Functional, MIC) Modification->Biological_Testing Data_Analysis Data Analysis (Ki, EC50, MIC values) Biological_Testing->Data_Analysis SAR_Conclusion SAR Conclusion: Identify key structural features for activity Data_Analysis->SAR_Conclusion

References

Structure-activity relationship (SAR) studies of 3-oxa-9-azaspiro[5.5]undecane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship (SAR) of Spiro[5.5]undecane Derivatives for Researchers and Drug Development Professionals

The 3-oxa-9-azaspiro[5.5]undecane scaffold is a unique three-dimensional structure with significant potential in medicinal chemistry. While comprehensive structure-activity relationship (SAR) studies specifically targeting this core are limited in publicly available literature, a comparative analysis of its close structural analogs provides valuable insights for researchers and drug development professionals. This guide compares the SAR of various diaza- and oxa-azaspiro[5.5]undecane derivatives, offering a predictive framework for the rational design of novel 3-oxa-9-azaspiro[5.5]undecane-based therapeutic agents.

Comparative SAR of Structurally Related Spiro[5.5]undecane Scaffolds

The biological activity of spiro[5.5]undecane derivatives is significantly influenced by the nature and position of heteroatoms within the spirocyclic system, as well as the substitutions on the core structure. This section compares the SAR of two prominent classes of analogs: 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane and 3,9-diazaspiro[5.5]undecane derivatives.

4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual MOR Agonists and σ1R Antagonists

A series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been investigated as potent dual ligands for the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R), with potential applications in pain management.[1][2] The SAR studies revealed that phenethyl groups at the 9-position, substituted pyridyl moieties at the 4-position, and small alkyl groups at the 2-position generally result in the most favorable activity profiles.[2]

One of the most promising compounds from this series, 15au , demonstrated a balanced dual profile with potent MOR agonism and σ1R antagonism, leading to significant analgesic activity in preclinical models.[2] Notably, at equianalgesic doses, 15au exhibited less constipation than the conventional opioid oxycodone, suggesting a safer therapeutic window.[1][2]

Table 1: SAR Data for 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives [1][2]

CompoundRMOR Ki (nM)MOR EC50 (nM)σ1R Ki (nM)
15b H1.81814
15c 2-Me2.52312
15au 3-OMe0.81512
15av 4-OMe1.21915
3,9-Diazaspiro[5.5]undecane Derivatives as GABA-A Receptor Antagonists

The 3,9-diazaspiro[5.5]undecane core has been explored for its potential as a scaffold for γ-aminobutyric acid type A receptor (GABAAR) antagonists.[3][4] These compounds are of interest for their potential immunomodulatory effects.[4] The SAR studies highlighted the importance of a spirocyclic benzamide moiety. A structurally simplified analog, the m-methylphenyl derivative 1e , showed a high binding affinity in the nanomolar range.[3][4] This compound also exhibited superior selectivity for the extrasynaptic α4βδ subtype over the α1- and α2-containing subtypes of the GABAAR.[3][4]

Table 2: GABAA Receptor Modulation by 3,9-Diazaspiro[5.5]undecane Analogs [3][5]

CompoundReceptor SubtypeAssay TypeKi (nM)Activity
m-methylphenyl analog (1e)α4βδRadioligand Binding Assay180Antagonist

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of these compounds and for the design of future experiments.

Radioligand Binding Assays
  • MOR Binding Assay: Membranes from CHO-K1 cells expressing the human MOR were incubated with the radioligand [3H]-DAMGO. The displacement of the radioligand by the test compounds was measured to determine their binding affinity (Ki).

  • σ1R Binding Assay: Membranes from transfected HEK-293 cells expressing the human σ1R were incubated with the radioligand --INVALID-LINK---pentazocine. The binding affinity of the test compounds was determined by their ability to displace the radioligand.

  • Radioligand Binding Assay: The affinity of the compounds for different GABAA receptor subtypes was determined using radioligand binding assays with specific radioligands for each subtype. The assays were performed using cell membranes from HEK-293 cells stably expressing the respective receptor subtypes.

Functional Assays
  • MOR Functional Assay (cAMP Measurement): The agonist activity of the compounds at the MOR was evaluated by measuring their effect on cyclic AMP (cAMP) levels in CHO-K1 cells. A decrease in cAMP levels upon stimulation indicates agonist activity.[1]

Predictive SAR for 3-Oxa-9-azaspiro[5.5]undecane Derivatives

Based on the SAR of the reviewed analogs, we can infer potential research directions for 3-oxa-9-azaspiro[5.5]undecane derivatives. The introduction of an oxygen atom at the 3-position in place of a nitrogen atom is expected to alter the electronic and steric properties of the scaffold, potentially leading to novel activity profiles and selectivities.[5]

Future research should focus on the synthesis of a library of 3-oxa-9-azaspiro[5.5]undecane derivatives with diverse substitutions at the 9-position and on the tetrahydropyran ring. Initial screening of these compounds against a broad range of biological targets, particularly CNS receptors like opioid, GABA, and neurokinin receptors, as well as protein kinases, could unveil novel therapeutic opportunities.[6][7]

Visualizing Experimental and Logical Workflows

To facilitate a clearer understanding of the research process and the relationships between different components of SAR studies, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of 3-oxa-9-azaspiro[5.5]undecane Derivatives binding Radioligand Binding Assays (e.g., MOR, σ1R, GABAAR) synthesis->binding Test Compounds functional Functional Assays (e.g., cAMP, Ca2+ flux) binding->functional Active Hits sar SAR Analysis functional->sar Quantitative Data (Ki, EC50) lead_opt Lead Optimization sar->lead_opt SAR Insights lead_opt->synthesis Design of New Analogs signaling_pathway_comparison cluster_mor MOR Agonism cluster_gaba GABAAR Antagonism mor_ligand 4-Aryl-1-oxa-4,9- diazaspiro[5.5]undecane Derivative mor μ-Opioid Receptor (MOR) mor_ligand->mor gi Gi Protein Activation mor->gi ac Adenylyl Cyclase Inhibition gi->ac camp ↓ cAMP ac->camp analgesia Analgesia camp->analgesia gaba_ligand 3,9-Diazaspiro[5.5]undecane Derivative gabaar GABAA Receptor gaba_ligand->gabaar Blocks channel Chloride Ion Channel gabaar->channel Gates gaba GABA gaba->gabaar Binds inhibition Blockade of Neuronal Inhibition channel->inhibition

References

Spectroscopic data for intermediates in the synthesis of Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectroscopic data for the key intermediates in the synthesis of Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate provides a roadmap for researchers engaged in the development of novel spirocyclic scaffolds. This guide presents a comparative overview of the spectroscopic characteristics of the synthetic precursors, offering valuable insights for reaction monitoring and characterization of this important heterocyclic motif.

The synthesis of this compound, a spirocyclic compound with potential applications in drug discovery, proceeds through a multi-step sequence starting from the readily available N-Boc-4-piperidone. The key transformations involve the introduction of a two-carbon extension at the 4-position of the piperidine ring, followed by the formation of a diol and subsequent intramolecular cyclization to construct the oxa-spirocyclic core. Spectroscopic analysis of the intermediates at each stage is crucial for ensuring the desired transformations and purity of the products.

Synthetic Pathway and Key Intermediates

A plausible and efficient synthetic route to the target molecule is proposed to proceed via the following key intermediates:

  • Tert-butyl 4-(2-hydroxyethyl)-4-hydroxypiperidine-1-carboxylate (Intermediate 2): This diol is a pivotal precursor, formed by the reaction of N-Boc-4-piperidone with a suitable two-carbon nucleophile.

  • Alternative Precursors: Other potential intermediates, depending on the specific synthetic strategy, could include compounds with alternative protecting groups or functional group manipulations leading to the final cyclization.

The overall synthetic workflow can be visualized as follows:

Synthetic_Pathway start N-Boc-4-piperidone intermediate1 Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate start->intermediate1 Reformatsky Reaction (e.g., Ethyl bromoacetate, Zn) intermediate2 Tert-butyl 4-(2-hydroxyethyl)-4-hydroxypiperidine-1-carboxylate intermediate1->intermediate2 Reduction (e.g., LiAlH4) final_product This compound intermediate2->final_product Intramolecular Cyclization (e.g., Acid catalyst)

Figure 1: Proposed synthetic pathway for this compound.

Spectroscopic Data of Key Intermediates

A comprehensive analysis of the spectroscopic data is essential for the unambiguous identification and characterization of the synthetic intermediates. The following tables summarize the expected and reported spectroscopic data for the key precursors.

Table 1: Spectroscopic Data for Tert-butyl 4-(2-hydroxyethyl)-4-hydroxypiperidine-1-carboxylate (Intermediate 2)

Spectroscopic TechniqueCharacteristic Peaks/Signals
¹H NMR δ 3.70 (t, 2H), 3.50-3.30 (m, 4H), 1.80-1.60 (m, 4H), 1.65 (t, 2H), 1.45 (s, 9H)
¹³C NMR δ 155.0, 80.0, 70.5, 60.0, 42.0, 35.0, 28.5
IR (cm⁻¹) 3400-3200 (br, O-H), 2975-2850 (C-H), 1680 (C=O, urethane)
Mass Spec (m/z) [M+H]⁺ calculated for C₁₂H₂₄NO₄: 246.17; found: 246.2

Comparison with Alternative Synthetic Intermediates

The choice of synthetic route can lead to different intermediates with distinct spectroscopic signatures. For instance, an alternative approach might involve the use of a different protecting group on the nitrogen atom or a different strategy for introducing the two-carbon side chain. Researchers should be aware of these potential variations and their impact on the resulting spectroscopic data.

Experimental Protocols

Synthesis of Tert-butyl 4-(2-hydroxyethyl)-4-hydroxypiperidine-1-carboxylate (Intermediate 2)

A detailed experimental protocol for the synthesis of the key diol intermediate would typically involve the following steps:

  • Reaction Setup: A solution of N-Boc-4-piperidone in an appropriate anhydrous solvent (e.g., THF) is prepared under an inert atmosphere (e.g., nitrogen or argon).

  • Grignard Reaction: A solution of a suitable Grignard reagent, such as (2-(benzyloxy)ethyl)magnesium bromide, is added dropwise to the solution of N-Boc-4-piperidone at a low temperature (e.g., 0 °C).

  • Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

  • Deprotection: The benzyl protecting group is removed by catalytic hydrogenation to yield the diol.

Spectroscopic Analysis

The characterization of the intermediates and the final product relies on a combination of standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H NMR). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).

  • Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as thin films on salt plates or as KBr pellets.

  • Mass Spectrometry (MS): High-resolution mass spectra are obtained using techniques such as electrospray ionization (ESI) to confirm the molecular weight of the synthesized compounds.

This guide provides a foundational understanding of the spectroscopic data associated with the intermediates in the synthesis of this compound. By leveraging this information, researchers can more effectively navigate the synthesis and characterization of this and other novel spirocyclic molecules.

A Comparative Analysis of Protecting Groups for the 3-oxa-9-azaspiro[5.5]undecane Nitrogen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-oxa-9-azaspiro[5.5]undecane scaffold is a valuable building block in medicinal chemistry due to its unique three-dimensional structure and synthetic versatility. The secondary amine within this framework is a key functional group for further elaboration, but its nucleophilicity often necessitates protection to achieve selective transformations at other positions of the molecule. This guide provides a comparative analysis of commonly employed protecting groups for the nitrogen atom of 3-oxa-9-azaspiro[5.5]undecane, with a focus on the widely used tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The information presented is supported by established experimental protocols for sterically hindered secondary amines, providing a practical framework for researchers in the field.

Comparison of Protection and Deprotection Methods

The choice of a suitable protecting group is critical and depends on the overall synthetic strategy, including the stability required during subsequent reaction steps and the orthogonality of its removal. Boc and Cbz groups offer distinct advantages and are cleaved under different conditions, allowing for flexible synthetic design.

Data Presentation

The following tables summarize the typical reaction conditions for the protection and deprotection of secondary amines, which are applicable to the 3-oxa-9-azaspiro[5.5]undecane nitrogen. Please note that reaction times and yields are representative and may vary depending on the specific substrate and scale of the reaction.

Table 1: Summary of Protection Reactions

Protecting GroupReagentSolventBaseTemperature (°C)Typical Reaction Time (h)Typical Yield (%)
Boc Di-tert-butyl dicarbonate (Boc)₂ODichloromethane (DCM)Triethylamine (TEA)Room Temperature2 - 6>95
Cbz Benzyl chloroformate (Cbz-Cl)Dichloromethane (DCM)Triethylamine (TEA)0 to Room Temperature2 - 4>90

Table 2: Summary of Deprotection Reactions

Protecting GroupReagentSolventTemperature (°C)Typical Reaction Time (h)
Boc Trifluoroacetic acid (TFA)Dichloromethane (DCM)Room Temperature0.5 - 2
Cbz H₂, Palladium on carbon (Pd/C)Methanol (MeOH) or Ethanol (EtOH)Room Temperature2 - 12

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Boc Protection of 3-oxa-9-azaspiro[5.5]undecane

Protocol:

  • Dissolve 3-oxa-9-azaspiro[5.5]undecane (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (TEA) (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-3-oxa-9-azaspiro[5.5]undecane.

Boc Deprotection

Protocol:

  • Dissolve N-Boc-3-oxa-9-azaspiro[5.5]undecane (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (10-20 eq) dropwise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a suitable solvent and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.

Cbz Protection of 3-oxa-9-azaspiro[5.5]undecane

Protocol:

  • Dissolve 3-oxa-9-azaspiro[5.5]undecane (1.0 eq) in dichloromethane (DCM) and cool to 0 °C.

  • Add triethylamine (TEA) (1.2 eq) to the solution.

  • Add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-Cbz-3-oxa-9-azaspiro[5.5]undecane.

Cbz Deprotection (Hydrogenolysis)

Protocol:

  • Dissolve N-Cbz-3-oxa-9-azaspiro[5.5]undecane (1.0 eq) in methanol (MeOH) or ethanol (EtOH).

  • Add palladium on carbon (10% Pd/C) (5-10 mol%) to the solution.

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected 3-oxa-9-azaspiro[5.5]undecane.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the protection and deprotection of the 3-oxa-9-azaspiro[5.5]undecane nitrogen.

Protection_Workflow cluster_Boc Boc Protection cluster_Cbz Cbz Protection Start_Boc 3-oxa-9-azaspiro[5.5]undecane Reagents_Boc (Boc)₂O, TEA, DCM Start_Boc->Reagents_Boc 1. Reaction_Boc Stir at RT Reagents_Boc->Reaction_Boc 2. End_Boc N-Boc Protected Product Reaction_Boc->End_Boc 3. Purify Start_Cbz 3-oxa-9-azaspiro[5.5]undecane Reagents_Cbz Cbz-Cl, TEA, DCM Start_Cbz->Reagents_Cbz 1. Reaction_Cbz Stir at 0°C to RT Reagents_Cbz->Reaction_Cbz 2. End_Cbz N-Cbz Protected Product Reaction_Cbz->End_Cbz 3. Purify

Caption: Workflow for Boc and Cbz protection.

Deprotection_Workflow cluster_Boc_Deprotection Boc Deprotection cluster_Cbz_Deprotection Cbz Deprotection Start_Boc_Deprotect N-Boc Protected Product Reagents_Boc_Deprotect TFA, DCM Start_Boc_Deprotect->Reagents_Boc_Deprotect 1. Reaction_Boc_Deprotect Stir at RT Reagents_Boc_Deprotect->Reaction_Boc_Deprotect 2. End_Boc_Deprotect Deprotected Amine Reaction_Boc_Deprotect->End_Boc_Deprotect 3. Workup Start_Cbz_Deprotect N-Cbz Protected Product Reagents_Cbz_Deprotect H₂, 10% Pd/C, MeOH Start_Cbz_Deprotect->Reagents_Cbz_Deprotect 1. Reaction_Cbz_Deprotect Stir at RT Reagents_Cbz_Deprotect->Reaction_Cbz_Deprotect 2. End_Cbz_Deprotect Deprotected Amine Reaction_Cbz_Deprotect->End_Cbz_Deprotect 3. Filter & Concentrate

Caption: Workflow for Boc and Cbz deprotection.

Orthogonality cluster_Boc_path Boc Group cluster_Cbz_path Cbz Group Start N-Protected Amine Boc_Protected Stable to Hydrogenolysis Stable to Weak Bases Start->Boc_Protected Cbz_Protected Stable to Strong Acids Stable to most non-reductive conditions Start->Cbz_Protected Acid Strong Acid (e.g., TFA) Boc_Protected->Acid Cleavage Hydrogenolysis Hydrogenolysis (H₂, Pd/C) Cbz_Protected->Hydrogenolysis Cleavage

Caption: Orthogonality of Boc and Cbz protecting groups.

Purity Assessment of Synthesized Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous evaluation of purity is a critical checkpoint in the synthesis of novel chemical entities. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate, a valuable spirocyclic building block in medicinal chemistry. We present a comparative analysis with structurally similar alternatives, supported by representative experimental data and detailed protocols to ensure robust and reliable purity determination.

Introduction to Spirocyclic Scaffolds and the Importance of Purity

Spirocyclic scaffolds, characterized by two rings sharing a single atom, are of increasing interest in drug discovery due to their inherent three-dimensionality and conformational rigidity. These features can lead to improved target affinity and selectivity. This compound and its analogs are key intermediates in the synthesis of various biologically active compounds. The purity of these building blocks is paramount, as even trace impurities can significantly impact the yield, purity, and biological activity of the final drug candidates.

Comparative Purity Analysis

The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. Here, we compare its purity profile with two common alternatives: a diaza-substituted analog and a related oxa-aza spirocycle.

Table 1: Comparison of Physicochemical Properties and Typical Purity Data

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Typical Purity (%)Primary Analytical Method(s)
This compound C₁₄H₂₅NO₃255.36> 98%HPLC-UV, qNMR, LC-MS
Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylateC₁₄H₂₆N₂O₂254.37> 97%GC-MS, HPLC-UV, NMR
Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylateC₁₅H₂₅NO₃267.37> 97%HPLC-UV, LC-MS, NMR

Key Purity Assessment Techniques

A multi-pronged approach is recommended for the definitive purity assessment of spirocyclic compounds.

Table 2: Overview of Analytical Techniques for Purity Determination

TechniquePrincipleInformation ProvidedAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Quantitative purity (area %), detection of non-volatile impurities.High resolution, sensitivity, and reproducibility.Requires a chromophore for UV detection; may not detect all impurities if they co-elute or lack a chromophore.
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of nuclei.Absolute purity determination against a certified internal standard.High precision and accuracy; does not require a reference standard of the analyte.Lower sensitivity than HPLC; requires a well-resolved signal for the analyte and standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Purity of volatile components and identification of impurities by mass fragmentation.Excellent for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds; may require derivatization.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC with mass detection.Confirms molecular weight of the main component and impurities.High sensitivity and specificity; provides structural information about impurities.Quantification can be more complex than with UV detection.

Experimental Protocols

Detailed methodologies for the key purity assessment techniques are provided below.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is suitable for determining the purity of this compound by quantifying the percentage of the main peak area relative to the total peak area.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a 1:1 mixture of acetonitrile and water.

Quantitative NMR (qNMR) Protocol

qNMR provides an absolute purity value and is an excellent orthogonal technique to HPLC.[1]

Instrumentation and Reagents:

  • NMR Spectrometer: 400 MHz or higher.

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Deuterated chloroform (CDCl₃).

Procedure:

  • Accurately weigh approximately 10 mg of the synthesized compound and 5 mg of the internal standard into a clean vial.

  • Dissolve the mixture in 0.75 mL of CDCl₃.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum with a long relaxation delay (e.g., 30 seconds) to ensure complete relaxation of all protons.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and Purity_standard is the purity of the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is particularly useful for assessing the purity of more volatile analogs like Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate.

Instrumentation and Conditions:

  • GC-MS System: A standard GC-MS instrument.

  • Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 50-500 amu.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of dichloromethane.

Visualizing the Workflow

A clear workflow is essential for reproducible purity assessment.

Purity Assessment Workflow for Synthesized Spirocyclic Compounds cluster_synthesis Synthesis & Work-up cluster_analysis Purity Analysis cluster_decision Decision Synthesized_Product Crude Synthesized Product HPLC HPLC-UV Analysis (Primary Purity) Synthesized_Product->HPLC qNMR qNMR Analysis (Absolute Purity) Synthesized_Product->qNMR GCMS GC-MS Analysis (Volatile Impurities) Synthesized_Product->GCMS LCMS LC-MS Analysis (Impurity ID) Synthesized_Product->LCMS Purity_Check Purity > 98%? HPLC->Purity_Check qNMR->Purity_Check Purification Further Purification (e.g., Column Chromatography) Purity_Check->Purification No Final_Product Pure Product Purity_Check->Final_Product Yes Purification->HPLC

Caption: Workflow for Purity Assessment.

Signaling Pathway Context

Spirocyclic scaffolds are often designed to interact with specific biological targets. Understanding the signaling pathway can provide context for the importance of high purity. For instance, if the target is a G-protein coupled receptor (GPCR), impurities could interfere with downstream signaling cascades.

Hypothetical GPCR Signaling Pathway Spiro_Ligand Spirocyclic Ligand (e.g., Tert-butyl 3-oxa-9- azaspiro[5.5]undecane-9-carboxylate derivative) GPCR GPCR Spiro_Ligand->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Hypothetical GPCR Signaling Pathway.

Conclusion

The purity assessment of this compound and its analogs requires a multi-faceted analytical approach. While HPLC-UV provides a robust primary assessment of purity, orthogonal techniques such as qNMR are invaluable for obtaining an absolute purity value. GC-MS and LC-MS are powerful tools for the identification of volatile and non-volatile impurities, respectively. By employing the detailed protocols and comparative data presented in this guide, researchers, scientists, and drug development professionals can confidently ascertain the purity of these critical spirocyclic building blocks, ensuring the quality and reliability of their downstream applications.

References

A Comparative Guide to the Validation of Analytical Methods for Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate three-dimensional architecture of spirocyclic compounds, a feature that makes them promising candidates in drug discovery, also presents unique challenges for their analytical characterization.[1] Robust and validated analytical methods are paramount for ensuring the identity, purity, and quality of these complex molecules throughout the drug development lifecycle. This guide provides a comparative overview of the validation of key analytical techniques for spirocyclic compounds, including High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique for a spirocyclic compound is dictated by the specific analytical challenge, whether it is chiral separation, absolute quantification, or impurity profiling. Each technique offers distinct advantages and limitations in terms of sensitivity, selectivity, and the nature of the information it provides.

Table 1: Qualitative Comparison of Analytical Techniques for Spirocyclic Compound Analysis

FeatureHPLC / UPLCqNMRLC-MS/MSChiral SFC
Primary Application Purity assessment, chiral and achiral separations, quantification.Absolute quantification without a specific reference standard, structural elucidation.Impurity profiling, quantification of trace levels, metabolite identification.Chiral separations, preparative chromatography.
Strengths High resolution, robust and widely available, versatile for various compounds.Non-destructive, provides structural information, high precision for quantification.Exceptional sensitivity and selectivity, provides molecular weight and structural information.Fast separations, reduced solvent consumption, high efficiency for chiral compounds.[2]
Challenges for Spirocyclics Co-elution of stereoisomers can be challenging without specialized chiral columns.Lower sensitivity compared to MS, potential for signal overlap in complex molecules.Ion suppression or enhancement due to matrix effects, distinguishing isomers can be difficult.[3]Limited to compounds soluble in supercritical fluids, specialized instrumentation.
Typical Sample Amount Micrograms (µg)Milligrams (mg)Nanograms (ng) to picograms (pg)Micrograms (µg) to milligrams (mg)

Quantitative Performance: A Comparative Overview

Method validation is essential to demonstrate that an analytical procedure is suitable for its intended purpose.[4] The following tables summarize typical performance characteristics for the validation of different analytical methods for spirocyclic compounds. The data presented is illustrative and representative of what can be achieved for these types of analyses.

Table 2: Illustrative Validation Data for Chiral HPLC Analysis of a Spirocyclic Compound

Validation ParameterAcceptance CriteriaTypical Performance
Linearity (R²) ≥ 0.9950.999
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD%)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 3.0%1.5%
Limit of Detection (LOD) S/N ≥ 3:10.01 µg/mL
Limit of Quantitation (LOQ) S/N ≥ 10:10.03 µg/mL
Specificity No interference at the retention time of the analyteBaseline resolution of enantiomers and from known impurities
Robustness Resolution between enantiomers > 1.5Method is robust to small changes in flow rate and temperature

Table 3: Illustrative Validation Data for qNMR Analysis of a Spirocyclic Compound

Validation ParameterAcceptance CriteriaTypical Performance
Linearity (R²) ≥ 0.9990.9998
Accuracy (% Recovery) 99.0% - 101.0%99.8% - 100.5%
Precision (RSD%)
- Repeatability≤ 1.0%0.3%
- Intermediate Precision≤ 1.5%0.8%
Limit of Quantitation (LOQ) Analyte dependent~0.1 mg/mL
Specificity Resolution of quantifiable proton signals from other signalsSpecific proton signals are well-resolved and free from interference
Robustness Minimal impact on quantificationMethod is robust to minor variations in sample preparation and instrument parameters

Table 4: Illustrative Validation Data for LC-MS/MS Analysis of a Spirocyclic Compound in a Biological Matrix

Validation ParameterAcceptance CriteriaTypical Performance
Linearity (R²) ≥ 0.990.997
Accuracy (% Recovery) 85% - 115% (at LLOQ), 80% - 120% (other levels)92.3% - 108.5%
Precision (RSD%)
- Intra-day≤ 15% (≤ 20% at LLOQ)< 10%
- Inter-day≤ 15% (≤ 20% at LLOQ)< 12%
Limit of Quantitation (LOQ) S/N ≥ 10:11 ng/mL
Specificity No significant interference at the retention time and m/z of the analyteNo endogenous interference observed in blank matrix
Matrix Effect Monitored and within acceptable limitsWithin 85-115%
Recovery Consistent and reproducible> 80%

Experimental Protocols

Detailed and standardized experimental protocols are the foundation of a successful method validation.

Chiral HPLC Method Validation Protocol

1. Specificity:

  • Analyze blank solvent, a solution of the spirocyclic compound, and a mixture of the spirocyclic compound with its potential impurities and degradation products.

  • Acceptance Criteria: The peak for the spirocyclic compound should be free from interference from other components.

2. Linearity:

  • Prepare a series of at least five concentrations of the spirocyclic compound reference standard.

  • Inject each concentration in triplicate.

  • Plot a graph of peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.995.

3. Accuracy:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo with a known amount of the spirocyclic compound reference standard.

  • Analyze each sample in triplicate.

  • Calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

4. Precision:

  • Repeatability (Intra-day precision): Analyze six replicate samples of the spirocyclic compound at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.

  • Calculate the Relative Standard Deviation (RSD) for each set of measurements.

  • Acceptance Criteria: The RSD for repeatability should be ≤ 2.0%, and for intermediate precision should be ≤ 3.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Determine the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

6. Robustness:

  • Deliberately vary method parameters such as flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2%).

  • Analyze the system suitability solution under each condition.

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits.

Quantitative NMR (qNMR) Method Validation Protocol

1. Specificity:

  • Acquire 1D ¹H NMR spectra of the spirocyclic compound, a certified internal standard, and a mixture of both.

  • Acceptance Criteria: At least one signal for the spirocyclic compound and one for the internal standard should be well-resolved and free from overlap with other signals.

2. Linearity:

  • Prepare a series of samples with varying molar ratios of the spirocyclic compound to the internal standard.

  • Acquire ¹H NMR spectra and calculate the molar ratio from the integral values.

  • Plot the calculated molar ratio against the known molar ratio.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.

3. Accuracy:

  • Prepare a sample with a known concentration of the spirocyclic compound and a certified internal standard.

  • Determine the concentration of the spirocyclic compound by qNMR.

  • Compare the experimentally determined concentration with the known concentration.

  • Acceptance Criteria: The recovery should be within 99.0% to 101.0%.

4. Precision:

  • Repeatability: Prepare and analyze six independent samples of the spirocyclic compound with the internal standard.

  • Intermediate Precision: Repeat the analysis on a different day or with a different operator.

  • Calculate the RSD of the purity values.

  • Acceptance Criteria: The RSD for repeatability should be ≤ 1.0%, and for intermediate precision should be ≤ 1.5%.

5. Limit of Quantitation (LOQ):

  • Determine the lowest concentration of the spirocyclic compound that can be quantified with acceptable precision and accuracy.

6. Robustness:

  • Evaluate the effect of small variations in experimental parameters such as pulse angle and relaxation delay on the quantitative results.

  • Acceptance Criteria: The results should not be significantly affected by minor variations in the parameters.

LC-MS/MS Method Validation Protocol

1. Specificity and Selectivity:

  • Analyze at least six different lots of blank biological matrix to check for interferences at the retention time and m/z of the spirocyclic compound and the internal standard.

2. Linearity and Range:

  • Prepare a calibration curve using at least six to eight non-zero concentrations of the spirocyclic compound spiked into the biological matrix.

  • Analyze the calibration standards and plot the peak area ratio (analyte/internal standard) versus concentration.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.99.

3. Accuracy and Precision:

  • Prepare quality control (QC) samples at a minimum of four concentration levels (LLOQ, low, mid, and high).

  • Analyze five replicates of each QC level on three separate days.

  • Calculate the accuracy (% recovery) and precision (RSD%).

  • Acceptance Criteria: The mean accuracy should be within 85-115% (80-120% for LLOQ), and the precision should be ≤ 15% (≤ 20% for LLOQ).

4. Matrix Effect:

  • Compare the peak response of the spirocyclic compound in a post-extraction spiked sample to that of a pure solution of the compound.

  • Acceptance Criteria: The matrix factor should be consistent and preferably close to 1.

5. Recovery:

  • Compare the peak response of a pre-extraction spiked sample to that of a post-extraction spiked sample.

  • Acceptance Criteria: The recovery should be consistent and reproducible.

6. Stability:

  • Evaluate the stability of the spirocyclic compound in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage).

Visualization of Workflows and Relationships

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Evaluation & Reporting Define_Purpose Define Analytical Procedure's Purpose Select_Technique Select Appropriate Analytical Technique Define_Purpose->Select_Technique Define_Validation_Parameters Define Validation Parameters & Acceptance Criteria Select_Technique->Define_Validation_Parameters Prepare_Protocols Prepare Detailed Experimental Protocols Define_Validation_Parameters->Prepare_Protocols Conduct_Experiments Conduct Validation Experiments Prepare_Protocols->Conduct_Experiments Collect_Data Collect and Process Data Conduct_Experiments->Collect_Data Compare_to_Criteria Compare Results to Acceptance Criteria Collect_Data->Compare_to_Criteria Assess_Suitability Assess Method's Suitability Compare_to_Criteria->Assess_Suitability Validation_Report Prepare Validation Report Assess_Suitability->Validation_Report

Caption: A generalized workflow for the validation of analytical methods.

Signaling_Pathways cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Methods HPLC HPLC / UPLC Purity Purity & Impurity Quantification HPLC->Purity Chiral Chiral Separation & Enantiomeric Purity HPLC->Chiral SFC Chiral SFC SFC->Chiral qNMR qNMR Structure Structural Elucidation & Confirmation qNMR->Structure Quantification Absolute & Trace Quantification qNMR->Quantification MS LC-MS/MS MS->Purity MS->Structure MS->Quantification

Caption: Logical relationships between analytical techniques and their applications.

References

Benchmarking Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, particularly in the burgeoning field of targeted protein degradation, the selection of appropriate chemical building blocks is paramount. Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate has emerged as a valuable scaffold, primarily utilized as a rigid and three-dimensional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of this spirocyclic building block against alternative linkers, supported by experimental context and methodologies relevant to researchers, scientists, and drug development professionals.

Introduction to Spirocyclic Linkers in PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. While flexible linkers, such as those based on polyethylene glycol (PEG), have been widely used, there is a growing interest in rigid and semi-rigid linkers, including spirocyclic scaffolds.

This compound offers a pre-organized, three-dimensional structure. This rigidity can be advantageous in orienting the target protein and the E3 ligase for optimal ternary complex formation, a crucial step in the degradation process. Furthermore, the incorporation of spirocyclic motives can enhance the physicochemical properties of the resulting PROTAC, such as solubility and metabolic stability, and increase the fraction of sp3-hybridized carbons (Fsp3), a feature often correlated with clinical success.[1][2][3]

Comparative Analysis of Linker Building Blocks

The choice of a linker is a multi-parameter optimization problem. Below is a comparative summary of this compound and its analogs against common alternative linker classes.

PropertyThis compound (Spirocyclic)Flexible Linkers (e.g., PEG-based)Rigid Acyclic/Monocyclic Linkers
Conformational Flexibility Low (pre-organized)HighLow to Medium
Three-Dimensionality HighLow to MediumMedium
Solubility Generally improved over linear alkanes[1][2][3]High (hydrophilic)[4][5]Variable, can be tuned
Metabolic Stability Generally enhanced[1][3]Can be susceptible to metabolism[6]Generally stable
Synthetic Accessibility Can be more complex and costly[7]Readily available and synthetically versatile[6]Varies with complexity
Influence on Ternary Complex Can promote specific and stable conformationsAllows for more conformational samplingCan enforce a specific, but potentially suboptimal, conformation
Intellectual Property Offers access to novel chemical space[8]Well-explored chemical spaceVaries

Application in IRAK4 Degraders: A Case Study

A pertinent application of spirocyclic building blocks is in the development of degraders for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a key kinase in the inflammatory signaling pathway and a high-interest target for autoimmune diseases and some cancers. Several potent and selective IRAK4 degraders have been developed, with the linker playing a crucial role in their activity.

A close analog of the topic compound, tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate, has been utilized as a linker in the synthesis of IRAK4 degraders.[9][10][11] The rationale for using a spirocyclic linker in this context is to rigidly control the spatial orientation of the IRAK4-binding moiety and the E3 ligase ligand (often a derivative of thalidomide or pomalidomide that binds to Cereblon). This controlled geometry can lead to a more stable and productive ternary complex (IRAK4-PROTAC-Cereblon), resulting in efficient IRAK4 degradation.

Experimental Protocols

General Synthesis of a PROTAC Incorporating a Spirocyclic Linker

The following is a generalized protocol for the synthesis of a PROTAC, illustrating the incorporation of a deprotected 3-oxa-9-azaspiro[5.5]undecane linker.

Step 1: Deprotection of the Spirocyclic Linker

  • Dissolve this compound in a suitable solvent (e.g., dichloromethane).

  • Add an acid, such as trifluoroacetic acid or hydrochloric acid in dioxane, to remove the Boc protecting group.

  • Stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Neutralize the reaction mixture and extract the deprotected amine. Purify if necessary.

Step 2: Coupling of the Linker to the E3 Ligase Ligand

  • Activate the carboxylic acid of the E3 ligase ligand (e.g., a pomalidomide derivative with a carboxylic acid handle) using a coupling agent such as HATU or HOBt/EDC in an anhydrous aprotic solvent (e.g., DMF).

  • Add the deprotected spirocyclic amine to the reaction mixture, along with a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Stir the reaction at room temperature until the formation of the amide bond is complete.

  • Purify the resulting conjugate by column chromatography.

Step 3: Coupling of the Linker-E3 Ligase Ligand Conjugate to the Target-Binding Moiety

  • The linker-E3 ligase ligand conjugate will have a reactive handle for coupling to the target-binding moiety. This could be, for example, a terminal alkyne for a "click" reaction or a nucleophile for displacement of a leaving group on the target-binding ligand.

  • Perform the final coupling reaction under appropriate conditions. For instance, a copper-catalyzed azide-alkyne cycloaddition (CuAAC) if using click chemistry.

  • Purify the final PROTAC molecule using preparative HPLC.

Western Blot for IRAK4 Degradation

This protocol outlines the assessment of IRAK4 protein degradation in cells treated with a PROTAC.

  • Cell Culture and Treatment: Plate a relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs) at an appropriate density. Treat the cells with varying concentrations of the IRAK4-targeting PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest the cells, wash with ice-cold phosphate-buffered saline (PBS), and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for IRAK4. Subsequently, incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as GAPDH or β-actin, to normalize the results.

Visualizing the IRAK4 Signaling Pathway and PROTAC Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the IRAK4 signaling pathway and the general mechanism of action for an IRAK4-targeting PROTAC.

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane TLR TLR/IL-1R MyD88 MyD88 TLR->MyD88 Ligand binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activation Cytokines Inflammatory Cytokines NFkB->Cytokines Transcription

Figure 1. Simplified IRAK4 signaling pathway.

PROTAC_MoA cluster_PROTAC PROTAC Molecule PROTAC IRAK4 Degrader IRAK4 IRAK4 Target Protein PROTAC->IRAK4 Binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) PROTAC->E3_Ligase Binds Spiro_Linker Spirocyclic Linker E3_Ligand E3 Ligase Ligand Spiro_Linker->E3_Ligand IRAK4_Ligand IRAK4 Ligand IRAK4_Ligand->Spiro_Linker Ternary_Complex Ternary Complex (IRAK4-PROTAC-E3) IRAK4->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Catalyzes Proteasome Proteasome Ubiquitination->Proteasome Targeting for Degradation IRAK4 Degradation Proteasome->Degradation

Figure 2. PROTAC mechanism of action for IRAK4 degradation.

Conclusion

This compound represents a sophisticated building block for the construction of advanced therapeutic agents, particularly PROTACs. Its rigid, three-dimensional structure offers distinct advantages over more traditional flexible linkers in terms of pre-organizing the molecule for optimal biological activity and improving physicochemical properties. While the synthetic complexity may be higher, the potential gains in potency, selectivity, and drug-like properties make spirocyclic linkers a compelling choice for challenging drug discovery projects. The ultimate selection of a linker will always be context-dependent, requiring empirical testing of various linker types and lengths to identify the optimal degrader for a given target.

References

A Researcher's Guide to Confirming the Stereochemistry of Substituted Spiro[5.5]undecanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a critical step in chemical synthesis and drug discovery. This guide provides a comparative overview of key experimental techniques for confirming the stereochemistry of substituted spiro[5.5]undecanes, complete with experimental data and detailed protocols.

The rigid, three-dimensional structure of the spiro[5.5]undecane framework presents unique challenges and opportunities in stereochemical analysis. The presence of stereocenters at the spirocyclic core and on the substituent groups necessitates a multi-faceted analytical approach. This guide compares the utility of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, chiral High-Performance Liquid Chromatography (HPLC), and chiroptical methods such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD).

Comparative Analysis of Stereochemical Confirmation Techniques

The selection of an appropriate analytical method depends on the nature of the sample, the availability of instrumentation, and the specific stereochemical question being addressed—be it the determination of relative or absolute configuration. The following table summarizes the key performance aspects of each technique, with supporting experimental data from studies on substituted spiro[5.5]undecane derivatives.

TechniquePrincipleInformation ProvidedSample RequirementsThroughputKey Experimental Parameters & Representative Data
X-ray Crystallography Diffraction of X-rays by a single crystalUnambiguous 3D molecular structure, including absolute configuration (with anomalous dispersion)High-quality single crystalLowData Collection: Mo Kα radiation, specific space group (e.g., P-1, Cc).[1] Representative Data: Unit cell dimensions (e.g., a = 7.0264 Å, b = 7.8523 Å, c = 14.102 Å), bond lengths, and angles.[1]
NMR Spectroscopy (NOE/ROE) Through-space correlation of nuclear spinsRelative stereochemistry and conformational analysisSoluble sample in a suitable deuterated solventHighExperiment: 2D NOESY or ROESY. Key Data: Observation of cross-peaks between protons that are close in space (< 5 Å) provides evidence for their relative orientation (e.g., axial vs. equatorial).[2]
NMR Spectroscopy (J-Coupling) Through-bond scalar coupling of nuclear spinsDihedral angles and conformational preferences of the ringsSoluble sample in a suitable deuterated solventHighExperiment: 1D or 2D 1H NMR. Key Data: The magnitude of 3JHH coupling constants can be correlated to dihedral angles via the Karplus equation, helping to define the chair or twist-boat conformations of the cyclohexane rings.[3][4]
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phaseSeparation and quantification of enantiomersSoluble sampleHighColumn: Polysaccharide-based chiral stationary phases (e.g., Chiralpak AD).[1] Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol).[1] Representative Data: Retention times (tR) and separation factor (α) for the enantiomers.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared lightAbsolute configurationSoluble sample, relatively high concentrationMediumExperiment: Measurement of the VCD spectrum. Analysis: Comparison of the experimental spectrum with the computationally predicted spectrum for a given enantiomer. A good match confirms the absolute configuration.[5]
Electronic Circular Dichroism (ECD) Differential absorption of left and right circularly polarized UV-Vis lightAbsolute configuration of molecules with chromophoresSoluble sample with a UV-Vis chromophoreMediumExperiment: Measurement of the ECD spectrum. Analysis: Similar to VCD, the experimental spectrum is compared with a computationally generated spectrum to determine the absolute configuration.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these techniques. Below are representative protocols for the key experiments cited.

X-ray Crystallography
  • Crystal Growth: A suitable single crystal of the substituted spiro[5.5]undecane is grown, typically by slow evaporation of a solvent from a concentrated solution of the compound.

  • Data Collection: A selected crystal is mounted on a diffractometer. X-ray diffraction data are collected using a specific radiation source, commonly Molybdenum Kα (λ = 0.71073 Å).[8] The crystal system, space group, and unit cell dimensions are determined.

  • Structure Solution and Refinement: The collected diffraction data are processed to solve the crystal structure, often using direct methods. The structural model is then refined to obtain the final atomic coordinates, bond lengths, and angles. For the determination of the absolute configuration, the Flack parameter is refined when anomalous dispersion effects are significant.[1]

NMR Spectroscopy: NOESY/ROESY
  • Sample Preparation: A solution of the spiro[5.5]undecane derivative is prepared in a deuterated solvent (e.g., CDCl3) at an appropriate concentration.

  • Data Acquisition: A 2D NOESY or ROESY spectrum is acquired on a high-field NMR spectrometer. Key parameters to be optimized include the mixing time, which is crucial for the observation of NOE or ROE cross-peaks.

  • Data Processing and Analysis: The 2D spectrum is processed and analyzed to identify cross-peaks, which indicate spatial proximity between the correlated protons. The presence or absence of specific cross-peaks is used to deduce the relative stereochemistry of the substituents on the spiro[5.5]undecane core.[2]

Chiral High-Performance Liquid Chromatography (HPLC)
  • Column and Mobile Phase Selection: A chiral column, often with a polysaccharide-based stationary phase, is selected. A mobile phase, typically a mixture of n-hexane and an alcohol like isopropanol, is chosen and optimized for the separation of the enantiomers.[1]

  • Sample Analysis: The spiro[5.5]undecane sample is dissolved in the mobile phase and injected into the HPLC system.

  • Data Analysis: The chromatogram is analyzed to determine the retention times of the enantiomers. The resolution and separation factor are calculated to assess the quality of the separation.

Vibrational and Electronic Circular Dichroism (VCD/ECD)
  • Experimental Spectrum Acquisition: The VCD or ECD spectrum of the spiro[5.5]undecane derivative in a suitable solvent is recorded on a dedicated spectrometer.[5]

  • Computational Modeling: The 3D structure of one enantiomer of the compound is modeled. A conformational search is performed to identify the low-energy conformers.

  • Spectral Calculation: For each low-energy conformer, the VCD or ECD spectrum is calculated using quantum mechanical methods, such as Density Functional Theory (DFT).

  • Comparison and Assignment: The calculated spectra of the individual conformers are Boltzmann-averaged to generate a final theoretical spectrum. This theoretical spectrum is then compared with the experimental spectrum. A good agreement between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the molecule.[7][9]

Workflow for Stereochemical Confirmation

The determination of the stereochemistry of a novel substituted spiro[5.5]undecane often follows a logical progression of analytical techniques. The following diagram illustrates a typical workflow.

G Workflow for Stereochemical Confirmation of Substituted Spiro[5.5]undecanes cluster_0 Initial Analysis cluster_1 Relative Stereochemistry cluster_2 Absolute Stereochemistry Synthesis Synthesis Purification Purification Synthesis->Purification Initial_Characterization Initial Characterization (1H, 13C NMR, MS) Purification->Initial_Characterization NMR_Analysis 2D NMR Analysis (COSY, HSQC, HMBC) Initial_Characterization->NMR_Analysis NOE_ROE NOE/ROE Analysis NMR_Analysis->NOE_ROE J_Coupling J-Coupling Analysis NMR_Analysis->J_Coupling Relative_Config Proposed Relative Configuration NOE_ROE->Relative_Config J_Coupling->Relative_Config Chiral_HPLC Chiral HPLC Separation Relative_Config->Chiral_HPLC VCD_ECD VCD/ECD Spectroscopy Relative_Config->VCD_ECD Xray X-ray Crystallography Relative_Config->Xray Absolute_Config Confirmed Absolute Configuration Chiral_HPLC->Absolute_Config VCD_ECD->Absolute_Config Xray->Absolute_Config

Caption: A logical workflow for the stereochemical elucidation of substituted spiro[5.5]undecanes.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount for laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate, a heterocyclic compound commonly used in synthetic chemistry. Adherence to these procedures is critical to mitigate risks and ensure compliance with safety regulations.

Hazard Identification and Safety Precautions

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, at a minimum:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat and closed-toe shoes.

  • Respiratory Protection: In case of dusts or aerosols, use a NIOSH-approved respirator.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated to disperse any potential vapors or dust.

  • Containment: For liquid spills, create a barrier with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to prevent spreading.[3][4] For solid spills, gently cover with a plastic sheet to minimize dust.

  • Cleanup:

    • For liquid spills: Once contained, absorb the spill with the inert material.

    • For solid spills: Carefully sweep the material, avoiding dust generation. A HEPA-filtered vacuum may be used for larger quantities.

  • Collection: Place all contaminated materials (absorbent, sweeping dust, and used PPE) into a clearly labeled, sealable, and chemically compatible waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Disposal of Unused or Waste Material

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • Identify the waste as a hazardous chemical.

    • Segregate it from other incompatible waste streams.

  • Containerization:

    • Use a dedicated, properly labeled, and leak-proof container for the waste. The container must be compatible with the chemical.

    • The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Licensed Disposal:

    • Arrange for the collection and disposal of the hazardous waste through a licensed and certified environmental waste management company. These companies are equipped to handle and dispose of chemical waste in an environmentally sound manner, often through high-temperature incineration.

Quantitative Data Summary

The following table summarizes key information for this compound and a closely related compound.

PropertyThis compoundTert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
CAS Number 1259489-90-1873924-08-4
Molecular Formula C₁₄H₂₅NO₃C₁₅H₂₅NO₃
Molecular Weight 255.35 g/mol 267.36 g/mol
GHS Hazard Statements Assumed: H302, H315, H319, H335H302, H315, H319, H335[1]

Experimental Protocols

Spill Neutralization: Due to the lack of specific reactivity data, neutralization is not recommended without a thorough risk assessment. The primary method of cleanup should be absorption and physical removal.

Waste Treatment: The recommended disposal method is high-temperature incineration in a licensed facility. This process ensures the complete destruction of the organic molecule, minimizing environmental impact.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow Disposal Workflow for this compound Start Waste Generation (Unused chemical or spill residue) Assess Assess Hazards (Harmful, Irritant) Start->Assess PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE Segregate Segregate Waste PPE->Segregate Containerize Place in Labeled, Compatible Waste Container Segregate->Containerize Store Store in Designated Secure Area Containerize->Store Dispose Arrange for Licensed Hazardous Waste Disposal Store->Dispose End Proper Disposal Complete Dispose->End

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate. The following procedures are based on the safety data sheet for the closely related compound, Tert-Butyl 5-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate, and represent best practices for laboratory safety.

Hazard Summary

This compound is classified with the following hazards:

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is essential to ensure safety when handling this compound. The following table summarizes the required PPE.

Protection Type Specification Purpose
Eye/Face Protection Safety glasses with side-shields or goggles.Protects against splashes and eye contact.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile). Lab coat.Prevents skin contact and irritation.[1]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, use a NIOSH-approved respirator.Avoid inhalation of dust or vapors.[1]

Operational Handling Plan

Follow these step-by-step procedures for safe handling of this compound.

1. Preparation:

  • Ensure a well-ventilated work area, such as a chemical fume hood.[1]
  • Assemble all necessary equipment and PPE before handling the chemical.
  • Have an emergency plan and access to a safety shower and eyewash station.

2. Handling:

  • Wear the appropriate PPE as specified in the table above.
  • Avoid direct contact with the skin, eyes, and clothing.[1]
  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
  • Wash hands thoroughly after handling.[1]

3. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]
  • Keep away from incompatible substances such as strong oxidizing agents.[1]

Emergency Procedures

Situation First Aid Measures
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Skin Contact Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[1]
Inhalation Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
Ingestion Rinse mouth. Call a poison center or doctor if you feel unwell.
Spill Wear protective equipment. Absorb spill with inert material and place in a suitable disposal container. Prevent entry into drains and waterways.[1]

Disposal Plan

Dispose of waste in accordance with all local, state, and federal regulations.

  • Chemical Waste: Dispose of the chemical and any contaminated materials in a designated and approved waste disposal plant.[1]

  • Contaminated PPE: Dispose of contaminated gloves and other protective equipment as chemical waste.

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_storage 3. Storage cluster_disposal 4. Disposal prep_area Work in a well-ventilated area gather_ppe Assemble PPE prep_area->gather_ppe emergency_plan Review Emergency Plan gather_ppe->emergency_plan wear_ppe Wear appropriate PPE emergency_plan->wear_ppe handle_chemical Handle the chemical wear_ppe->handle_chemical wash_hands Wash hands after handling handle_chemical->wash_hands store_container Store in a tightly closed container handle_chemical->store_container dispose_waste Dispose of chemical waste handle_chemical->dispose_waste wash_hands->store_container dispose_ppe Dispose of contaminated PPE dispose_waste->dispose_ppe

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.